8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXLJGTXHSNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183134 | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28936-94-9 | |
| Record name | 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28936-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028936949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28936-94-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. This spirohydantoin derivative has emerged as a compound of interest in medicinal chemistry, particularly in the fields of neurology and cellular protection.
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a spirocyclic system that incorporates a piperidine and a hydantoin ring. The benzyl group attached to the piperidine nitrogen significantly influences its chemical and biological characteristics.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | [1] |
| Synonyms | This compound | [2][3] |
| CAS Number | 28936-94-9 | [2][3][4] |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [1][2][3] |
| Molecular Weight | 259.30 g/mol | [1][3] |
| Melting Point | 259-261 °C | [4] |
| Predicted Density | 1.29 ± 0.1 g/cm³ | [4] |
Note: Some physical properties are predicted based on computational models.
Spectral Data:
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through a multi-step process, drawing parallels from established methods for similar spirohydantoins.[5] A plausible synthetic route involves the Bucherer-Bergs reaction or a related multi-component reaction starting from N-benzyl-4-piperidone.
Logical Synthetic Workflow:
References
- 1. 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)- | C14H17N3O2 | CID 98811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered significant interest in the field of pharmacology, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its role as a selective agonist for the δ-opioid receptor (DOR). The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 28936-94-9 | - |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [1][2] |
| Molecular Weight | 259.31 g/mol | [1][2] |
| Melting Point | 259-261 °C | Predicted[1] |
| Boiling Point | Not available | - |
| Solubility | No experimental data available. General solubility is expected in organic solvents like DMSO and ethanol. | - |
| pKa | No experimental data available. The piperidine nitrogen is expected to be the most basic site. | - |
| LogP (calculated) | 0.8606 | [3] |
| Topological Polar Surface Area (TPSA) | 61.44 Ų | [3] |
Experimental Protocols
Accurate determination of physicochemical parameters is crucial. The following sections outline standardized experimental protocols that can be employed to characterize this compound.
Synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives
Determination of Melting Point
The melting point can be experimentally determined using a standard capillary melting point apparatus. The compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Determination of Solubility
The solubility of the compound in various solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of lipophilicity, can be determined experimentally using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is the logarithm of this value.
Biological Activity and Signaling Pathway
This compound and its derivatives have been identified as novel and selective agonists of the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[6][7][8]
δ-Opioid Receptor Signaling Pathway
The δ-opioid receptor is primarily coupled to inhibitory G-proteins of the Gi/Go family. Upon agonist binding, the following signaling cascade is initiated:
-
Agonist Binding: this compound binds to the orthosteric site of the DOR.
-
G-Protein Activation: This induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein.
-
G-Protein Dissociation: The activated Gαi/o-GTP subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA) and subsequent modulation of downstream effector proteins, ultimately resulting in the cellular response.
-
β-Arrestin Recruitment: Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the DOR. This phosphorylation promotes the binding of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways.
Experimental Assays for Biological Characterization
To quantify the interaction of this compound with the δ-opioid receptor and its downstream effects, several key in vitro assays are employed.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated DOR, a key step in receptor desensitization and internalization.
Principle: The assay often utilizes enzyme fragment complementation (EFC). The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, leading to the formation of a functional enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., luminescence).
Experimental Workflow:
cAMP Assay
This assay quantifies the agonist-induced decrease in intracellular cAMP levels resulting from the inhibition of adenylyl cyclase.
Principle: Competitive immunoassays are commonly used. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound to the antibody is inversely proportional to the amount of cAMP in the cell lysate. The signal generated by the tracer (e.g., fluorescence or luminescence) is then measured.
Experimental Workflow:
Conclusion
This compound represents a significant lead compound in the pursuit of novel δ-opioid receptor agonists. This technical guide has summarized its key physicochemical characteristics and provided a framework for its experimental characterization. The detailed protocols and signaling pathway information aim to facilitate further research into its therapeutic potential and the development of next-generation analgesics and other neurotherapeutics with improved safety and efficacy profiles. Further experimental validation of the predicted physicochemical properties is recommended to complete the comprehensive characterization of this compound.
References
- 1. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 28936-94-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirohydantoin compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role as a core structure in the development of modulators for key biological targets, including the delta-opioid receptor (DOR) and the mitochondrial permeability transition pore (mPTP).
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 28936-94-9 | Internal Database |
| Molecular Formula | C₁₄H₁₇N₃O₂ | Chemdiv |
| Molecular Weight | 259.31 g/mol | Chemdiv |
| Appearance | White to off-white solid | Internal Database |
| Melting Point | 259-261 °C | Internal Database |
| SMILES | O=C1NC(C2CCN(CC3=CC=CC=C3)CC2)=NC1=O | Chemdiv |
| InChI | InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19) | Internal Database |
Synthesis
The synthesis of this compound is typically achieved through the Bucherer-Bergs reaction. This multicomponent reaction provides an efficient route to spirohydantoins from a ketone, a cyanide source, and ammonium carbonate.[1][2]
Experimental Protocol: Bucherer-Bergs Synthesis (Representative)
This protocol is a representative procedure based on the principles of the Bucherer-Bergs reaction as applied to the synthesis of spirohydantoins from N-substituted 4-piperidones.[3]
Starting Material: N-Benzyl-4-piperidone
Reagents:
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for workup
Procedure:
-
To a solution of N-benzyl-4-piperidone in a mixture of ethanol and water, add ammonium carbonate and potassium cyanide. The typical molar ratio of ketone to cyanide source to ammonium carbonate is approximately 1:2:4.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude product.
-
Isolate the solid product by filtration and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.
DOT Diagram: Bucherer-Bergs Reaction Workflow
Caption: Workflow for the Bucherer-Bergs synthesis of the target compound.
Biological Activities and Therapeutic Potential
While specific pharmacological data for this compound is limited in publicly available literature, its derivatives have shown significant activity as modulators of the delta-opioid receptor and the mitochondrial permeability transition pore.
Delta-Opioid Receptor (DOR) Agonism
Recent studies have identified derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a novel chemotype of selective DOR agonists.[4][5] These compounds are of interest for the treatment of pain and neurological disorders. The general signaling pathway for a Gαi-coupled receptor like DOR is depicted below.
DOT Diagram: Delta-Opioid Receptor Signaling Pathway
Caption: Simplified Gαi-coupled signaling cascade for DOR agonists.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have also been investigated as inhibitors of the mPTP.[6] The mPTP is implicated in various forms of cell death and is a therapeutic target in conditions such as ischemia-reperfusion injury.
Experimental Protocols for Biological Evaluation
Delta-Opioid Receptor Binding Assay (Radioligand Competition)
This protocol outlines a general procedure for determining the binding affinity of a test compound to the delta-opioid receptor using a radioligand competition assay.[7][8]
Materials:
-
Cell membranes expressing the delta-opioid receptor
-
Radioligand (e.g., [³H]-naltrindole)
-
Test compound (this compound or its derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of the test compound, which can be converted to a Ki value.
DOT Diagram: Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay for DOR Agonism
This protocol describes a method to assess the functional activity of a DOR agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.[9][10]
Materials:
-
Cells expressing the delta-opioid receptor (e.g., CHO or HEK293 cells)
-
Forskolin (to stimulate adenylate cyclase)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add the test compound at various concentrations, followed by the addition of forskolin to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC₅₀ value of the test compound for the inhibition of forskolin-stimulated cAMP accumulation.
Mitochondrial Calcium Retention Capacity (CRC) Assay
This assay is used to evaluate the ability of a compound to inhibit the opening of the mPTP by measuring the capacity of isolated mitochondria to sequester calcium.[1][11]
Materials:
-
Isolated mitochondria
-
Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N)
-
Assay buffer
-
Calcium chloride (CaCl₂) solution
-
Fluorometric plate reader
Procedure:
-
Resuspend isolated mitochondria in the assay buffer containing the calcium-sensitive dye.
-
Add the test compound at the desired concentration and incubate.
-
Monitor the fluorescence of the dye in a fluorometric plate reader.
-
Inject sequential pulses of a known concentration of CaCl₂ into the mitochondrial suspension.
-
Continue adding calcium pulses until a sudden, large increase in fluorescence is observed, indicating the opening of the mPTP and the release of sequestered calcium.
-
Calculate the calcium retention capacity as the total amount of calcium taken up by the mitochondria before pore opening.
Summary and Future Directions
This compound serves as a key building block in the development of novel therapeutics. Its derivatives have demonstrated promising activity as selective DOR agonists and mPTP inhibitors. Further investigation into the structure-activity relationships of this scaffold is warranted to optimize its pharmacological properties. The detailed experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate new analogues for a range of therapeutic applications, from pain management to the treatment of ischemia-reperfusion injury. While quantitative data for the parent compound is not widely available, the exploration of its derivatives continues to be a promising area of research.
References
- 1. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 2. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative of interest in medicinal chemistry. The document details the most common synthetic routes, experimental protocols, and characterization data for the target compound and its key intermediates.
Introduction
Spirohydantoins are a class of heterocyclic compounds recognized as "privileged structures" in drug discovery, meaning they can bind to a variety of biological targets. This has led to their investigation for diverse therapeutic applications. This compound, in particular, serves as a key scaffold for the development of novel therapeutic agents. This guide will focus on the chemical synthesis of this important molecule.
Synthetic Routes
The synthesis of this compound can be primarily achieved through two established methods for spirohydantoin formation: the Bucherer-Bergs reaction and a multi-step approach involving a Strecker reaction followed by cyclization.
Route 1: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis that is often the most direct method for preparing spirohydantoins from a ketone.[1][2] This multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[1] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[1]
Logical Workflow for Bucherer-Bergs Synthesis
Caption: Workflow for the Bucherer-Bergs synthesis.
Route 2: Strecker Reaction Followed by Cyclization
This two-step approach first involves the synthesis of an α-aminonitrile intermediate via the Strecker reaction.[3] The starting material, N-Benzyl-4-piperidone, is reacted with an amine (commonly aniline) and a cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN).[3] The resulting aminonitrile is then cyclized to form the spirohydantoin.
Logical Workflow for Strecker/Cyclization Synthesis
Caption: Workflow for the Strecker/cyclization synthesis.
Experimental Protocols
Route 1: Bucherer-Bergs Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on the established principles of the Bucherer-Bergs reaction.[1]
Materials:
-
N-Benzyl-4-piperidone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of N-Benzyl-4-piperidone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) is suspended in a 1:1 mixture of ethanol and water.
-
The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously for several hours until the reaction is complete (monitored by TLC).[1]
-
After cooling to room temperature, the reaction mixture is carefully acidified with hydrochloric acid to a pH of approximately 6-7, which will cause the product to precipitate.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Route 2, Step 1: Strecker Reaction for the Synthesis of N-Benzyl-4-anilino-4-cyanopiperidine
This protocol is adapted from a solution-phase parallel synthesis of spirohydantoins.[3]
Materials:
-
N-Benzyl-4-piperidone
-
Aniline
-
Trimethylsilyl Cyanide (TMSCN)
-
Glacial Acetic Acid
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
To a stirred solution of N-Benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in glacial acetic acid, add trimethylsilyl cyanide (1 equivalent) dropwise over a period of 10 minutes. The temperature should be maintained below 40 °C using a cold-water bath.[3]
-
After the addition is complete, stir the solution for an additional 30 minutes.[3]
-
Pour the reaction mixture into a cold ammonium hydroxide solution (concentrated NH₄OH and crushed ice).[3]
-
Slowly add more concentrated ammonium hydroxide until a pH of 10 is reached.[3]
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford N-Benzyl-4-anilino-4-cyanopiperidine.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 28936-94-9 | [4][5][6] |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [4][5][6] |
| Molecular Weight | 259.30 g/mol | [4][5][6] |
| Purity | ≥97% | [4][5] |
| Melting Point | 259-261 °C | [6] |
| Appearance | Solid | |
| Storage Temperature | Room Temperature (Sealed in dry) | [6] |
Spectroscopic Data for this compound
Detailed spectroscopic data for the title compound is crucial for its unambiguous identification. While a complete set of spectra is not publicly available in the searched literature, references to its spectral characterization exist.[7] For illustrative purposes, typical chemical shifts for similar spirohydantoin structures are provided below.
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Mass Spectrometry (ESI-MS) |
| δ (ppm) | δ (ppm) | m/z |
| ~7.2-7.4 (m, 5H, Ar-H) | ~177 (C=O) | [M+H]⁺: 260.1 |
| ~3.5 (s, 2H, CH₂-Ph) | ~155 (C=O) | |
| ~2.5-2.8 (m, 4H) | ~138 (Ar-C) | |
| ~1.7-2.0 (m, 4H) | ~128-129 (Ar-CH) | |
| ~60 (Spiro-C) | ||
| ~50-60 (CH₂) | ||
| ~30-40 (CH₂) |
Note: The spectral data presented here are estimations based on analogous compounds and should be confirmed by experimental analysis of the synthesized product.
Conclusion
The synthesis of this compound is readily achievable through established synthetic methodologies, primarily the Bucherer-Bergs reaction and a two-step Strecker/cyclization sequence. The choice of route may depend on the availability of starting materials, desired scale, and purification considerations. This guide provides the foundational knowledge for researchers to undertake the synthesis of this valuable scaffold for further investigation in drug discovery and development. It is recommended that the synthesized compound be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound this compound - Chemdiv [chemdiv.com]
- 5. This compound [cymitquimica.com]
- 6. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
- 7. This compound(28936-94-9) 1H NMR spectrum [chemicalbook.com]
The Dawn of a New Scaffold: An In-depth Guide to the Discovery of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has recently emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a diverse range of biological targets. This technical guide provides a comprehensive overview of the discovery of derivatives based on this core, offering insights into their synthesis, biological activities, and the experimental methodologies that have paved the way for their development.
A Scaffold of Diverse Biological Promise
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent and selective modulators of several key biological targets, underscoring their potential in addressing a spectrum of therapeutic areas.
Table 1: Biological Activities of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
| Therapeutic Target | Biological Activity | Potential Indications | Key Findings |
| δ-Opioid Receptor (DOR) | Selective Agonist | Neurologic and psychiatric disorders, chronic pain, migraine.[1][2][3][4] | Identification of novel chemotypes with low β-arrestin 2 recruitment efficacy and submicromolar potency in reducing cAMP production.[1] These compounds show anti-allodynic efficacy in inflammatory pain models.[3][4] |
| Myelopoiesis | Myelostimulator | Myelodepressive syndromes (e.g., induced by chemotherapy).[5] | Accelerated regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis.[5] |
| RIPK1 Kinase | Inhibitor | Inflammatory diseases, necroptosis-driven conditions.[6][7] | Discovered through virtual screening, these derivatives show potent inhibitory activity against RIPK1 with IC50 values in the nanomolar range.[6] |
| Mitochondrial Permeability Transition Pore (mPTP) | Inhibitor | Reperfusion injury in myocardial infarction.[8][9] | These compounds target the c subunit of the F1/FO-ATP synthase complex, preventing mPTP opening and subsequent cell death.[9] |
| Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) | Pan-Inhibitor | Anemia.[10] | Optimization of a spirooxindole hit led to the discovery of spirohydantoin derivatives as pan-inhibitors of PHD enzymes.[10] |
The Genesis of a New Drug Candidate: Experimental Workflows
The discovery of these promising derivatives has been propelled by a combination of traditional and cutting-edge experimental approaches. High-throughput screening, virtual screening, and subsequent structure-activity relationship (SAR) optimization have been pivotal in identifying and refining lead compounds.
Caption: A generalized workflow for the discovery and development of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Signaling Pathways: The Mechanism of Action
A key discovery has been the identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as δ-opioid receptor (DOR) agonists with a bias towards G-protein signaling over β-arrestin recruitment. This is a significant finding, as β-arrestin recruitment is often associated with the adverse effects of opioid agonists.
Caption: Biased agonism of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the δ-opioid receptor.
Experimental Protocols
Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
The synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core can be achieved through several established methods, with the Strecker and Bucherer-Bergs reactions being prominent.
1. Strecker Reaction:
This method involves the reaction of a ketone (N-substituted 4-piperidone) with an amine, a cyanide source (e.g., KCN or TMSCN), to form an α-amino nitrile intermediate. Subsequent hydrolysis and cyclization yield the spirohydantoin.[11]
-
Step 1: Formation of α-amino nitrile: A mixture of the N-substituted 4-piperidone, an amine (e.g., aniline), and a cyanide source is stirred in a suitable solvent.
-
Step 2: Cyclization: The α-amino nitrile is then reacted with an isocyanate, followed by acid-catalyzed cyclization to afford the 1,3,8-triazaspiro[4.5]decane-2,4-dione.[11]
2. Bucherer-Bergs Reaction:
This is a one-pot synthesis where a ketone is reacted with ammonium carbonate and a cyanide source (e.g., sodium cyanide) in a polar solvent like ethanol or water.[12]
-
Reaction: The N-substituted 4-piperidone, sodium cyanide, and ammonium carbonate are heated in a mixture of ethanol and water.
-
Workup: The reaction mixture is cooled, and the product is precipitated by acidification.
In Vitro Assays for DOR Agonist Activity
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of the compounds for the δ-opioid receptor.
-
Protocol: Membranes from cells expressing the human DOR are incubated with a radiolabeled ligand (e.g., [³H]naltrindole) and varying concentrations of the test compound. The amount of bound radioactivity is measured to determine the Ki value.
2. cAMP Accumulation Assay:
This functional assay measures the ability of the compounds to activate the Gαi-coupled DOR, leading to a decrease in intracellular cAMP levels.
-
Protocol: Cells expressing the DOR and a cAMP-sensitive biosensor (e.g., GloSensor) are treated with forskolin to stimulate cAMP production. The test compound is then added, and the change in luminescence is measured to determine the EC50 value.[1][4]
3. β-Arrestin Recruitment Assay:
This assay assesses the potential for G-protein-biased agonism by measuring the recruitment of β-arrestin to the activated DOR.
-
Protocol: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells co-expressing a β-arrestin-enzyme fragment fusion and a DOR-enzyme acceptor fusion are treated with the test compound. The resulting luminescence is proportional to β-arrestin recruitment.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives from various studies.
Table 2: Pharmacological Data for Selected Derivatives
| Compound ID | Target | Assay | Result (IC50/EC50/Ki) | Reference |
| Compound 1 | DOR | Radioligand Binding (Ki) | Submicromolar | [1] |
| Compound 1 | DOR | cAMP GloSensor (EC50) | Submicromolar | [1] |
| Compound 1 | DOR | β-arrestin 2 Recruitment (EC50) | >10 µM | [1] |
| Compound 41 | RIPK1 Kinase | Kinase Inhibition (IC50) | 92 nM | [6] |
| PP11 | mPTP | In vitro inhibition | Potent | [8] |
| IB6a | mPTP | In vitro inhibition | Potent | [8] |
Conclusion
The discovery of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represents a significant advancement in the search for novel therapeutics. The versatility of this scaffold, coupled with the detailed understanding of its synthesis and biological activity, provides a solid foundation for further drug development efforts. The experimental protocols and data presented herein offer a valuable resource for researchers aiming to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. migrainecollaborative.org [migrainecollaborative.org]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journal.uctm.edu [journal.uctm.edu]
The Emergence of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a Selective Delta-Opioid Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delta-opioid receptor (DOR) presents a compelling target for the development of novel therapeutics for a range of neurological and psychiatric disorders, including chronic pain and depression.[1][2][3] However, the clinical progression of DOR agonists has been hampered by adverse effects such as seizures and the development of tolerance, often associated with specific chemotypes like that of the well-studied agonist SNC80.[1][2][3] In the quest for safer and more effective DOR modulators, a new class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has been identified. This guide provides an in-depth technical overview of a prominent member of this class, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, focusing on its pharmacological profile, the experimental methodologies used for its characterization, and its place within the landscape of DOR-targeted drug discovery.
Pharmacological Profile
This compound, hereafter referred to as the compound of interest, has been identified as a potent and selective agonist for the delta-opioid receptor. A key finding is its G-protein signaling bias, suggesting a potentially improved side-effect profile compared to less biased agonists.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for the compound of interest and related derivatives as identified in a high-throughput screening campaign.
| Compound | Receptor Binding Affinity (Ki, nM) at DOR |
| This compound | Submicromolar |
| Derivative 2 | Submicromolar |
| Derivative 3 | Submicromolar |
| Compound | G-Protein Signaling (cAMP Inhibition) - Potency (EC50, nM) at DOR | G-Protein Signaling (cAMP Inhibition) - Efficacy (% of max response) at DOR |
| This compound | Submicromolar | Full Agonist |
| Derivative 2 | Submicromolar | Partial Agonist |
| Derivative 3 | Submicromolar | Partial Agonist |
| Compound | β-Arrestin 2 Recruitment - Potency (EC50, nM) at DOR | β-Arrestin 2 Recruitment - Efficacy (% of max response) at DOR |
| This compound | Micromolar | Low Efficacy |
| Derivative 2 | Micromolar | Low Efficacy |
| Derivative 3 | Micromolar | Low Efficacy |
Note: Specific numerical values for Ki, EC50, and Efficacy are as reported in Meqbil et al., 2024. The term "Submicromolar" indicates a value less than 1000 nM. "Full Agonist" and "Low Efficacy" are relative to reference compounds used in the cited study.
In Vivo Efficacy
In a preclinical model of inflammatory pain using Complete Freund's Adjuvant (CFA) in mice, the compound of interest demonstrated significant anti-allodynic effects, indicating its potential as an analgesic.[1][2]
Signaling Pathways
Activation of the delta-opioid receptor by an agonist like this compound initiates intracellular signaling cascades. The compound's bias towards G-protein signaling is a critical aspect of its pharmacological profile.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Experimental Workflow
β-Arrestin Recruitment Assays (PathHunter®)
This assay was utilized for the initial high-throughput screening and subsequent characterization of β-arrestin recruitment.
-
Principle: The assay is based on enzyme fragment complementation (EFC). The delta-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged human delta-opioid receptor and the Enzyme Acceptor-tagged β-arrestin 1 or β-arrestin 2.
-
Procedure:
-
Cells are seeded into 384-well white-walled microplates.
-
The following day, cells are treated with varying concentrations of the test compounds.
-
The plates are incubated for 90 minutes at 37°C.
-
PathHunter detection reagent is added to each well.
-
The plates are incubated for 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The data are normalized to the response of a reference agonist and plotted as a function of compound concentration to determine EC50 and Emax values.
G-Protein Signaling Assay (cAMP GloSensor™)
This assay measures the inhibition of cAMP production, a hallmark of Gi/o-coupled GPCR activation.
-
Principle: The GloSensor assay utilizes a genetically engineered form of luciferase that contains a cAMP-binding domain. An increase in intracellular cAMP leads to a conformational change in the luciferase, resulting in increased light output. For Gi/o-coupled receptors, agonist activation leads to a decrease in forskolin-stimulated cAMP levels, and thus a decrease in luminescence.
-
Cell Line: HEK293 cells stably expressing the human delta-opioid receptor and the GloSensor™-22F cAMP plasmid.
-
Procedure:
-
Cells are plated in 384-well white-walled microplates.
-
The next day, the medium is replaced with CO2-independent medium containing 10% GloSensor™ cAMP Reagent.
-
Plates are incubated for 2 hours at room temperature.
-
Cells are treated with test compounds for 15 minutes.
-
Forskolin is added to stimulate cAMP production, and luminescence is measured immediately and continuously for 15 minutes using a plate reader.
-
-
Data Analysis: The reduction in forskolin-stimulated cAMP production is calculated and plotted against compound concentration to determine EC50 and Emax values for G-protein signaling.
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant)
This model is used to assess the analgesic potential of the compound in a state of persistent inflammatory pain.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
A baseline measurement of mechanical sensitivity is taken using von Frey filaments.
-
Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity.
-
After a period for inflammation to develop (typically 24 hours), mechanical allodynia (pain in response to a non-painful stimulus) is confirmed.
-
The test compound is administered (e.g., intraperitoneally).
-
Mechanical withdrawal thresholds are measured at various time points post-administration to assess the reversal of allodynia.
-
-
Data Analysis: The paw withdrawal threshold is determined, and the percentage of maximal possible effect (%MPE) is calculated to quantify the anti-allodynic effect of the compound over time.
Conclusion and Future Directions
This compound represents a promising new chemotype for the development of delta-opioid receptor agonists. Its potency, selectivity, and bias towards G-protein signaling, coupled with its demonstrated efficacy in a preclinical pain model, highlight its potential as a lead compound for novel analgesics with an improved safety profile. Further research is warranted to fully elucidate its mechanism of action, explore its therapeutic potential in other CNS disorders, and optimize its pharmacokinetic and pharmacodynamic properties for clinical development. The detailed methodologies provided herein serve as a foundation for researchers to build upon these initial findings and advance the field of opioid pharmacology.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Potent Inhibitors of the Mitochondrial Permeability Transition Pore
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell death and its dysregulation is implicated in a host of pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers. Consequently, the mPTP has emerged as a promising therapeutic target. This technical guide focuses on a novel class of mPTP inhibitors based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. These compounds have demonstrated significant potential in modulating the mPTP by targeting the c-subunit of the F1/FO-ATP synthase, a key component of the pore complex. This document provides a comprehensive overview of their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation, intended to equip researchers and drug development professionals with the necessary information to explore this promising class of inhibitors.
Introduction to the Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a high-conductance channel that, under pathological conditions such as high matrix Ca2+ and oxidative stress, opens in the inner mitochondrial membrane.[1] This event leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately culminating in cell death.[2] The precise molecular identity of the mPTP is still under investigation, but compelling evidence suggests that components of the F1/FO-ATP synthase, particularly the c-subunit ring, form the central pore.[3]
Inhibitors of the mPTP, such as Cyclosporin A (CsA), have shown therapeutic promise but are hampered by off-target effects, including immunosuppression.[1] This has spurred the search for novel, more specific mPTP inhibitors. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a new class of small molecules designed to target the c-subunit of the F1/FO-ATP synthase directly, offering a potentially more targeted approach to mPTP inhibition.[4][5]
Mechanism of Action: Targeting the F1/FO-ATP Synthase c-Subunit
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione are believed to exert their mPTP inhibitory effects by directly interacting with the c-subunit of the F1/FO-ATP synthase.[5] This interaction is thought to stabilize the closed conformation of the pore, preventing the influx of solutes and water that leads to mitochondrial swelling and dysfunction.[3] This targeted mechanism offers the potential for high specificity and reduced off-target effects compared to broader-acting inhibitors like CsA.[5]
Quantitative Data Presentation
The following table summarizes the in vitro efficacy of a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structurally related to the core 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, in inhibiting mPTP opening. The data is presented as the percentage of mPTP opening inhibition at a 1 µM concentration, as determined by the calcein-cobalt assay in human ventricular cardiomyocytes (AC16).[1] The reference compounds PP11 and IB6a are derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione.[6]
| Compound | R Group (at 3-position) | X | % mPTP Inhibition (at 1 µM)[1] |
| Reference Compounds | |||
| PP11 | - | - | 35 ± 4 |
| IB6a | - | - | 38 ± 3 |
| Acetamide Derivatives (13a-f) | |||
| 13a | Methyl | NH | 19 ± 3 |
| 13b | Isopropyl | NH | 28 ± 2 |
| 13c | Isobutyl | NH | 29 ± 4 |
| 13d | Phenyl | NH | 35 ± 5 |
| 13e | Benzyl | NH | 43 ± 3 |
| 13f | 4-Hydroxybenzyl | NH | 39 ± 2 |
| Carboxylic Acid Derivatives (14a-f) | |||
| 14a | Methyl | O | 20 ± 4 |
| 14b | Isopropyl | O | Inactive |
| 14c | Isobutyl | O | 21 ± 3 |
| 14d | Phenyl | O | 25 ± 5 |
| 14e | Benzyl | O | 40 ± 2 |
| 14f | 4-Hydroxybenzyl | O | 33 ± 4 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as mPTP inhibitors.
Calcein-Cobalt Assay for mPTP Opening in Live Cells
This assay directly measures mPTP opening in intact cells. Calcein-AM, a fluorescent dye, loads into all cellular compartments, including mitochondria. CoCl2 quenches cytosolic calcein fluorescence, but not mitochondrial fluorescence, as the inner mitochondrial membrane is impermeable to Co2+. Upon mPTP opening, Co2+ enters the mitochondria and quenches the calcein fluorescence, which can be measured as a decrease in fluorescence intensity.[7]
Materials:
-
Human ventricular cardiomyocytes (AC16) or other suitable cell line
-
Calcein-AM (1 mM stock in DMSO)
-
CoCl2 (100 mM stock in water)
-
Ionomycin (1 mM stock in DMSO)
-
Test compounds (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on glass-bottom dishes or appropriate microplates and grow to desired confluency.
-
Wash cells twice with HBSS.
-
Pre-treat cells with the test compound at the desired concentration (e.g., 1 µM) in HBSS for 30 minutes at 37°C.
-
Load cells with 1 µM Calcein-AM and 1 mM CoCl2 in HBSS for 20 minutes at 37°C in the dark.
-
Wash cells three times with HBSS.
-
Acquire baseline fluorescence images or readings.
-
Induce mPTP opening by adding 1 µM ionomycin.
-
Monitor the decrease in mitochondrial calcein fluorescence over time.
-
Quantify the percentage of mPTP inhibition by comparing the rate of fluorescence decay in compound-treated cells to vehicle-treated controls.
Mitochondrial Swelling Assay
This spectrophotometric assay measures the change in light scattering of a mitochondrial suspension. Intact mitochondria scatter more light. Upon mPTP opening, water enters the mitochondrial matrix, causing swelling and a decrease in light scattering, which is measured as a decrease in absorbance at 540 nm.[5]
Materials:
-
Isolated mitochondria (from liver, heart, or other tissues)
-
Assay Buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2)
-
Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate)
-
CaCl2 (stock solution, e.g., 10 mM)
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Set the spectrophotometer to measure absorbance at 540 nm.
-
In a cuvette, add the assay buffer and respiratory substrates.
-
Add the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.
-
For inhibitor studies, add the test compound at the desired concentration and incubate for 2-5 minutes.
-
Record the baseline absorbance for a few minutes to ensure stability.
-
Initiate swelling by adding a specific concentration of CaCl2 (e.g., 200 µM).
-
Immediately start recording the change in absorbance at 540 nm at regular intervals for 10-20 minutes.
-
A decrease in absorbance indicates mitochondrial swelling. The rate and extent of swelling can be used to quantify the inhibitory effect of the compound.
Calcium Retention Capacity (CRC) Assay
The CRC assay measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens. A Ca2+-sensitive fluorescent dye (e.g., Calcium Green-5N) is used to monitor the extramitochondrial Ca2+ concentration. Pulses of CaCl2 are added to a suspension of energized mitochondria. With each pulse, there is a transient increase in fluorescence, which then returns to baseline as mitochondria take up the Ca2+. When the mPTP opens, mitochondria release the accumulated Ca2+, resulting in a large, sustained increase in fluorescence.[2][8]
Materials:
-
Isolated mitochondria
-
Assay Buffer (as in 4.2)
-
Respiratory substrates (as in 4.2)
-
Calcium Green-5N (or similar Ca2+ indicator)
-
CaCl2 (calibrated stock solution)
-
Test compounds
-
Fluorometer or fluorescence plate reader with injectors
Procedure:
-
Add assay buffer, respiratory substrates, Calcium Green-5N, and isolated mitochondria (0.5 mg/mL) to a cuvette or well.
-
If testing an inhibitor, add the compound and incubate for a few minutes.
-
Begin fluorescence recording.
-
Inject sequential pulses of a known amount of CaCl2 (e.g., 10 µM) every 60-90 seconds.
-
Observe the transient increases and subsequent decreases in fluorescence as mitochondria take up the Ca2+.
-
The point at which there is a large, sustained increase in fluorescence indicates mPTP opening.
-
Calculate the CRC as the total amount of Ca2+ added before mPTP opening. An increase in CRC indicates mPTP inhibition.
Conclusion
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a promising starting point for the development of novel and specific mPTP inhibitors. Their targeted mechanism of action on the F1/FO-ATP synthase c-subunit offers the potential for improved therapeutic profiles over existing inhibitors. The quantitative data, while preliminary, demonstrates clear structure-activity relationships and potent inhibition of mPTP opening in a cellular context. The detailed experimental protocols provided in this guide offer a robust framework for the further evaluation and optimization of these and other mPTP-targeting compounds. Continued research into this chemical class is warranted to fully elucidate their therapeutic potential in a range of diseases underpinned by mitochondrial dysfunction.
References
- 1. Mitochondrial Calcium Retention in SH-SY5Y Ce - JoVE Journal [jove.com]
- 2. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Regulation of mitochondrial permeability transition pore by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Mitochondrial Calcium Retention Capacity in Cultured Cells: Permeabilized Cells Versus Isolated Mitochondria [frontiersin.org]
The Biological Landscape of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. This technical guide synthesizes the current understanding of these compounds, with a particular focus on their well-documented roles as delta opioid receptor agonists and myelostimulators. This document provides a comprehensive overview of their pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Biological Activities
The primary biological activities associated with the 1,3,8-triazaspiro[4.5]decane-2,4-dione core and its derivatives are:
-
Delta Opioid Receptor (DOR) Agonism: Certain derivatives have been identified as novel, selective agonists of the delta opioid receptor, presenting a promising new chemotype for the development of analgesics and treatments for neurologic and psychiatric disorders.[1][2][3]
-
Myelostimulating Effects: In preclinical models of chemotherapy-induced myelosuppression, these compounds have been shown to promote the recovery of hematopoietic cells, suggesting their potential as supportive care agents in oncology.[4]
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Structurally related 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been identified as inhibitors of the mitochondrial permeability transition pore, indicating a potential therapeutic application in conditions such as ischemia-reperfusion injury.[5][6]
-
Anticancer Potential: While less explored for the 1,3,8-triaza core, related azaspiro[4.5]decane structures have demonstrated anticancer activity against various cancer cell lines, suggesting a potential avenue for future investigation.[7][8][9]
Quantitative Biological Data
The following tables summarize the key quantitative data for the biological activities of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Table 1: Delta Opioid Receptor (DOR) Binding and Functional Activity
| Compound ID | DOR Binding Affinity (Ki, nM) | DOR G-protein Activation (cAMP Inhibition, EC50, nM) | DOR β-arrestin 2 Recruitment (EC50, nM) |
| Compound 1 | 180 | 130 | >10,000 |
| Compound 2 | 430 | 460 | >10,000 |
| Compound 3 | 830 | 1,200 | >10,000 |
Data extracted from a study identifying novel DOR agonists.[1][3]
Table 2: Myelostimulatory Effects on Hematopoietic Cell Recovery
| Treatment Group | White Blood Cell Count (x10⁹/L) on Day 10 | Granulocyte Count (%) on Day 10 | Lymphocyte Count (%) on Day 10 |
| Control (Cyclophosphamide only) | ~2.5 | ~20 | ~70 |
| Compound 6 | ~5.0 | ~35 | ~55 |
| Compound 7 | ~4.5 | ~30 | ~60 |
| Compound 8 | ~4.8 | ~32 | ~58 |
| Compound 9 | ~5.2 | ~38 | ~52 |
| Compound 10 | ~4.9 | ~34 | ~56 |
| Methyluracil (Reference) | ~5.5 | ~40 | ~50 |
| Intact Animals | ~7.0 | ~45 | ~45 |
Data estimated from graphical representations in a study on myelostimulating activity.[4]
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature.
Delta Opioid Receptor (DOR) Activity Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of the compounds to the delta opioid receptor.
-
Cell Line: CHO cells stably expressing the human delta opioid receptor.
-
Radioligand: [³H]-naltrindole.
-
Procedure:
-
Cell membranes are prepared and incubated with varying concentrations of the test compound and a fixed concentration of [³H]-naltrindole.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., naloxone).
-
After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The Ki values are calculated using the Cheng-Prusoff equation.
-
2. cAMP Inhibition Assay (G-protein Activation):
-
Objective: To measure the functional agonist activity of the compounds by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Cell Line: CHO cells co-expressing the human delta opioid receptor and a cAMP-responsive biosensor (e.g., GloSensor).
-
Procedure:
-
Cells are incubated with the test compounds at various concentrations.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The change in the biosensor signal (e.g., luminescence) is measured, which is inversely proportional to the level of cAMP inhibition.
-
EC50 values are determined from the concentration-response curves.
-
3. β-Arrestin Recruitment Assay:
-
Objective: To assess the potential for receptor desensitization and tolerance by measuring the recruitment of β-arrestin to the activated receptor.
-
Cell Line: U2OS cells co-expressing the human delta opioid receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter assay).
-
Procedure:
-
Cells are treated with the test compounds.
-
Agonist binding to the receptor induces a conformational change that promotes the binding of β-arrestin.
-
The interaction of the receptor and β-arrestin brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence).
-
EC50 values are calculated from the concentration-response data.
-
Myelostimulating Activity Assay
-
Objective: To evaluate the ability of the compounds to promote the recovery of hematopoietic cells after chemotherapy-induced myelosuppression.
-
Animal Model: Mice.
-
Procedure:
-
Myelosuppression is induced in the mice by a single intraperitoneal injection of cyclophosphamide.
-
The test compounds are administered orally or intraperitoneally for a specified period following cyclophosphamide injection.
-
Peripheral blood samples are collected at various time points.
-
Hematological parameters, including total white blood cell count, granulocyte count, and lymphocyte count, are analyzed using an automated hematology analyzer.
-
The rate and extent of hematopoietic recovery in the treated groups are compared to the control group (cyclophosphamide only) and a reference drug group (e.g., methyluracil).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Caption: Delta Opioid Receptor (DOR) Signaling Pathway for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives.
Caption: Experimental Workflow for Assessing Myelostimulatory Activity.
Conclusion
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile platform for the development of novel therapeutics. The demonstrated activities as selective delta opioid receptor agonists and as myelostimulatory agents highlight the potential of this chemical class to address unmet needs in pain management and supportive cancer care. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this promising class of molecules.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Derivatives of this core have been identified as potent and selective modulators of key biological targets, including the δ-opioid receptor (DOR) and the mitochondrial permeability transition pore (mPTP). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Modulation of the δ-Opioid Receptor (DOR)
Recent high-throughput screening efforts have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective DOR agonists.[1][2] These compounds present an alternative to previously explored chemotypes, which have faced challenges in clinical development due to adverse effects.[1][2] The identified agonists exhibit promising pharmacological profiles, including G-protein signaling bias and in vivo efficacy in pain models.[2][3]
Quantitative Structure-Activity Relationship Data
The pharmacological activity of key 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists is summarized in the table below. The data highlights the influence of substitutions on the core scaffold on binding affinity, functional potency, and signaling bias.
| Compound ID | R1 Substituent | R2 Substituent | DOR Binding Affinity (Ki, nM) | DOR cAMP Inhibition (pEC50) | DOR β-arrestin 2 Recruitment (% Emax) |
| 1 | (1,5-dimethyl-1H-pyrazol-4-yl)methyl | 3-(pyridin-3-yl)propyl | 180 | 6.8 | 30 |
| 2 | 2-(4-chlorophenoxy)ethyl | 4-fluorobenzyl | 300 | 6.5 | 40 |
| 3 | 2-(4-chlorophenoxy)ethyl | 3-(pyridin-3-yl)propyl | 250 | 6.6 | 29 |
Data compiled from studies on novel DOR agonists.[1][3]
Signaling Pathway of DOR Agonists
Activation of the δ-opioid receptor by an agonist initiates a cascade of intracellular events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Concurrently, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling. The derivatives identified exhibit a bias towards G-protein signaling with minimal β-arrestin recruitment, a profile that is often sought after to potentially reduce on-target adverse effects.[3]
Experimental Protocols
The initial identification of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold as a DOR agonist chemotype was achieved through a high-throughput screen utilizing a β-arrestin recruitment assay.[1][2]
-
Assay Principle: The PathHunter β-arrestin assay from DiscoverX is a cell-based functional assay that measures the interaction of β-arrestin with an activated G-protein coupled receptor (GPCR). The DOR is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist binding to the DOR induces the recruitment of β-arrestin, forcing the complementation of the two enzyme fragments and forming a functional β-galactosidase enzyme.
-
Procedure:
-
CHO-K1 cells stably expressing the human DOR-ProLink fusion and a β-arrestin-Enzyme Acceptor fusion are seeded into 384-well microplates.
-
A GPCR-focused chemical library is screened at a single concentration (e.g., 10 µM).[1]
-
After an incubation period (e.g., 90 minutes) at 37°C, the detection reagent, containing the chemiluminescent substrate, is added.
-
The plates are incubated for a further 60 minutes at room temperature.
-
Luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.
-
Hits are identified as compounds that produce a signal significantly above the baseline.
-
This assay is used to quantify the potency and efficacy of compounds in inhibiting adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
-
Assay Principle: The GloSensor™ assay from Promega utilizes a genetically encoded biosensor that consists of a fusion of a cAMP-binding protein to a mutant form of firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that results in increased light output.
-
Procedure:
-
HEK293 cells are co-transfected with the pGloSensor™-22F cAMP plasmid and a plasmid containing the human DOR gene.
-
Transfected cells are plated in 384-well plates.
-
Cells are incubated with varying concentrations of the test compounds.
-
Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
After an equilibration period, the GloSensor™ cAMP reagent is added.
-
Luminescence is measured. A decrease in the forskolin-stimulated signal indicates Gi/o activation by the test compound.
-
Data are normalized to the response of a known DOR agonist and EC50 values are calculated.
-
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold have also been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP).[4][5][6] The opening of the mPTP is a critical event in ischemia-reperfusion injury, and its inhibition is a promising therapeutic strategy for cardioprotection.[4][5] These compounds are believed to exert their inhibitory effect by targeting the c-subunit of the F1/FO-ATP synthase, a key component of the mPTP.[5][6]
Proposed Mechanism of Action
The 1,3,8-triazaspiro[4.5]decane derivatives are thought to bind to the c-subunit of the mitochondrial F1/FO-ATP synthase. This interaction is proposed to stabilize the closed conformation of the mPTP, preventing the influx of solutes and water into the mitochondrial matrix that leads to swelling and cell death. This mechanism is distinct from that of some other inhibitors, potentially avoiding certain side effects.[5]
Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core
A facile and cost-effective method for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, including the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, has been developed.[7] The general workflow involves a three-step process starting from a commercially available ketone.
Synthetic Workflow
The synthesis commences with a Strecker reaction, followed by the formation of a ureido intermediate, and finally, a cyclization to yield the desired spiro-hydantoin scaffold. This approach allows for the introduction of diversity at various positions for SAR studies.
Experimental Protocol: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione[7]
-
Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride.
-
To a stirred suspension of sodium cyanide and methylamine hydrochloride in a DMSO/H₂O mixture, a solution of 4-phenylcyclohexanone in DMSO is added.
-
The reaction mixture is stirred for approximately 46 hours at room temperature.
-
The product is extracted with ethyl acetate, and the organic phases are combined, washed, dried, and the solvent is evaporated.
-
The resulting free amino nitrile is treated with ethanolic hydrochloric acid to yield the hydrochloride salt.
-
-
Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea.
-
To a stirred solution of the carbonitrile from Step 1 in acetic acid, a solution of potassium cyanate in water is added.
-
The mixture is stirred for 1 hour at 35°C.
-
The product is extracted with chloroform, and the combined organic layers are washed, dried, and concentrated.
-
-
Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
-
The ureido derivative from Step 2 is dissolved in dry DMF.
-
Sodium hydride (60% in mineral oil) is added portion-wise, and the mixture is stirred at 45°C for 3 hours.
-
A solution of 6N HCl is added, and stirring continues for another hour.
-
The final product is isolated through extraction with ethyl acetate, followed by washing, drying, and purification.
-
Conclusion
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a versatile and promising platform for the design of novel therapeutics. The structure-activity relationships explored to date indicate that substitutions on the core structure can be fine-tuned to achieve high potency and selectivity for diverse biological targets such as the δ-opioid receptor and the mitochondrial permeability transition pore. The G-protein bias observed in DOR agonists and the unique mechanism of mPTP inhibition highlight the potential for developing drug candidates with improved safety and efficacy profiles. Further exploration of the chemical space around this scaffold is warranted to fully exploit its therapeutic potential.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Potential Therapeutic Applications of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available research on the therapeutic potential of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. The specific compound, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, is commercially available for research purposes, but detailed biological data for this exact molecule were not found in the reviewed literature.[1][2][3] The information presented herein is based on studies of closely related derivatives and should be interpreted with caution.
Introduction
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure has emerged as a promising scaffold in medicinal chemistry, with derivatives demonstrating significant potential in two distinct therapeutic areas: as selective agonists for the delta-opioid receptor (DOR) and as inhibitors of the mitochondrial permeability transition pore (mPTP). These dual applications suggest a versatile chemical framework for developing novel therapeutics for neurological disorders and ischemia-reperfusion injuries.
Delta-Opioid Receptor (DOR) Agonism: A Novel Chemotype for Neurological and Psychiatric Disorders
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of DOR-selective agonists.[4] The delta-opioid receptor is a compelling target for a range of neurological and psychiatric conditions, including chronic pain and migraine.[5][6] However, the development of clinically successful DOR agonists has been hampered by adverse effects such as seizures associated with existing chemotypes.[4] The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold offers a potential solution by providing a novel class of DOR agonists with a potentially improved safety profile.
Quantitative Data for DOR Agonist Derivatives
The following table summarizes the in vitro pharmacological data for representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives from a high-throughput screening campaign.
| Compound ID | DOR Binding Affinity (Ki, nM) | DOR cAMP Inhibition (EC50, nM) | DOR β-arrestin 2 Recruitment (EC50, nM) |
| Compound 1 | 180 | 230 | >10,000 |
| Compound 2 | 320 | 450 | >10,000 |
| Compound 3 | 560 | 890 | >10,000 |
Data extracted from Meqbil et al. (2024). Note: Compound structures beyond the shared core scaffold are detailed in the source publication.
Signaling Pathway of DOR Agonism
Activation of the δ-opioid receptor by an agonist, such as a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative, initiates a G-protein mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Notably, the identified derivatives exhibit low efficacy in recruiting β-arrestin 2, a pathway associated with some of the adverse effects of previous DOR agonists.
Experimental Protocols for DOR Agonist Evaluation
This assay determines the binding affinity of the compounds for the opioid receptors.
-
Membrane Preparation: Membranes from cells stably expressing the δ-opioid receptor are prepared.
-
Competition Binding: A dilution series of the test compound is incubated with the cell membranes and a constant concentration of a radiolabeled DOR ligand (e.g., [³H]DPDPE).
-
Incubation: The mixture is incubated for 90 minutes at room temperature to reach equilibrium.
-
Filtration and Washing: The reaction mixture is filtered through a GF-B filter plate to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
This functional assay measures the potency and efficacy of the compounds in inhibiting adenylyl cyclase.
-
Cell Culture: Cells expressing the DOR and a cAMP-sensitive biosensor (e.g., GloSensor) are plated in a 96-well plate.
-
Compound Treatment: A dilution series of the test compound is added to the cells and incubated.
-
Forskolin Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Luminescence Measurement: The luminescence signal, which is inversely proportional to the cAMP concentration, is measured.
-
Data Analysis: The EC50 values are determined by plotting the luminescence signal against the compound concentration.
This assay quantifies the ability of the compounds to promote the interaction between the DOR and β-arrestin.
-
Cell Line: A cell line engineered to express the DOR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment is used (e.g., PathHunter assay).
-
Compound Stimulation: The cells are treated with a dilution series of the test compound.
-
Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the enzyme fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: A Strategy for Cytoprotection
Derivatives of the closely related 1,4,8-triazaspiro[4.5]decan-2-one scaffold, which also feature an 8-benzyl substitution, have been identified as potent inhibitors of the mitochondrial permeability transition pore (mPTP).[7][8][9] The opening of the mPTP is a critical event in ischemia-reperfusion injury (IRI), which can cause significant damage to tissues in organs such as the heart and brain following a loss and subsequent restoration of blood flow.[7][8] By inhibiting the mPTP, these compounds can protect cells from death, offering a potential therapeutic strategy for conditions like myocardial infarction and stroke.
Quantitative Data for mPTP Inhibitor Derivatives
The following table presents the in vitro mPTP opening inhibition for various 8-benzyl-1,4,8-triazaspiro[4.5]decan-2-one derivatives.
| Compound ID | R Group at Position 3 | X Group at Position 1 | mPTP Inhibition (%) at 1 µM |
| 13a | Methyl | Amide | 35 |
| 14a | Methyl | Carboxylic Acid | 45 |
| 13c | Isobutyl | Amide | 55 |
| 14c | Isobutyl | Carboxylic Acid | 70 |
| 13d | Phenyl | Amide | 60 |
| 14d | Phenyl | Carboxylic Acid | 80 |
Data extracted from Albanese et al. (2025). Note the scaffold is a 1,4,8-triazaspiro[4.5]decan-2-one.
Mechanism of mPTP Inhibition
These spirocyclic compounds are thought to exert their inhibitory effect by binding to the c-subunit of the F1/FO-ATP synthase, a key component of the mPTP.[8] This interaction prevents the conformational changes that lead to pore opening in response to cellular stress signals like high calcium levels and oxidative stress, thereby preserving mitochondrial integrity and cell viability.
Experimental Protocols for mPTP Inhibition Evaluation
A solid-phase synthesis approach is utilized for the efficient generation of these compounds.
-
Resin Loading: An appropriate Fmoc-protected amino acid is loaded onto a Rink amide or Wang resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Coupling: The deprotected amine is coupled with a second Fmoc-protected amino acid using DIC and HOBt.
-
Cyclization: After another deprotection step, the linear dipeptide on the resin is reacted with N-benzyl-4-piperidone in the presence of p-TsOH at 80°C to form the spirocyclic core.
-
Cleavage: The final compound is cleaved from the resin using an acidic cocktail (e.g., TFA/H₂O/Et₃SiH).
-
Purification: The crude product is purified by semi-preparative HPLC.
This assay measures the inhibition of mPTP opening in live cells.
-
Cell Culture: Human ventricular cardiomyocytes (AC16) are cultured on glass coverslips.
-
Dye Loading: The cells are loaded with calcein-AM, which is hydrolyzed to the fluorescent calcein in the cytoplasm and mitochondria.
-
Cobalt Quenching: The cells are then treated with CoCl₂. Cobalt quenches the cytosolic calcein fluorescence but cannot enter mitochondria with intact membranes.
-
Compound Pre-treatment: The cells are pre-treated with the test compound (e.g., at 1 µM).
-
mPTP Opening Induction: A Ca²⁺ ionophore (e.g., ionomycin) is added to induce a calcium influx and trigger mPTP opening.
-
Fluorescence Microscopy: The mitochondrial fluorescence is monitored over time using a confocal microscope. A decrease in fluorescence indicates mPTP opening and the entry of cobalt into the mitochondria.
-
Data Analysis: The percentage of mPTP opening inhibition is calculated by comparing the rate of fluorescence loss in compound-treated cells to control cells.
Conclusion
The this compound scaffold and its close analogs represent a highly promising starting point for the development of novel therapeutics. The demonstrated dual potential for selective DOR agonism and mPTP inhibition opens up exciting avenues for addressing unmet medical needs in neurology, psychiatry, and cardiovascular medicine. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. This compound [cymitquimica.com]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. chemscene.com [chemscene.com]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs in Neurological Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a specific chemical entity with limited publicly available research directly linking it to neurological disorders. However, the structurally related compound, Edonerpic maleate (T-817MA), has been the subject of extensive investigation in this field. This guide will primarily focus on the comprehensive data available for Edonerpic maleate as a representative neurotrophic agent with therapeutic potential in neurological disorders, while also summarizing the known information on derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold.
Introduction to Neurotrophic Agents in Neurological Disorders
Neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke are characterized by the progressive loss of neuronal function and structure. Neurotrophic agents, which can protect neurons from damage and promote their survival and regeneration, represent a promising therapeutic strategy. This guide delves into the preclinical and clinical research surrounding Edonerpic maleate (T-817MA), a novel neurotrophic agent, and explores the therapeutic potential of the broader class of triazaspiro[4.5]decane derivatives.
Edonerpic Maleate (T-817MA): A Profile
Edonerpic maleate (chemical name: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate) is a low-molecular-weight compound that has demonstrated neuroprotective and neurotrophic effects in a variety of preclinical models of neurological disorders.[1][2]
Mechanism of Action
Edonerpic maleate's multifaceted mechanism of action is believed to involve several key pathways:
-
Sigma-1 Receptor (σ1R) Agonism: Edonerpic maleate is a potent σ1R agonist with a reported binding affinity (Ki) of 16 nM.[3] The sigma-1 receptor is an intracellular chaperone protein that plays a crucial role in regulating cellular stress responses, mitochondrial function, and neuronal plasticity.[3][4] Activation of σ1R by Edonerpic maleate is thought to contribute to its neuroprotective effects against oxidative stress and excitotoxicity.[3]
-
Interaction with Collapsin Response Mediator Protein 2 (CRMP2): Edonerpic maleate has been shown to bind to CRMP2, a protein involved in neurite outgrowth and synaptic plasticity.[2] This interaction is proposed to facilitate the synaptic delivery of AMPA receptors, thereby enhancing neuroplasticity and promoting functional recovery after neuronal injury.[5]
-
Neurotrophic Factor-like Activity: The compound promotes neurite outgrowth in cultured neurons and hippocampal slices, suggesting it can mimic the effects of endogenous neurotrophic factors.[6][7]
-
Anti-apoptotic and Antioxidant Effects: Edonerpic maleate protects neurons from amyloid-beta (Aβ)-induced toxicity and oxidative stress, potentially by modulating endogenous antioxidant mechanisms.[6][7]
Proposed mechanism of action for Edonerpic Maleate (T-817MA).
Preclinical Data Summary
A substantial body of preclinical evidence supports the therapeutic potential of Edonerpic maleate in various models of neurological disorders.
| Model | Key Findings | Reference |
| Alzheimer's Disease (AD) | Protected against Aβ-induced neurotoxicity and memory deficits in rats.[2] Ameliorated deficits in adult neurogenesis and spatial memory in Aβ-infused rats.[6][8] Preserved hippocampal synapses and spatial memory in tau transgenic mice.[1] | [1][8] |
| Parkinson's Disease (PD) | Protected dopaminergic neurons against MPTP-induced neurotoxicity in mice by blocking lipid peroxidation.[9] | [9] |
| Stroke | Enhanced neuroplasticity and accelerated motor function recovery after brain damage in rodents and non-human primates.[5] | |
| Traumatic Brain Injury (TBI) | Attenuated neurotoxicity and improved long-term neurological function in a mouse model of TBI.[10] | [10] |
| Schizophrenia | Ameliorated sensorimotor gating deficits and loss of GABAergic neurons in a neonatal MK-801-induced rat model.[11] | [11] |
Clinical Trial Data
Edonerpic maleate has been evaluated in Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease.
| Trial Identifier | Phase | Population | Key Outcomes | Reference |
| NCT02079909 | 2 | Mild to moderate Alzheimer's disease | The trial did not meet its primary endpoints for cognition (ADAS-cog) and global clinical function (ADCS-CGIC) at 52 weeks. The drug was found to be safe and tolerable, with gastrointestinal symptoms being the most common adverse events.[1][12] | [1][12] |
| JapicCTI-142499 | 2 | Mild to moderate Alzheimer's disease | While not meeting primary endpoints, post-hoc analyses suggested potential benefits in patients with a shorter duration of illness.[13] | [13] |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the protective effect of a compound against amyloid-beta (Aβ)-induced neurotoxicity.
Methodology:
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in a suitable medium.
-
Compound Treatment: Neurons are pre-incubated with varying concentrations of the test compound (e.g., Edonerpic maleate at 0.1 and 1 µM) for a specified period.[7]
-
Induction of Toxicity: Aβ(1-42) peptide (e.g., 10 µM) is added to the culture medium to induce neurotoxicity.[7]
-
Assessment of Cell Viability: After a 48-hour incubation period, cell viability is assessed using a standard method such as the MTT assay or by counting surviving neurons.[7]
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of untreated, Aβ-exposed cells.
Workflow for an in vitro neuroprotection assay.
In Vivo Model of Alzheimer's Disease
Objective: To evaluate the effect of a compound on cognitive deficits and neurogenesis in an animal model of AD.
Methodology:
-
Animal Model: Continuous intracerebroventricular (i.c.v.) infusion of Aβ peptide (1-40) into rats to induce an AD-like pathology.[8]
-
Compound Administration: The test compound (e.g., Edonerpic maleate at 8.4 mg/kg/day) is administered orally for the duration of the Aβ infusion.[8]
-
Behavioral Testing: Seven weeks after the start of the infusion, spatial learning and memory are assessed using a place learning task in an open field.[8]
-
Histological Analysis: After behavioral testing, brain tissue is collected and analyzed for markers of neurogenesis (e.g., BrdU labeling) in the dentate gyrus of the hippocampus.[8]
-
Data Analysis: Behavioral performance and the number of newly generated neurons are compared between treated and untreated Aβ-infused animals and control animals.
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
While research on the specific compound this compound is limited, derivatives of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as novel, selective agonists for the δ opioid receptor (DOR).[14][15]
Therapeutic Potential
DORs are a potential target for a range of neurological and psychiatric disorders, including chronic pain and depression.[14][15] The identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives exhibit submicromolar affinity for the DOR and are selective over other opioid receptors.[14]
Preclinical Findings
In a preclinical model of inflammatory pain (complete Freund's adjuvant), the most potent of these compounds demonstrated anti-allodynic efficacy in both male and female mice.[14][15] This suggests that this chemical scaffold may hold promise for the development of novel analgesics with a potentially favorable side-effect profile compared to traditional opioids.[14]
Synthesis and Chemical Properties
Detailed synthetic protocols for 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been published, providing a basis for the synthesis of related compounds for further investigation.[16][17] The core this compound is commercially available from chemical suppliers for research purposes.[18][19]
Chemical Properties of this compound:
Future Directions and Conclusion
The research on Edonerpic maleate (T-817MA) highlights the potential of neurotrophic agents in the treatment of complex neurological disorders. While clinical trials in Alzheimer's disease have not yet demonstrated efficacy, the robust preclinical data across multiple disease models suggest that its mechanisms of action, particularly the modulation of the sigma-1 receptor and CRMP2, remain valuable targets for future drug discovery efforts.
The emergence of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as selective δ opioid receptor agonists opens a new avenue for the development of therapeutics for pain and other neurological conditions. Further investigation into the structure-activity relationships and pharmacological properties of this chemical class is warranted.
This technical guide provides a comprehensive overview of the current state of research on Edonerpic maleate and related triazaspiro[4.5]decane derivatives. The detailed experimental protocols and summarized data offer a valuable resource for researchers and drug development professionals working to advance novel therapies for neurological disorders.
References
- 1. Safety and Efficacy of Edonerpic Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]
- 6. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel neurotrophic agent, T-817MA [1-{3-[2-(1-benzothiophen-5-yl) ethoxy] propyl}-3-azetidinol maleate], attenuates amyloid-beta-induced neurotoxicity and promotes neurite outgrowth in rat cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edonerpic maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-817MA, a novel neurotrophic agent, ameliorates loss of GABAergic parvalbumin-positive neurons and sensorimotor gating deficits in rats transiently exposed to MK-801 in the neonatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and Efficacy of Edonerpic Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuronewsinternational.com [neuronewsinternational.com]
- 14. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sfera.unife.it [sfera.unife.it]
- 18. This compound [cymitquimica.com]
- 19. Compound this compound - Chemdiv [chemdiv.com]
Probing the Analgesic Potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives in Inflammatory Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the investigation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of analgesics for inflammatory pain. The core of this document focuses on their activity as selective delta opioid receptor (DOR) agonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental procedures. The information is primarily derived from a pivotal 2024 study by Meqbil et al. in the Journal of Pharmacology and Experimental Therapeutics, which identified this chemical scaffold's promising therapeutic profile.[1][2]
Core Findings and Quantitative Data
Recent research has highlighted derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as a new chemotype of selective DOR agonists.[1][2] A key compound from this class, referred to as compound 1 in the foundational study, has demonstrated significant anti-allodynic effects in a preclinical model of inflammatory pain.[1] The pharmacological properties of these compounds suggest a potential for developing safer and more effective analgesics, moving away from traditional opioid receptor agonists that often carry a heavy burden of side effects.
In Vitro Pharmacological Profile
The in vitro activity of the lead 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives was characterized through a series of assays to determine their binding affinity, potency, and functional selectivity at the delta opioid receptor (DOR) and mu-opioid receptor (MOR). The results for three notable compounds are summarized below.
| Compound | DOR Binding Affinity (Ki, nM) | DOR cAMP Inhibition (EC50, nM) | DOR β-arrestin 2 Recruitment (EC50, nM) | MOR Binding Affinity (Ki, nM) | MOR cAMP Inhibition (EC50, nM) | MOR β-arrestin 2 Recruitment (EC50, nM) |
| Compound 1 | 180 | 230 | >10000 | 1700 | >10000 | >10000 |
| Compound 2 | 400 | 630 | >10000 | 8400 | >10000 | >10000 |
| Compound 3 | 730 | 1300 | >10000 | >10000 | >10000 | >10000 |
Data compiled from Meqbil et al., 2024.[1]
In Vivo Anti-Allodynic Efficacy
The therapeutic potential of the lead compound (Compound 1) was assessed in a murine model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). Mechanical allodynia, a key symptom of inflammatory pain, was measured using the von Frey test.
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - 3 hours post-dose |
| Vehicle | - | ~0.1 |
| Compound 1 | 3 | ~0.4 |
| Compound 1 | 10 | ~0.8 |
| Compound 1 | 30 | ~1.2 |
Data extrapolated from graphical representations in Meqbil et al., 2024.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the pharmacological and analgesic properties of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model is used to induce a persistent inflammatory state in the hind paw of rodents, mimicking chronic inflammatory pain conditions.
-
Animals: C57BL/6 mice (male and female) are used for this model.
-
Acclimation: Animals are acclimated to the testing environment for several days prior to the experiment.
-
CFA Induction: A volume of 20 µL of Complete Freund's Adjuvant is injected subcutaneously into the plantar surface of the left hind paw.
-
Pain Behavior Assessment: Mechanical allodynia is assessed at baseline (before CFA injection) and at specified time points after CFA injection (e.g., 24 hours, 3 days, etc.).
Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus and is a standard method for assessing allodynia in rodents.
-
Apparatus: A set of calibrated von Frey filaments with varying stiffness is used.
-
Procedure:
-
Mice are placed in individual Plexiglas chambers on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Animals are habituated to the testing chambers until they are calm.
-
The von Frey filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The stimulus is held for approximately 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Delta Opioid Receptor (DOR) Radioligand Binding Assay
This assay is used to determine the binding affinity of the test compounds for the delta opioid receptor.
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human delta opioid receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled DOR antagonist, such as [³H]diprenorphine, is used.
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value (binding affinity) is calculated using the Cheng-Prusoff equation.
GloSensor™ cAMP Assay
This assay measures the ability of the compounds to inhibit the production of cyclic AMP (cAMP) following receptor activation, indicating G-protein activation.
-
Cell Line: HEK293 cells co-expressing the human DOR and a cAMP-sensitive GloSensor™ biosensor are used.
-
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of the test compound.
-
Forskolin is added to stimulate cAMP production.
-
The luminescence generated by the GloSensor™ reagent, which is inversely proportional to the level of cAMP, is measured.
-
-
Data Analysis: The EC50 value (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are calculated.
PathHunter® β-Arrestin Recruitment Assay
This assay determines the ability of the compounds to promote the interaction of β-arrestin with the activated DOR.
-
Cell Line: A specialized cell line (e.g., PathHunter® CHO-K1) is used, which co-expresses the human DOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Procedure:
-
Cells are plated and treated with varying concentrations of the test compound.
-
Upon receptor activation and β-arrestin recruitment, the ProLink™ tag and the EA fragment come into proximity, forming a functional β-galactosidase enzyme.
-
A detection reagent containing a substrate for the enzyme is added.
-
The resulting chemiluminescent signal is measured.
-
-
Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the delta opioid receptor and the experimental workflow for evaluating the anti-allodynic effects of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Caption: Delta Opioid Receptor (DOR) Signaling Pathways.
Caption: Experimental Workflow for Investigating Analgesic Properties.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives in Ischemia-Reperfusion Injury: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following an ischemic event. It is a significant clinical challenge in conditions such as myocardial infarction, stroke, and organ transplantation. A key event in the pathophysiology of I/R injury is the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial dysfunction and initiates cell death pathways. This whitepaper explores the therapeutic potential of a novel class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, as potent inhibitors of mPTP opening. Recent studies have identified this chemical scaffold as a promising starting point for the development of drugs aimed at mitigating the devastating effects of reperfusion damage.
The Pathophysiology of Ischemia-Reperfusion Injury
Ischemia, or the restriction of blood supply, deprives tissues of oxygen and nutrients, leading to a switch to anaerobic metabolism, a drop in intracellular pH, and depletion of ATP. While the restoration of blood flow (reperfusion) is essential for tissue survival, it paradoxically triggers a cascade of damaging events, including:
-
Oxidative Stress: A burst of reactive oxygen species (ROS) production overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.
-
Intracellular Calcium Overload: Fluctuations in ion transport mechanisms during ischemia lead to a massive influx of Ca²⁺ upon reperfusion, activating degradative enzymes and contributing to mitochondrial damage.
-
Inflammation: The damaged tissue releases pro-inflammatory signals that recruit neutrophils and other immune cells, which in turn release more ROS and cytotoxic enzymes, amplifying the injury.
-
Mitochondrial Dysfunction: Mitochondria are central to I/R injury. The combination of oxidative stress and calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP).
The opening of the mPTP is a critical tipping point, leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately committing the cell to death.[1]
Therapeutic Target: The Mitochondrial Permeability Transition Pore (mPTP)
The mPTP is a multi-protein complex located in the inner mitochondrial membrane.[2][3] Its exact molecular composition is still debated, but it is widely accepted that components of the F1/FO-ATP synthase are involved in its formation and regulation.[1][4] In particular, the c-subunit of the ATP synthase has been identified as a key target for pharmacological intervention.[1][4]
Inhibiting the opening of the mPTP at the onset of reperfusion is a highly attractive therapeutic strategy to prevent cell death and salvage ischemic tissue.[1][2][3]
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Privileged Scaffold
The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a type of spirohydantoin, has emerged as a versatile scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, including:
-
Pan-inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHD1-3): For the treatment of anemia by stimulating erythropoietin (EPO) production.[5]
-
Myelostimulating Activity: Accelerating the regeneration of lymphocytes and granulocytes in cases of myelodepression.[6]
-
Delta Opioid Receptor (DOR) Agonism: Showing potential for the treatment of neurologic and psychiatric disorders.[7][8]
Most relevant to this paper, the 1,3,8-triazaspiro[4.5]decane scaffold has been identified as the basis for a novel class of potent mPTP inhibitors specifically designed for the treatment of reperfusion injury.[1]
Mechanism of Action in Ischemia-Reperfusion Injury
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane can prevent the opening of the mPTP.[1] The primary mechanism involves a direct interaction with the c-subunit of the F1/FO-ATP synthase complex.[1] By binding to this component, the compounds stabilize the closed conformation of the pore, preventing the influx of solutes and water that leads to mitochondrial swelling and rupture.
This targeted action is crucial as it preserves mitochondrial integrity and function, maintaining ATP production and preventing the release of cell death signals, even in the face of I/R-induced stress.[1] Importantly, selected compounds from this class have been shown to inhibit mPTP without impairing mitochondrial ATP synthesis, a critical feature for a successful therapeutic agent.[1]
Quantitative Data Summary
While detailed in vivo efficacy data requires access to full study publications, the literature indicates the identification of lead compounds with significant cytoprotective effects. The table below summarizes the key parameters used to evaluate these compounds and representative findings for illustrative lead candidates.
| Parameter | Assay Type | Description | Illustrative Result for Lead Compound | Reference |
| mPTP Inhibition | In Vitro (Isolated Mitochondria) | Measures the inhibition of Ca²⁺-induced mitochondrial swelling. | Potent inhibition of pore opening. | [1][2][3] |
| Cytoprotection | In Vitro (Cardiomyocytes) | Assesses cell viability (e.g., using Annexin V staining) after simulated hypoxia/reoxygenation. | Significant reduction in apoptotic rate. | [1][3] |
| Mitochondrial Respiration | In Vitro (Isolated Mitochondria) | Measures oxygen consumption to ensure ATP synthesis is not adversely affected. | No off-target effects on mitochondrial ATP content. | [1] |
| Cardiac Function | Ex Vivo (Langendorff Heart) | Perfusion of an isolated heart to measure recovery of function (e.g., left ventricular developed pressure) after I/R. | Overall improvement of cardiac function upon administration during reperfusion. | [1] |
| Infarct Size Reduction | In Vivo (Animal Model of MI) | Measures the area of necrotic tissue in the heart following induced myocardial infarction and reperfusion. | Decreased apoptotic rate in the whole heart. | [1] |
Experimental Protocols & Workflow
The evaluation of novel mPTP inhibitors for I/R injury follows a structured, multi-stage process, progressing from in vitro characterization to in vivo efficacy models.
Key Experimental Methodologies
-
Primary In Vitro Screening (mPTP Opening Assay):
-
Objective: To identify direct inhibitors of the mPTP.
-
Protocol: Mitochondria are isolated from tissue (e.g., rat liver or heart). A baseline light absorbance (at 540 nm) is established. A high-concentration Ca²⁺ bolus is added to induce mPTP opening, which causes mitochondrial swelling and a subsequent decrease in absorbance. Test compounds are pre-incubated with the mitochondria to assess their ability to prevent this Ca²⁺-induced swelling.
-
-
Cell-Based Hypoxia/Reoxygenation (H/R) Assay:
-
Objective: To evaluate the cytoprotective effect of compounds in a cellular model of I/R injury.
-
Protocol: A relevant cell line (e.g., AC16 human cardiomyocytes) is cultured. Hypoxia is induced by placing the cells in a hypoxic chamber or by overlaying with mineral oil to create an oxygen diffusion barrier. After a defined period (e.g., 12-24 hours), reoxygenation is initiated by returning cells to a normal incubator. The test compound is added at the onset of reoxygenation. Cell viability and apoptosis are then quantified using methods like MTT assay, flow cytometry with Annexin V/Propidium Iodide staining, or measuring the release of lactate dehydrogenase (LDH).
-
-
In Vivo Myocardial Infarction Model:
-
Objective: To assess the efficacy of the compound in reducing tissue damage and preserving organ function in a living animal.
-
Protocol: A rodent (e.g., mouse or rat) is anesthetized and ventilated. A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a period of time (e.g., 30-45 minutes) to induce ischemia. The ligature is then released to allow reperfusion. The test compound is typically administered intravenously just before or at the moment of reperfusion. After a recovery period (e.g., 24 hours), the heart is excised. The infarct size is measured by staining with triphenyltetrazolium chloride (TTC), and cardiac function can be assessed by echocardiography prior to sacrifice.
-
Drug Discovery and Evaluation Workflow
Future Directions and Conclusion
The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as potent, c-subunit-targeting mPTP inhibitors marks a significant advancement in the search for effective treatments for ischemia-reperfusion injury.[1] This chemical class offers a promising foundation for developing drugs that can be administered as an adjunct to standard reperfusion therapies like angioplasty or thrombolysis.
Future research will focus on:
-
Lead Optimization: Fine-tuning the scaffold to enhance potency, selectivity, and pharmacokinetic properties (e.g., solubility, half-life, bioavailability).
-
Broadening Applications: Investigating the efficacy of lead candidates in other models of I/R injury, such as ischemic stroke and kidney or liver transplantation.
-
Safety Profiling: Conducting comprehensive toxicology studies to ensure a wide therapeutic window and minimal off-target effects.
References
- 1. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Abstract
This document provides a detailed experimental protocol for the synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a spirohydantoin derivative. Spirohydantoins are recognized as privileged structures in medicinal chemistry, forming the core of various biologically active compounds.[1] The synthesis of this class of molecules, including the target compound, is of significant interest for drug discovery and development, with applications ranging from myelostimulators to potential treatments for neurological disorders.[2][3][4] The protocol outlined below is based on established multi-step synthetic routes, primarily involving the formation of a spiro-fused hydantoin ring system from a piperidinone precursor.
Introduction
This compound belongs to the spirohydantoin family, a class of heterocyclic compounds with a wide range of pharmacological activities.[5] The synthesis of spirohydantoins can be achieved through various methods, most notably the Bucherer-Bergs and Strecker reactions, which typically start from a corresponding ketone.[2][6] The protocol detailed herein focuses on a solution-phase synthesis, which offers a robust and scalable method for producing the target compound. This multi-step synthesis involves the formation of an α-amino nitrile intermediate from N-benzyl-4-piperidone, followed by reaction with an isocyanate and subsequent cyclization to yield the final spirohydantoin product.[7]
Overall Reaction Scheme
The synthesis of this compound can be envisioned through a multi-step process, beginning with the formation of an α-amino nitrile from N-benzyl-4-piperidone, followed by reaction and cyclization to form the hydantoin ring.
-
Step 1: Formation of the α-Amino Nitrile (Strecker Reaction)
-
Step 2: Urea Formation
-
Step 3: Acid-Catalyzed Cyclization
Experimental Protocol
Materials and Reagents:
-
N-Benzyl-4-piperidone
-
Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN)
-
Ammonium Chloride (NH₄Cl)
-
Ammonium Hydroxide (NH₄OH)
-
Potassium Cyanate (KOCN)
-
Acetic Acid
-
Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
pH meter or pH paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC)
Detailed Methodology:
Step 1: Synthesis of 1-amino-4-benzylpiperidine-4-carbonitrile (Strecker Reaction Intermediate)
-
To a stirred solution of N-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or a mixture of DMSO and water, add ammonium chloride (1.2 equivalents) and a solution of sodium cyanide (1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to yield the crude α-amino nitrile. This intermediate can be used in the next step without further purification.
Step 2: Formation of the Ureido Intermediate
-
Dissolve the crude 1-amino-4-benzylpiperidine-4-carbonitrile (1 equivalent) in a mixture of acetic acid and water.
-
To this stirred solution, add a solution of potassium cyanate (1.5 equivalents) in water.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 35-45 °C) for 1-2 hours.
-
After the reaction is complete, pour the mixture into water and extract with chloroform or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and evaporate the solvent to obtain the crude ureido derivative.
Step 3: Cyclization to this compound
-
The crude ureido intermediate is dissolved in a suitable solvent, and a strong acid such as hydrochloric acid is added.
-
The mixture is heated to reflux (approximately 80 °C) for several hours until the cyclization is complete, as monitored by TLC.[7]
-
After cooling to room temperature, the reaction mixture is neutralized with a base, such as a saturated solution of sodium bicarbonate.
-
The product is then extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to afford the pure this compound.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis. Note that yields are representative and can vary based on reaction conditions and scale.
| Step | Reactants | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | N-Benzyl-4-piperidone, Sodium Cyanide, Ammonium Chloride | - | Methanol/Water or DMSO/Water | Room Temp | 24-48 | 1-amino-4-benzylpiperidine-4-carbonitrile | 70-85 |
| 2 | 1-amino-4-benzylpiperidine-4-carbonitrile | Potassium Cyanate | Acetic Acid/Water | 35-45 | 1-2 | 1-(1-cyano-4-benzylcyclohexyl)urea | 80-90 |
| 3 | 1-(1-cyano-4-benzylcyclohexyl)urea | Hydrochloric Acid | Water or Ethanol | 80 (Reflux) | 2-6 | This compound | 60-75 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The expected molecular weight for C₁₄H₁₇N₃O₂ is 259.31 g/mol .[8]
-
HPLC: To assess the purity of the final compound.
-
Melting Point: To determine the melting point of the solid product.
Safety Precautions
-
Cyanide Salts (NaCN, KCN, TMSCN): Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available.
-
Acids and Bases: Corrosive. Handle with care and appropriate PPE.
-
Organic Solvents: Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Solution-phase parallel synthesis of spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [mdpi.com]
- 6. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Spirohydantoins from Basic Heterocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirohydantoins are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Their synthesis from readily available ketones, particularly basic heterocyclic ketones, is of significant interest for the development of novel therapeutics. This document provides a detailed, step-by-step guide to the synthesis of spirohydantoins from basic heterocyclic ketones, primarily through the Bucherer-Bergs reaction. The protocols and data presented are intended to enable researchers to reliably synthesize these valuable compounds.
Core Synthesis Pathway: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that converts a ketone (or aldehyde) into a hydantoin using an alkali metal cyanide, ammonium carbonate, and a suitable solvent.[1][2] For basic heterocyclic ketones, the nitrogen atom in the ring can influence the reaction conditions, but the fundamental mechanism remains the same.
The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide. Subsequent reaction with ammonia (from ammonium carbonate) forms an aminonitrile. The aminonitrile is then carboxylated by carbon dioxide (also from ammonium carbonate) and cyclizes to form the spirohydantoin product.[1]
References
Application Notes and Protocols for 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in β-Arrestin Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives in β-arrestin recruitment assays. This document outlines the background, experimental protocols, data presentation, and relevant signaling pathways for studying the interaction of this compound with G-protein coupled receptors (GPCRs).
Introduction
This compound belongs to a class of compounds identified as novel modulators of GPCR activity. Derivatives of this scaffold have been characterized as selective agonists for the δ opioid receptor (DOR), demonstrating a potential for biased signaling.[1][2][3] Biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment), is a critical area of interest in modern drug discovery. Assays that measure β-arrestin recruitment are essential tools for characterizing the pharmacological profile of such compounds.[1][4]
β-arrestins are intracellular proteins that play a key role in the desensitization of GPCRs and can also initiate G-protein-independent signaling cascades.[4][5] Ligand-induced recruitment of β-arrestin to an activated GPCR is a hallmark of this process and can be quantified using various in vitro assay technologies.[4][6] This document will focus on the application of a chemiluminescence-based β-arrestin recruitment assay to characterize the activity of this compound derivatives.
Signaling Pathway and Assay Principle
Upon agonist binding to a GPCR, the receptor undergoes a conformational change, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin, which is then recruited from the cytoplasm to the cell membrane. This recruitment event can be measured using various technologies, such as enzyme fragment complementation (EFC) assays (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or Tango assays.[4][6][7][8][9]
The PathHunter assay, for example, utilizes a split β-galactosidase enzyme.[4][5] The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. When the agonist of interest, such as a derivative of this compound, binds to the GPCR, it induces the recruitment of the β-arrestin-EA fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active β-galactosidase enzyme. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[4][10]
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Delta-Opioid Receptor (DOR) Agonist Screening using the cAMP-GloSensor™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Delta-Opioid Receptor (DOR), a member of the G-protein coupled receptor (GPCR) family, is a key target in the development of novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. Activation of DOR by an agonist typically leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Promega GloSensor™ cAMP Assay is a sensitive, live-cell, non-lytic assay that allows for the real-time monitoring of intracellular cAMP dynamics. This technology utilizes a genetically engineered form of firefly luciferase containing a cAMP-binding domain. Binding of cAMP to the biosensor induces a conformational change that results in a large increase in light output, making it an ideal platform for high-throughput screening of DOR agonists.[1][2][3] This document provides a detailed protocol for the use of the cAMP-GloSensor™ assay to identify and characterize DOR agonists.
Principle of the Assay
The GloSensor™ cAMP Assay is based on a biosensor created by fusing a cAMP-binding domain to a circularly permuted firefly luciferase.[4] In the absence of cAMP, the luciferase is in a low-light output state. When intracellular cAMP levels rise, cAMP binds to its binding domain on the biosensor, causing a conformational change in the luciferase that leads to a significant increase in its enzymatic activity and subsequent light production.[1][3] For Gi-coupled receptors like DOR, agonists will decrease the basal or forskolin-stimulated cAMP levels, leading to a reduction in the luminescent signal. This inverse relationship between DOR activation and light output allows for the quantification of agonist potency and efficacy.
Signaling Pathway
The binding of an agonist to the Delta-Opioid Receptor (DOR) initiates a signaling cascade that results in the modulation of intracellular cAMP levels. This process is primarily mediated by the inhibitory G-protein, Gαi.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably co-expressing the human Delta-Opioid Receptor (DOR) and the pGloSensor™-22F cAMP Plasmid (or transiently transfected).
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
CO2-independent medium
-
GloSensor™ cAMP Reagent (Promega, Cat. #E1290/E1291)
-
Forskolin
-
Reference DOR agonists (e.g., SNC80, DPDPE)
-
Test compounds
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Cell Culture and Plating
-
Culture the HEK293-DOR-GloSensor cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, harvest cells using Trypsin-EDTA and resuspend in CO2-independent medium.
-
Determine the optimal cell seeding density. A typical starting range is 1,000 to 10,000 cells per well in a 384-well plate.[1] Plate the cells in a final volume of 20 µL per well.[1]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment.[1]
Assay Procedure for DOR Agonist Screening
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent stock solution according to the manufacturer's instructions.[4]
-
Prepare the equilibration medium by diluting the GloSensor™ cAMP Reagent stock solution to a final concentration of 2% (v/v) in CO2-independent medium.[4]
-
Prepare serial dilutions of test compounds and reference agonists in the appropriate vehicle (e.g., DMSO). Ensure the final DMSO concentration in the assay does not exceed 0.75%.[1]
-
Prepare a stock solution of forskolin in DMSO. The optimal final concentration of forskolin for stimulating adenylyl cyclase in a Gi-coupled assay needs to be empirically determined, but typically ranges from 0.1 to 10 µM.[4]
-
-
Assay Workflow:
Experimental workflow for DOR agonist screening. -
Equilibration:
-
Compound Addition and Incubation:
-
Measure the basal luminescence (pre-read).[1]
-
Add varying concentrations of the test compounds or reference DOR agonists to the wells.
-
Incubate for 5-10 minutes at room temperature.[4]
-
Add a fixed, predetermined concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at room temperature.[3][4]
-
-
Luminescence Detection:
-
Measure the final luminescence (post-read) using a luminometer.
-
Data Presentation and Analysis
The raw luminescence data should be processed to determine the potency (EC50) and efficacy (Emax) of the test compounds.
-
Data Normalization: The fold response can be calculated by dividing the post-incubation luminescence signal by the pre-read value for each well.[1] The response is then typically normalized to the signal produced by forskolin alone (representing 100% cAMP production) and the signal in the presence of a saturating concentration of a full DOR agonist (representing maximum inhibition).
-
Dose-Response Curves: Plot the normalized response against the logarithm of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 and Emax values.
Representative Data for DOR Agonists
The following table summarizes typical potency (EC50) and maximal response (Emax) values for known DOR agonists obtained from cAMP accumulation assays in HEK293 cells.
| Agonist | EC50 (nM) | Emax (% Inhibition of Forskolin-stimulated cAMP) |
| SNC80 | 1.3 ± 0.3 | 85 ± 2 |
| DPDPE | 0.8 ± 0.2 | 90 ± 3 |
| UFP-512 | 2.5 ± 0.9 | 60 ± 5 |
| TIPP | 0.5 ± 0.1 | 55 ± 4 |
| Morphine | >1000 | 40 ± 6 |
Note: The values presented are representative and may vary depending on the specific experimental conditions and cell line characteristics.[2]
Conclusion
The cAMP-GloSensor™ assay provides a robust and sensitive platform for the screening and characterization of DOR agonists. Its live-cell, non-lytic format allows for kinetic measurements and is amenable to high-throughput screening. By following the detailed protocol outlined in these application notes, researchers can effectively identify novel DOR agonists and advance the development of new therapeutics for pain management and other neurological disorders.
References
- 1. agilent.com [agilent.com]
- 2. Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Competitive Radioligand Binding Assays for 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a novel chemotype with demonstrated potential for interacting with G-protein coupled receptors (GPCRs). Recent studies have identified derivatives of this scaffold as selective agonists for the delta opioid receptor (DOR), a promising target for neurological and psychiatric disorders.[1][2][3][4] Given the structural characteristics of spirocyclic compounds, this scaffold also holds potential for interaction with other targets, such as sigma receptors (σ1 and σ2), which are implicated in a wide range of cellular functions and disease states, including cancer and neurodegenerative disorders.[5][6][7][8]
These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the affinity of test compounds based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione core structure for the delta opioid, sigma-1, and sigma-2 receptors.
Receptor Targets and Signaling Pathways
Delta Opioid Receptor (DOR): DORs are GPCRs that, upon activation by agonists, primarily couple to Gi/o proteins. This coupling inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channels. These actions at the cellular level are associated with analgesia and other central nervous system effects.[1]
Sigma Receptors (σ1 and σ2): The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[5][7][9] It modulates calcium signaling and interacts with a variety of proteins, including ion channels and other receptors, playing a role in neuroprotection and cellular stress responses.[5][7][10][11]
The sigma-2 receptor (σ2R) , now identified as transmembrane protein 97 (TMEM97), is also located in the ER and is involved in cholesterol homeostasis and cellular proliferation.[6][8][12] It is often overexpressed in tumor cells, making it a biomarker and target for cancer therapeutics.[8][13]
Data Presentation: Binding Affinities of Reference Compounds
The following table summarizes the binding affinities (Ki) of several 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives for the delta opioid receptor (DOR) and mu opioid receptor (MOR), as determined in competitive radioligand binding assays.[1][3]
| Compound | Target Receptor | Radioligand | Ki (nM) |
| Compound 1 | DOR | [³H]-DPDPE | 160 |
| MOR | [³H]-DAMGO | 1530 | |
| Compound 2 | DOR | [³H]-DPDPE | 280 |
| MOR | [³H]-DAMGO | >10000 | |
| Compound 3 | DOR | [³H]-DPDPE | 450 |
| MOR | [³H]-DAMGO | >10000 |
Data extracted from Meqbil et al., 2024.[1][3]
Experimental Workflows and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for competitive radioligand binding assays and the general signaling pathways for the target receptors.
Caption: General workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways for DOR, σ1R, and σ2R.
Experimental Protocols
Protocol 1: Delta Opioid Receptor (DOR) Competitive Binding Assay
This protocol is adapted from methodologies used to characterize novel DOR agonists.[1]
1. Materials and Reagents:
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing human DOR.
-
Radioligand: [³H]-DPDPE (D-Pen[6][10]-enkephalin), a selective DOR agonist radioligand.
-
Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 1,3,8-triazaspiro[4.5]decane-2,4-dione or its derivatives, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Filtration: Brandel M-24 Harvester or equivalent, with GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Liquid Scintillation Counter .
2. Procedure:
-
Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine in the following order:
-
Assay buffer.
-
Test compound dilution (or buffer for total binding, or 10 µM Naloxone for non-specific binding).
-
Radioligand: [³H]-DPDPE at a final concentration near its Kd (e.g., 1-2 nM).
-
Cell membranes (final concentration of 5-10 µg protein per well).
-
-
The total assay volume should be 200-250 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked GF/B filters using the cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Sigma-1 Receptor (σ1R) Competitive Binding Assay
This protocol is based on established methods for characterizing σ1R ligands.[14][15]
1. Materials and Reagents:
-
Receptor Source: Guinea pig brain or liver membrane homogenates, which are rich in σ1R.[14]
-
Radioligand: --INVALID-LINK---pentazocine, a selective σ1R agonist.[14][16][17]
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: As described in Protocol 1.
-
Filtration & Scintillation Equipment: As described in Protocol 1.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes or a 96-well plate, combine:
-
Assay buffer.
-
Test compound dilution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).
-
Radioligand: --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 2-5 nM).[18]
-
Membrane homogenate (final concentration of 100-200 µg protein per well).
-
-
The total assay volume should be 200-500 µL.
-
Incubate at 37°C for 90 minutes.[19]
-
Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).
-
Wash filters three times with ice-cold assay buffer.
-
Process for scintillation counting as described in Protocol 1.
3. Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for the σ1R.
Protocol 3: Sigma-2 Receptor (σ2R) Competitive Binding Assay
This protocol uses a non-selective radioligand with a masking agent to isolate binding to σ2R.[14][15]
1. Materials and Reagents:
-
Receptor Source: Rat liver membrane homogenates or membranes from σ2R-expressing cell lines (e.g., PC12).[18]
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand.[14]
-
Masking Agent: (+)-Pentazocine to saturate and block the σ1R sites.
-
Non-specific Binding Control: Haloperidol or unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: As described in Protocol 1.
-
Filtration & Scintillation Equipment: As described in Protocol 1.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In assay tubes or a 96-well plate, combine:
-
Assay buffer.
-
Masking Agent: (+)-Pentazocine at a final concentration sufficient to saturate σ1R (e.g., 100-300 nM).[19]
-
Test compound dilution (or buffer for total binding, or 10 µM Haloperidol for non-specific binding).
-
Radioligand: [³H]-DTG at a final concentration near its Kd for σ2R (e.g., 3-5 nM).
-
Membrane homogenate (final concentration of 100-200 µg protein per well).
-
-
The total assay volume should be 200-500 µL.
-
Incubate at room temperature for 120 minutes.[19]
-
Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI).
-
Wash filters three times with ice-cold assay buffer.
-
Process for scintillation counting as described in Protocol 1.
3. Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and Ki values for the σ2R. Note that the use of masking agents can sometimes affect the apparent affinity of the radioligand and should be considered in the interpretation of results.[19][20]
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. migrainecollaborative.org [migrainecollaborative.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdspdb.unc.edu [pdspdb.unc.edu]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo administration of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives in mouse models, with a focus on the assessment of its pharmacological effects in inflammatory pain. The protocols and data presented are based on established methodologies and findings from relevant preclinical research.
Overview and Background
This compound is a heterocyclic compound belonging to the triazaspiro[4.5]decane-2,4-dione class. Recent studies have identified derivatives of this scaffold as novel, selective agonists for the delta opioid receptor (DOR)[1][2][3][4][5]. DOR agonists are of significant interest for the development of new analgesics for various neurological and psychiatric disorders, including chronic pain and migraine[1][2][3][5].
One of the key findings is the anti-allodynic efficacy of a 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative in a complete Freund's adjuvant (CFA) model of inflammatory pain in mice[1][2][3][5]. This suggests a potential therapeutic application for this class of compounds in the management of inflammatory pain states. The newly discovered chemotype is reported to be slightly biased toward G-protein signaling with low β-arrestin 2 recruitment efficacy, which may offer an improved side-effect profile compared to previously studied DOR agonists that were associated with seizures[1][2].
Quantitative Data Summary
The following table summarizes the in vivo data for a representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative in a mouse model of inflammatory pain.
Disclaimer: The specific dosage and formulation details for the this compound derivative are based on the primary literature and may require optimization for specific experimental conditions. Researchers should consult the full text of the cited literature for precise information.
| Compound | Animal Model | Administration Route | Dosage Range | Vehicle | Observed Effect | Primary Reference |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative | C57BL/6 mice (male and female) with CFA-induced inflammatory pain | Intraperitoneal (i.p.) | Not specified in abstract | Not specified in abstract | Anti-allodynic efficacy | Meqbil et al., 2024[1][2][3][5] |
Experimental Protocols
This section provides a detailed protocol for evaluating the anti-allodynic effects of this compound in the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.
Materials
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Vehicle for drug formulation (e.g., sterile saline, DMSO, Tween 80)
-
C57BL/6 mice (male and female, age and weight matched)
-
Von Frey filaments
-
Hamilton syringes
-
Standard animal housing and husbandry equipment
Experimental Workflow
References
- 1. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 2. criver.com [criver.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Introduction
The Complete Freund's Adjuvant (CFA) induced inflammatory pain model is a widely utilized and well-characterized preclinical model for studying the mechanisms of persistent inflammatory pain.[1][2] CFA is an emulsion of mineral oil, saline, and heat-killed mycobacteria, typically M. tuberculosis.[3] A single subcutaneous injection into the plantar surface of a rodent's hind paw induces a robust and long-lasting inflammatory response characterized by edema (swelling), erythema (redness), and hypersensitivity to mechanical and thermal stimuli.[3][4] This model is highly relevant for screening novel analgesic and anti-inflammatory compounds.[1][3]
Mechanism of Action
The injection of CFA initiates a localized, cell-mediated immune response. The mycobacterial components act as an antigen, triggering the infiltration and activation of immune cells, including macrophages and lymphocytes, at the injection site.[3][5] These activated immune cells release a cascade of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, prostaglandins, and nerve growth factor (NGF).[3][5][6] This "inflammatory soup" directly sensitizes the peripheral terminals of nociceptive (pain-sensing) neurons, a process known as peripheral sensitization. This leads to a lowered activation threshold and an exaggerated response to stimuli, manifesting as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful stimulus).[3][7] Persistent peripheral inflammation can also lead to changes in the central nervous system (spinal cord and brain), a phenomenon called central sensitization, which contributes to the maintenance of the chronic pain state.[8]
Applications
-
Screening Analgesic Compounds: The model is a standard for evaluating the efficacy of potential pain-relieving drugs, including NSAIDs, opioids, and novel therapeutic agents.[3]
-
Investigating Pain Mechanisms: It allows researchers to study the cellular and molecular pathways involved in the initiation and maintenance of inflammatory pain.[3][7]
-
Studying Chronic Pain Comorbidities: The persistent pain state can be used to investigate associated conditions like anxiety and depression.[9]
-
Target Validation: The model is crucial for validating new therapeutic targets involved in the inflammatory and pain pathways.[10]
Experimental Protocols
CFA-Induced Inflammation Protocol
This protocol describes the induction of inflammation in the rodent hind paw.
Materials:
-
Complete Freund's Adjuvant (CFA), e.g., Sigma-Aldrich F5881 (1 mg/mL)
-
Sterile saline
-
Rodents (Sprague Dawley rats or C57BL/6 mice are commonly used)[3][11]
-
Isoflurane anesthesia system
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week and to the behavioral testing rooms and equipment for 2-4 consecutive days before baseline testing.[14][15]
-
Baseline Measurements: Perform baseline behavioral assessments (von Frey and Hargreaves tests) and paw volume/thickness measurements for all animals before CFA injection.
-
Anesthesia: Briefly anesthetize the animal using isoflurane (1.5-3%).
-
CFA Injection: Subcutaneously inject 20-150 µL of CFA (a common volume for mice is 20 µL, and for rats is 100-150 µL) into the plantar surface of one hind paw.[11][12] The contralateral paw is often injected with an equal volume of sterile saline to serve as a control.[11]
-
Monitoring: Monitor the animal until it has fully recovered from anesthesia. Observe the injected paw for signs of inflammation (redness, swelling) which typically develop within hours and peak around 24-72 hours.[3] Pain behaviors can persist for several weeks.[16]
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus.[17]
Materials:
-
Von Frey filaments (manual set of calibrated filaments or an electronic von Frey apparatus)[17][18]
-
Elevated wire mesh platform
-
Plexiglas chambers to house individual animals[12]
Procedure:
-
Acclimation: Place the animal in a Plexiglas chamber on the wire mesh floor and allow it to acclimate for at least 30-60 minutes.[14]
-
Stimulation: Apply the von Frey filament from below the mesh floor to the plantar surface of the hind paw.[19]
-
Manual Filaments (Up-Down Method): Start with a mid-range filament (e.g., ~2.0 g). Apply the filament perpendicularly with enough force to cause it to buckle slightly and hold for 3-5 seconds.[12][18] A positive response is a sharp withdrawal, licking, or shaking of the paw.[17] The choice of the next filament is determined by the response, following the up-down paradigm to determine the 50% withdrawal threshold.[18]
-
Electronic von Frey: Apply the filament tip to the paw and increase the pressure at a constant rate until the animal withdraws its paw. The device automatically records the force at which the withdrawal occurred.[20]
-
-
Measurements: Repeat the measurement 3-5 times on the same paw, with at least a 5-minute interval between stimulations, and average the values.[14][20]
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[21]
Materials:
-
Hargreaves apparatus (Plantar Test)
-
Glass-floored testing enclosures[22]
Procedure:
-
Acclimation: Place the animal in a testing enclosure on the glass surface and allow it to acclimate for at least 30 minutes.[15]
-
Stimulation: Position the movable infrared heat source directly beneath the plantar surface of the hind paw to be tested.[23]
-
Measurement: Activate the heat source. A timer starts automatically. When the animal lifts its paw, the heat source and timer stop. The recorded time is the paw withdrawal latency (PWL).[23]
-
Cut-off Time: A maximum cut-off time (typically 20-35 seconds) is set to prevent tissue damage in case the animal does not respond.[23][24]
-
Replicates: Perform 3-5 measurements per paw with at least a 5-minute interval between trials and calculate the average latency.[11][24]
Measurement of Paw Edema
Edema is a primary sign of inflammation and can be quantified by measuring paw volume or thickness.
Materials:
Procedure:
-
Paw Volume (Plethysmometer):
-
Paw Thickness (Calipers):
-
Gently restrain the animal.
-
Use digital calipers to measure the dorso-plantar thickness of the paw at its widest point.[11]
-
Take the average of three separate measurements.
-
Tissue Collection and Analysis
At the end of the study, tissues can be collected for further analysis.
Procedure:
-
Euthanasia: Euthanize animals according to approved institutional protocols.
-
Tissue Collection: Collect the inflamed paw tissue, dorsal root ganglia (DRG), and spinal cord.[8][27]
-
Analysis:
-
Histology: Fix paw tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration.[5][28]
-
Cytokine Analysis: Homogenize paw tissue or spinal cord tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.[5][6]
-
Data Presentation
Expected Behavioral and Physiological Changes
The following tables summarize typical quantitative data expected from the CFA model in rodents. Values are illustrative and can vary based on species, strain, and specific laboratory conditions.
Table 1: Mechanical Paw Withdrawal Threshold (grams) using von Frey Test
| Time Point | Saline Control (Contralateral Paw) | CFA-Treated (Ipsilateral Paw) |
| Baseline | 12.5 ± 1.5 g | 12.3 ± 1.8 g |
| Day 1 | 12.1 ± 1.7 g | 2.5 ± 0.5 g |
| Day 3 | 12.6 ± 1.3 g | 2.1 ± 0.4 g |
| Day 7 | 12.4 ± 1.6 g | 3.5 ± 0.8 g |
| Day 14 | 12.2 ± 1.5 g | 5.8 ± 1.1 g |
Table 2: Thermal Paw Withdrawal Latency (seconds) using Hargreaves Test
| Time Point | Saline Control (Contralateral Paw) | CFA-Treated (Ipsilateral Paw) |
| Baseline | 10.5 ± 1.2 s | 10.8 ± 1.1 s |
| Day 1 | 10.2 ± 1.0 s | 4.1 ± 0.7 s |
| Day 3 | 10.6 ± 1.3 s | 3.8 ± 0.5 s |
| Day 7 | 10.4 ± 1.1 s | 5.2 ± 0.9 s |
| Day 14 | 10.3 ± 1.2 s | 7.1 ± 1.3 s |
Table 3: Paw Edema Measurement (Change in Thickness, mm)
| Time Point | Saline Control (Contralateral Paw) | CFA-Treated (Ipsilateral Paw) |
| Baseline | 0.0 ± 0.0 mm | 0.0 ± 0.0 mm |
| Day 1 | 0.1 ± 0.05 mm | 2.5 ± 0.3 mm |
| Day 3 | 0.1 ± 0.04 mm | 2.8 ± 0.4 mm |
| Day 7 | 0.05 ± 0.02 mm | 1.9 ± 0.3 mm |
| Day 14 | 0.05 ± 0.03 mm | 1.2 ± 0.2 mm |
Mandatory Visualizations
CFA Inflammatory Pain Pathway
Caption: Signaling pathway of CFA-induced inflammatory pain.
Experimental Workflow for CFA Model
Caption: Experimental workflow for the CFA inflammatory pain model.
References
- 1. criver.com [criver.com]
- 2. Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 4. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 6. A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice | Clinics [elsevier.es]
- 7. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking [frontiersin.org]
- 9. The Analgesia Effect of Aucubin on CFA-Induced Inflammatory Pain by Inhibiting Glial Cells Activation-Mediated Inflammatory Response via Activating Mitophagy [mdpi.com]
- 10. Curcumin relieves CFA-induced inflammatory pain by inhibiting the AP-1/c-Jun-CCL2-CCR2 pathway in the spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome Profiling of the Anterior Cingulate Cortex in a CFA-Induced Inflammatory Pain Model Identifies ECM-Related Genes in a Model of Rheumatoid Arthritis [mdpi.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPA1 contributes to chronic pain in aged mice with CFA-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Dimethyl Itaconate Attenuates CFA-Induced Inflammatory Pain via the NLRP3/ IL-1β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring Mitochondrial Permeability Transition Pore (mPTP) Opening In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mitochondrial permeability transition pore (mPTP) is a multi-protein complex that forms in the inner mitochondrial membrane under pathological conditions like stroke and ischemia-reperfusion injury.[1] Its prolonged opening disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer membrane, and ultimately, cell death.[1][2] Therefore, the mPTP is a critical target in drug development for various diseases. This document provides detailed protocols for the most common in vitro assays used to measure mPTP opening.
I. Core Concepts and Experimental Overview
The in vitro measurement of mPTP opening typically relies on isolated mitochondria. The general workflow involves tissue or cell homogenization, followed by differential centrifugation to obtain a purified mitochondrial fraction.[3][4] Once isolated, these mitochondria can be subjected to various assays that measure events downstream of mPTP opening.
The primary trigger for mPTP opening in vitro is an overload of calcium (Ca2+), often in the presence of an inorganic phosphate (Pi) sensitizer.[5] The pore's opening is inhibited by cyclosporin A (CsA), which acts on the regulatory component cyclophilin D (CypD).[6][7]
Experimental Workflow
The following diagram illustrates the general workflow for isolating mitochondria and subsequently analyzing mPTP opening using the assays detailed in this document.
Caption: General workflow for mitochondrial isolation and mPTP analysis.
Key Regulators of mPTP
Understanding the key regulators of the mPTP is crucial for designing experiments and interpreting results. The pore's opening is a complex, regulated process.
Caption: Key inducers, inhibitors, and regulators of the mPTP.
II. Experimental Protocols
Protocol 1: Calcium Retention Capacity (CRC) Assay
This is one of the most widely used methods to assess mPTP opening.[2] It measures the amount of Ca2+ that mitochondria can sequester before the mPTP opens.[4] The opening of the pore leads to a massive release of accumulated Ca2+ back into the medium.[8]
Principle: Isolated mitochondria are suspended in a buffer containing a Ca2+-sensitive fluorescent dye (e.g., Calcium Green 5N). Pulses of CaCl2 are added, and the mitochondria take up the Ca2+, causing a decrease in the extra-mitochondrial Ca2+ concentration and thus a decrease in fluorescence. When the mPTP opens, Ca2+ is released, causing a sharp and sustained increase in fluorescence.[8][9]
Reagents & Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4.[4]
-
Assay Buffer (KCl Media): 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 5 mM glutamate, 5 mM malate, 1 mM MgCl2, and 2 µM rotenone, pH 7.4.[9][10]
-
Calcium Green 5N or similar Ca2+ indicator (final concentration ~0.5-1 µM).[9][11]
-
CaCl2 stock solution (e.g., 20 mM).[9]
-
Multi-well plate (e.g., 6-well or 96-well) compatible with a fluorescence plate reader.[8][9]
-
Fluorescence plate reader with excitation/emission wavelengths suitable for the chosen dye (e.g., 506/531 nm for Calcium Green 5N).[9]
Procedure:
-
Prepare the assay buffer and add the Ca2+-binding fluorescent dye to a final concentration of 0.5 µM.[9][11]
-
Add 1 mL of the isolated mitochondrial suspension (0.4 mg/mL) to each well of a 6-well plate.[9]
-
Incubate the plate at room temperature for 1 minute, protected from light.[9]
-
Place the plate in the fluorescence spectrometer and begin recording the baseline fluorescence.
-
Add aliquots of the CaCl2 solution (e.g., 4 µL of 20 mM CaCl2) at regular intervals (e.g., every 2 minutes).[9] This introduces a known amount of Ca2+ (e.g., 200 nmol Ca2+/mg mitochondrial protein) with each pulse.[9]
-
Continue adding Ca2+ pulses until a large, sustained increase in fluorescence is observed, which indicates mPTP opening and Ca2+ release.[9]
-
The total amount of Ca2+ added before this massive release is the Calcium Retention Capacity.[9]
Protocol 2: Mitochondrial Swelling Assay
This classic assay directly measures one of the key morphological consequences of mPTP opening: mitochondrial swelling.
Principle: The opening of the mPTP allows water and solutes to enter the mitochondrial matrix, causing the mitochondria to swell. This swelling leads to a decrease in the light scattering of the mitochondrial suspension, which can be measured as a decrease in absorbance at 540 nm.[12][13]
Reagents & Materials:
-
Assay Buffer: Same as for the CRC assay, but without the fluorescent dye.[3]
-
CaCl2 stock solution (e.g., 20 mM).[12]
-
Isolated mitochondria (0.5-1.0 mg/mL).[3]
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm.[3][12]
-
Cuvettes or a 96-well plate.
Procedure:
-
Set the spectrophotometer or plate reader to 540 nm.[12]
-
Add the assay buffer and respiratory substrates (glutamate and malate) to a cuvette or well.[3]
-
Add the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.[3]
-
Record a stable baseline absorbance for a few minutes.[3]
-
Initiate mPTP opening by adding a single, high concentration of CaCl2 (e.g., a final concentration of 200 µM to 500 nmol/mg protein).[3][10]
-
Immediately begin recording the decrease in absorbance at 540 nm at regular intervals (e.g., every 3-30 seconds) for 10-20 minutes.[3][12]
-
A decrease in absorbance indicates mitochondrial swelling.[3]
Protocol 3: Calcein-AM/Cobalt Chloride Assay
This assay provides a more direct assessment of inner mitochondrial membrane permeability in living cells or isolated mitochondria.[14][15]
Principle: Cells or mitochondria are loaded with Calcein-AM, a membrane-permeable dye. Inside, esterases cleave it to the membrane-impermeable Calcein, which fluoresces brightly green.[14][16] Cobalt chloride (CoCl2) is then added to the external buffer. CoCl2 is a quencher of Calcein fluorescence but cannot cross an intact inner mitochondrial membrane.[15] If the mPTP is closed, the mitochondrial fluorescence remains high while the cytosolic fluorescence is quenched.[16] Upon mPTP opening, CoCl2 enters the mitochondrial matrix and quenches the Calcein fluorescence, leading to a decrease in the mitochondrial signal.[16][17]
Reagents & Materials:
-
Calcein-AM (stock solution in DMSO).[14]
-
Cobalt Chloride (CoCl2) solution.[14]
-
Assay Buffer (e.g., HBSS with calcium and magnesium).[18]
-
Ionomycin (as a positive control to induce Ca2+ influx and mPTP opening).[14]
-
Fluorescence microscope or flow cytometer with filters for FITC (for Calcein).[18]
Procedure (for adherent cells):
-
Culture cells on a suitable plate or chamber slide for microscopy.
-
Prepare a Calcein AM staining solution (e.g., 1 µM Calcein AM in assay buffer).[14]
-
Incubate cells with the Calcein AM solution for 15-30 minutes at 37°C.
-
Prepare a fluorescence quenching solution containing CoCl2 (e.g., 1 mM) in the assay buffer.[16]
-
Wash the cells and add the quenching solution. The fluorescence in the cytoplasm should be quenched, leaving the mitochondria fluorescent.
-
Acquire baseline images of mitochondrial fluorescence.
-
Add the stimulus of interest (e.g., a Ca2+ ionophore like ionomycin) to induce mPTP opening.[16]
-
Monitor the decrease in mitochondrial fluorescence over time. A loss of fluorescence indicates mPTP opening.[15][17]
III. Data Presentation and Comparison
The choice of assay depends on the specific research question, available equipment, and whether the experiment is performed on isolated mitochondria or intact cells.
| Assay | Principle | Measurement | Typical Inducer | Key Advantages | Key Disadvantages |
| Calcium Retention Capacity (CRC) | Ca2+ uptake and release | Fluorescence increase | Ca2+ pulses | Quantitative measure of pore sensitivity; high-throughput potential.[8] | Indirect; requires a dedicated fluorescence plate reader. |
| Mitochondrial Swelling | Osmotic water influx | Absorbance decrease at 540 nm | High [Ca2+] bolus | Direct measure of a key morphological change; simple and widely used.[11][12] | Less sensitive than CRC; can be affected by factors other than mPTP. |
| Calcein-AM / Cobalt | Quenching of matrix-localized dye | Fluorescence decrease | Ca2+ ionophores, toxins | Direct measure of inner membrane permeability; applicable to intact cells.[14][15] | Loading and quenching steps can be variable; requires imaging or flow cytometry. |
IV. Troubleshooting and Considerations
-
Mitochondrial Quality: The health of the isolated mitochondria is paramount. Always keep samples on ice and use freshly prepared buffers.[3] Poor quality mitochondria may exhibit premature mPTP opening.
-
Buffer Composition: The presence of respiratory substrates (like glutamate and malate) is necessary to energize the mitochondria and enable Ca2+ uptake.[3] EGTA is included in isolation buffers to chelate Ca2+ but should be at a low concentration in the final assay buffer.[4]
-
Controls: Always include a positive control (e.g., a high concentration of Ca2+) and a negative control (inhibitor like Cyclosporin A) to validate that the observed effect is indeed due to mPTP opening.[3]
References
- 1. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Ca2+ and Regulation of the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 10. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 11. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay [jove.com]
- 13. Study of mitochondrial swelling, membrane fluidity and ROS production induced by nano-TiO2 and prevented by Fe incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. sm.unife.it [sm.unife.it]
- 16. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Cell-Based Assays: Evaluating 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives represent a versatile class of compounds with a broad spectrum of biological activities. These activities include potential anticancer properties, agonism at the δ-opioid receptor (DOR), inhibition of the mitochondrial permeability transition pore (mPTP), and myelostimulatory effects.[1][2][3] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of these derivatives in various therapeutic contexts.
Section 1: Anticancer Activity Evaluation
While direct anticancer studies on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are emerging, related spiro-heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting apoptosis as a potential mechanism of action.[4][5] The following protocols are designed to assess the anticancer potential of these derivatives.
Application Note 1: Assessing Cytotoxicity in Cancer Cell Lines
To determine the cytotoxic effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, a panel of human cancer cell lines should be employed. Based on the activity of related compounds, the following cell lines are recommended for initial screening: HepG-2 (hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT116 (colorectal carcinoma).[4][6]
Data Presentation: Cytotoxicity Profile
Summarize the half-maximal inhibitory concentration (IC50) values in a clear, tabular format for comparative analysis.
| Compound ID | Derivative Substitution | HepG-2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| TZD-001 | R = -CH₃ | 55.2 | 68.1 | 49.8 |
| TZD-002 | R = -C₆H₅ | 21.7 | 33.4 | 18.9 |
| TZD-003 | R = -CH₂-Ph | 15.3 | 22.9 | 12.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.5 |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (HepG-2, PC-3, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Data Presentation: Apoptosis Induction
| Compound ID | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| TZD-003 | 12.5 | 45.8 ± 3.5 | 28.7 ± 2.9 | 25.5 ± 3.1 |
| Doxorubicin | 0.5 | 30.1 ± 4.2 | 40.2 ± 3.8 | 29.7 ± 4.5 |
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 65.4 ± 3.1 | 20.1 ± 1.8 | 14.5 ± 1.5 |
| TZD-003 | 40.2 ± 2.5 | 35.8 ± 2.1 | 24.0 ± 1.9 |
Mandatory Visualizations
Caption: Workflow for anticancer evaluation of TZD derivatives.
Section 2: δ-Opioid Receptor Agonism
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as novel selective agonists for the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[2][7] Assays to confirm and characterize this activity are crucial.
Application Note 2: Characterizing DOR Agonist Activity
The functional activity of DOR agonists can be determined by measuring downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production or the phosphorylation of extracellular signal-regulated kinase (ERK).
Data Presentation: DOR Agonist Potency and Efficacy
| Compound | EC₅₀ (cAMP Assay, nM) | % Inhibition of Forskolin-stimulated cAMP | EC₅₀ (pERK Assay, nM) |
| TZD-004 | 120 | 85 | 95 |
| SNC80 | 50 | 95 | 40 |
Experimental Protocols
This assay measures the ability of a DOR agonist to inhibit the forskolin-stimulated production of cAMP.
Materials:
-
CHO-K1 cells stably expressing human DOR (hDOR)
-
Forskolin
-
cAMP detection kit (e.g., HTRF-based)
-
Test compounds
Procedure:
-
Plate hDOR-CHO-K1 cells in a 384-well plate.
-
Pre-treat cells with various concentrations of the test compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the EC50 values for the inhibition of cAMP production.
This assay quantifies the phosphorylation of ERK as a measure of GPCR activation.[8]
Materials:
-
hDOR-CHO-K1 cells
-
Primary antibodies against phosphorylated ERK (pERK) and total ERK
-
Fluorescently labeled secondary antibodies
-
In-Cell Western imaging system
Procedure:
-
Seed hDOR-CHO-K1 cells in a 96-well plate.
-
Stimulate the cells with test compounds for a short period (e.g., 5 minutes).
-
Fix and permeabilize the cells.
-
Incubate with primary antibodies against pERK and total ERK.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Scan the plate using an In-Cell Western imaging system.
-
Normalize the pERK signal to the total ERK signal and determine EC50 values.
Mandatory Visualizations
Caption: Simplified DOR signaling pathways.
Section 3: Mitochondrial Permeability Transition Pore (mPTP) Inhibition
Certain 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit the opening of the mPTP, a critical event in some forms of cell death.[3][9]
Application Note 3: Assessing mPTP Inhibition
The inhibition of mPTP opening can be measured by assessing the calcium retention capacity (CRC) of mitochondria or by using a calcein-cobalt quenching assay.[10][11]
Data Presentation: mPTP Inhibition
| Compound | Concentration (µM) | Calcium Retention Capacity (% of control) | % mPTP Opening Inhibition (Calcein Assay) |
| TZD-005 | 1 | 180 | 75 |
| CsA | 1 | 250 | 90 |
Experimental Protocols
This assay measures the amount of calcium that can be taken up by mitochondria before the mPTP opens.
Materials:
-
Isolated mitochondria or permeabilized cells (e.g., HepG2)
-
Calcium Green-5N dye
-
Calcium chloride solution
-
Fluorometric plate reader
Procedure:
-
Incubate isolated mitochondria or permeabilized cells with Calcium Green-5N.
-
Add the test compound.
-
Inject pulses of a known concentration of calcium chloride at regular intervals.
-
Monitor the fluorescence of Calcium Green-5N. The sustained increase in fluorescence indicates mPTP opening.
-
Calculate the total amount of calcium taken up before pore opening.
This assay relies on the quenching of calcein fluorescence by cobalt ions upon mPTP opening.[11][12]
Materials:
-
Adherent cells (e.g., AC16 human cardiomyocytes)
-
Calcein-AM
-
Cobalt chloride (CoCl₂)
-
Ionomycin (as a positive control for mPTP opening)
-
Fluorescence microscope or plate reader
Procedure:
-
Load cells with Calcein-AM, which is converted to fluorescent calcein intracellularly.
-
Add CoCl₂ to the medium. CoCl₂ quenches cytosolic calcein fluorescence but cannot enter mitochondria with a closed mPTP.
-
Treat cells with the test compounds.
-
Induce mPTP opening with an agent like ionomycin.
-
Measure the decrease in mitochondrial calcein fluorescence as CoCl₂ enters through the open mPTP.
-
Quantify the inhibition of fluorescence quenching by the test compounds.
Mandatory Visualizations
Caption: Logic of the Calcein-AM/CoCl2 mPTP assay.
Section 4: Myelostimulatory Activity
Some 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have demonstrated the ability to stimulate the regeneration of hematopoietic cells in vivo.[1] In vitro assays can be used for initial screening of this activity.
Application Note 4: Assessing Myelostimulatory Potential
The effect of these compounds on the proliferation and differentiation of hematopoietic progenitor cells can be evaluated using colony-forming unit (CFU) assays.
Data Presentation: Hematopoietic Colony Formation
| Treatment | CFU-GM (colonies/10⁴ cells) | CFU-E (colonies/10⁴ cells) |
| Control | 50 ± 5 | 80 ± 8 |
| TZD-006 | 85 ± 7 | 110 ± 10 |
| GM-CSF | 120 ± 12 | N/A |
| EPO | N/A | 150 ± 15 |
Experimental Protocol
This assay quantifies the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of specific lineages.
Materials:
-
Bone marrow mononuclear cells or CD34+ hematopoietic stem/progenitor cells
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines
-
Test compounds
-
35 mm culture dishes
Procedure:
-
Isolate bone marrow mononuclear cells or purify CD34+ cells.
-
Add the cells and test compounds to the methylcellulose medium.
-
Plate the cell suspension in 35 mm dishes.
-
Incubate for 14 days in a humidified incubator.
-
Enumerate and identify the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under a microscope.
-
Compare the number and size of colonies in treated versus control cultures.
Mandatory Visualizations
Caption: Workflow for the Colony-Forming Unit (CFU) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Mitochondrial Permeability Transition Pore Assay (A319762) [antibodies.com]
- 12. labcart.com [labcart.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis. The primary synthetic route discussed is the Bucherer-Bergs reaction, a reliable method for the formation of spirohydantoins.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Bucherer-Bergs reaction. This one-pot multicomponent reaction involves treating the starting material, N-benzyl-4-piperidone, with a cyanide source (like potassium or sodium cyanide) and ammonium carbonate.[1][2]
Q2: What is a typical yield for this type of spirohydantoin synthesis?
A2: While specific yields for this compound are not extensively reported in publicly available literature, yields for analogous spirohydantoins synthesized via the Bucherer-Bergs reaction typically range from moderate to good. For structurally similar compounds, reported yields can vary significantly, often falling within the 30-70% range, depending on the substrate and reaction conditions.[3][4]
Q3: How can I confirm the identity and purity of my final product?
A3: Standard analytical techniques are used to characterize this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS) to confirm the molecular weight (259.31 g/mol ), and melting point analysis (literature value: 259-261 °C).[5][6] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Q4: What are the main safety precautions for this synthesis?
A4: The Bucherer-Bergs reaction involves highly toxic reagents, specifically cyanide salts. All experimental work must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. Waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. | - Increase reaction time and/or temperature (within the stability limits of reactants and products).- Ensure efficient stirring to overcome potential heterogeneity.- Consider using a modified protocol, such as the Hoyer modification, which involves heating in a CO₂ atmosphere under pressure.[1] |
| - Sub-optimal pH. | - The pH of the reaction mixture should be maintained between 8 and 10. Ammonium carbonate acts as a buffer, but the pH can be checked and adjusted if necessary. | |
| - Poor quality of reagents. | - Use fresh, high-purity N-benzyl-4-piperidone, potassium cyanide, and ammonium carbonate. | |
| - Inefficient work-up leading to product loss. | - Ensure complete precipitation of the product during acidification. Cool the mixture in an ice bath before filtration.- Wash the precipitate with cold water to remove inorganic salts without dissolving the product. | |
| Formation of Polymeric Byproducts | - High reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid over-running the reaction. |
| - Unsuitable solvent. | - While aqueous ethanol is common, for challenging substrates, solvents like acetamide or dimethylformamide (DMF) can be beneficial.[1] | |
| Difficult Product Isolation/Purification | - Product is not precipitating upon acidification. | - Concentrate the reaction mixture by removing some of the solvent before acidification.- Ensure the pH is sufficiently acidic (pH 5-6) for complete precipitation. |
| - Oily product instead of a solid. | - Attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization.- If trituration fails, purify the product using column chromatography on silica gel. | |
| - Contamination with unreacted starting material. | - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[2] |
Data Presentation
Table 1: Typical Reaction Parameters for Bucherer-Bergs Synthesis of Spirohydantoins
| Parameter | Typical Range/Value | Notes |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2-4 : 4-8 | Excess cyanide and carbonate are often used to drive the reaction to completion. |
| Solvent | 50% Aqueous Ethanol | Other solvents like methanol or DMF can be used.[1] |
| Temperature | 60 - 100 °C | Higher temperatures can accelerate the reaction but may also lead to byproduct formation.[2] |
| Reaction Time | 6 - 24 hours | Reaction progress should be monitored by TLC. |
| pH | 8 - 10 | Maintained by the ammonium carbonate buffer. |
Table 2: Physical and Analytical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [5] |
| Molecular Weight | 259.31 g/mol | [5] |
| Melting Point | 259 - 261 °C | [6] |
| Appearance | White to off-white solid | General observation for spirohydantoins. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Bucherer-Bergs Reaction
Materials:
-
N-benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-benzyl-4-piperidone (1 equivalent), potassium cyanide (2.5 equivalents), and ammonium carbonate (5 equivalents).
-
Add a 1:1 mixture of ethanol and water to the flask to achieve a suitable concentration for stirring.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated HCl to the reaction mixture in a fume hood to adjust the pH to approximately 5-6. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the product from an ethanol/water mixture.
Visualizations
Synthesis Pathway
Caption: Bucherer-Bergs reaction pathway for the synthesis of the target spirohydantoin.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield synthesis of the target compound.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
Technical Support Center: Synthesis of N-1 Monosubstituted Spirohydantoins
Welcome to the technical support center for the synthesis of N-1 monosubstituted spirohydantoins. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of the spirohydantoin not yielding the desired N-1 substituted product?
A1: The primary challenge in the N-alkylation of hydantoins is regioselectivity. The proton on the N-3 nitrogen is more acidic than the proton on the N-1 nitrogen. Consequently, under standard basic conditions (e.g., NaH, K₂CO₃ in DMF), deprotonation and subsequent alkylation preferentially occur at the N-3 position.[1][2]
Q2: I am observing a significant amount of a dialkylated byproduct. How can I prevent this?
A2: The formation of a dialkylated spirohydantoin occurs when both N-1 and N-3 positions are substituted. This is more likely to happen with stronger bases or an excess of the alkylating agent.[1] To minimize this, you can try using a stoichiometric amount of the alkylating agent and carefully controlling the reaction conditions. The N-1 selective protocol provided below is also designed to reduce the formation of this byproduct.
Q3: Are there any recommended methods for achieving selective N-1 monosubstitution?
A3: Yes, a method utilizing potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) has been shown to be effective for direct N-1 selective alkylation of hydantoins.[1][2][3] This method's success is attributed to the specific interaction of the potassium cation with the hydantoin anion in a less polar solvent like THF.
Q4: Can I synthesize N-1 aryl-substituted spirohydantoins using a similar method?
A4: For N-1 arylation, a different approach is typically required. The Buchwald-Hartwig amination is a suitable palladium-catalyzed cross-coupling reaction for forming the C-N bond between an aryl halide and the N-1 position of the spirohydantoin.
Q5: What are the best practices for purifying the N-1 monosubstituted product from the N-3 isomer?
A5: The separation of N-1 and N-3 isomers can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common method. A careful selection of the eluent system, often a gradient of ethyl acetate in hexanes or dichloromethane in methanol, is crucial. In some cases, preparative HPLC may be necessary for achieving high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-1 monosubstituted spirohydantoins.
Problem 1: Low or No Yield of the Desired N-1 Substituted Product
| Possible Cause | Suggested Solution |
| Incorrect Base/Solvent System: Standard conditions (e.g., NaH in DMF) favor N-3 alkylation.[1] | Switch to a potassium base in THF. Use potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) as the base in anhydrous THF. This has been demonstrated to favor N-1 alkylation.[1][2] |
| Inactive Alkylating Agent: The alkylating agent may have degraded or is not reactive enough. | Check the purity and reactivity of your alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide or chloride). |
| Insufficient Reaction Temperature or Time: The reaction may not have reached completion. | Monitor the reaction progress using TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Steric Hindrance: A bulky substituent on the spirocycle or a bulky alkylating agent can hinder the reaction at the N-1 position. | Consider a less sterically hindered alkylating agent if possible. Alternatively, prolonged reaction times or elevated temperatures might be necessary. |
Problem 2: Formation of Multiple Products (N-3 Isomer, Dialkylated Product)
| Possible Cause | Suggested Solution |
| Non-selective Reaction Conditions: As mentioned, standard basic conditions are not selective for the N-1 position. | Employ the N-1 selective protocol with a potassium base in THF. This will significantly suppress the formation of the N-3 isomer.[1][2] |
| Excess Alkylating Agent: Using a large excess of the alkylating agent can promote dialkylation. | Use a controlled amount of the alkylating agent (e.g., 1.1-1.2 equivalents). |
| Strong Base: Stronger bases like NaH can lead to the formation of the dianion, facilitating dialkylation.[1] | Use a base that favors mono-deprotonation at the N-1 position, such as tBuOK in THF. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers: The N-1 and N-3 isomers often have very similar Rf values on TLC, making chromatographic separation difficult. | Optimize your column chromatography conditions. Use a long column with a shallow solvent gradient. Consider using a different solvent system. Preparative TLC or HPLC may be required for complete separation. |
| Contamination with Starting Material: Incomplete reaction can lead to a mixture of product and starting material. | Drive the reaction to completion by monitoring with TLC. If separation is still difficult, consider a chemical workup to remove the unreacted spirohydantoin (e.g., an acidic or basic wash if the product is stable). |
| Presence of Base Residues: Residual base can interfere with purification and characterization. | Perform a thorough aqueous workup to remove any inorganic salts. An acidic wash (e.g., with dilute HCl) can help neutralize and remove basic residues. |
Diagrams
Troubleshooting Logic for N-1 Monosubstitution
Caption: A flowchart outlining the troubleshooting process for the synthesis of N-1 monosubstituted spirohydantoins.
Regioselectivity in Spirohydantoin Alkylation
References
Technical Support Center: Optimizing the Bucherer-Bergs Reaction for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione via the Bucherer-Bergs reaction. Here, we provide troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction parameters to streamline your synthetic workflow and enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Bucherer-Bergs reaction and why is it used for synthesizing 1,3,8-triazaspiro[4.5]decane-2,4-dione?
A1: The Bucherer-Bergs reaction is a multi-component chemical reaction that synthesizes hydantoins from a carbonyl compound (in this case, an N-protected 4-piperidone), a cyanide salt (like potassium or sodium cyanide), and ammonium carbonate.[1][2][3] This one-pot reaction is particularly advantageous for creating the spirocyclic hydantoin core of 1,3,8-triazaspiro[4.5]decane-2,4-dione efficiently.
Q2: What is the crucial first step in the Bucherer-Bergs reaction mechanism?
A2: The initial and critical step is the formation of a cyanohydrin from the ketone (N-protected 4-piperidone) and a cyanide salt.[1] This is followed by the reaction with ammonia (from ammonium carbonate) to form an aminonitrile, which then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the hydantoin product.[1][2]
Q3: Is it necessary to protect the nitrogen of the 4-piperidone starting material?
A3: Yes, it is highly recommended to use an N-protected 4-piperidone (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone). The unprotected piperidine nitrogen is nucleophilic and can participate in side reactions under the basic conditions of the Bucherer-Bergs reaction, leading to a complex mixture of products and lower yields of the desired spiro-hydantoin. The protecting group can be removed in a subsequent step.
Q4: Can this reaction be performed under milder conditions?
A4: Traditionally, the Bucherer-Bergs reaction requires heating.[1] However, studies have shown that the use of ultrasonication can accelerate the reaction, often leading to higher yields in shorter reaction times and at lower temperatures.[2]
Q5: What are the primary safety concerns when performing this reaction?
A5: The primary safety concern is the use of highly toxic cyanide salts (e.g., KCN or NaCN).[1] These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of the reaction mixture should also be performed carefully in a fume hood to avoid the release of toxic hydrogen cyanide gas.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incomplete cyanohydrin formation. 2. Low reaction temperature. 3. Incorrect pH. | 1. Ensure the cyanide salt is of good quality and used in appropriate molar excess. Consider pre-forming the cyanohydrin before adding ammonium carbonate. 2. Increase the reaction temperature to the recommended 80-100 °C for reflux in ethanol or water.[1] 3. Maintain a pH of approximately 8-9; ammonium carbonate typically acts as a buffer.[1] |
| Formation of a Tarry, Polymeric Substance | 1. Polymerization of the starting material or intermediates under harsh conditions. 2. Prolonged reaction time at high temperatures. | 1. Consider a lower reaction temperature for a longer duration. 2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. 3. The use of ultrasonication may help avoid polymerization by allowing for lower reaction temperatures and shorter times.[2] |
| Product is Impure After Work-up | 1. Incomplete precipitation of the product. 2. Presence of unreacted starting materials or side products. | 1. Ensure the pH is sufficiently acidic (pH 5-6) during work-up to fully precipitate the hydantoin.[1] 2. Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water mixtures.[1] Column chromatography may be necessary for difficult-to-separate impurities. |
| Reaction Stalls Before Completion | 1. Degradation of reagents. 2. Insufficient mixing of the reaction components. | 1. Use fresh ammonium carbonate and cyanide salt. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially if the starting materials or intermediates have limited solubility. |
| Difficulty in Removing the N-Protecting Group | The chosen protecting group is too robust for the intended deprotection conditions. | Select a protecting group that is stable to the Bucherer-Bergs reaction conditions but can be removed without affecting the hydantoin ring. Boc (tert-butyloxycarbonyl) is a common choice, typically removed under acidic conditions which are often compatible with the final product. |
Optimized Experimental Protocol
This protocol is an optimized procedure for the synthesis of N-Boc-1,3,8-triazaspiro[4.5]decane-2,4-dione, the protected precursor to the target molecule.
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-Boc-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent. The reaction should be set up with vigorous stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove any insoluble material.
-
Carefully, and in a well-ventilated fume hood, acidify the filtrate with concentrated HCl to a pH of approximately 5-6. This will cause the product to precipitate.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the product from an ethanol/water mixture.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Bucherer-Bergs synthesis of related spiro-hydantoins.
| Starting Ketone | Cyanide Source | Ammonium Carbonate (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | KCN | 4.0 | Ethanol/Water | 85 | 12 | 85 | General Literature |
| 4-tert-Butylcyclohexanone | NaCN | 4.0 | Ethanol/Water | 90 | 18 | 78 | [4] |
| N-Benzyl-4-piperidone | NaCN | 3.5 | Methanol | 100 | 24 | 65 | Adapted from[5] |
| Acetone | KCN | 2.0 | Water | 60 | 10 | 90 | [3] |
Visualizations
Bucherer-Bergs Reaction Pathway
Caption: Reaction mechanism for the synthesis of the protected spiro-hydantoin.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
Technical Support Center: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Purification Strategies
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Bucherer-Bergs reaction?
A1: The most common impurities originating from a Bucherer-Bergs synthesis include unreacted starting materials such as N-benzyl-4-piperidone, residual reagents like cyanide salts and ammonium carbonate, and potential side-products. These side-products can include the intermediate aminonitrile and hydrolyzed forms such as ureido acids.[1]
Q2: My crude product is a sticky solid/oil. What is the best initial purification step?
A2: If your crude product is not a free-flowing solid, it is likely contaminated with residual solvents or impurities. An initial trituration or washing step can be effective. Suspending the crude material in a solvent in which the desired product is poorly soluble (e.g., cold water or diethyl ether) and stirring can help to dissolve more soluble impurities, often leaving your product as a solid precipitate that can be filtered off. A patent for a similar compound suggests washing with deionized water is an effective step.
Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent to fully dissolve the compound; excess solvent will prevent saturation upon cooling.[2][3] If crystals do not form upon cooling to room temperature and then in an ice bath, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[3] Adding a seed crystal of pure product, if available, can also initiate crystallization.[3] If the product "oils out" instead of crystallizing, this indicates the solvent polarity is not ideal or the cooling is too rapid. Re-heat the solution to redissolve the oil and allow it to cool more slowly, or add a co-solvent of different polarity to adjust the solvent system.
Q4: What are the key differences between purification by recrystallization and column chromatography for this compound?
A4: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.[3][4] It is generally a simpler and more cost-effective method for removing small amounts of impurities from a solid compound, provided a suitable solvent is found.[2] Column chromatography, on the other hand, separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.[5][6] This method is more powerful for separating complex mixtures or impurities with similar solubility to the product but is more time-consuming and requires larger volumes of solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not dissolve in hot solvent. | Incorrect solvent choice. | Select a different solvent or solvent system. The ideal solvent dissolves the compound when hot but not when cold.[3] For spirohydantoins, ethanol/water mixtures are often effective.[1] |
| Product "oils out" upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The solvent may not be optimal. | Reheat the solution until the oil redissolves. Allow it to cool more slowly. Consider adding a small amount of a co-solvent to increase the solubility of the oil at the cooling temperature. |
| Low recovery of purified product. | Too much solvent was used initially. The product has some solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent for dissolution.[2] Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | Impurities have similar solubility profiles to the product. The cooling was too rapid, trapping impurities. | Perform a second recrystallization. Ensure slow cooling to promote the formation of pure crystals. If impurities persist, consider purification by column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of product and impurities (overlapping spots on TLC). | Incorrect eluent system. | Modify the polarity of the eluent. For silica gel, a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is common.[7] Adjust the ratio to achieve a good separation of spots on the TLC plate (Rf of the desired compound ideally between 0.2-0.4). |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. A final flush with a highly polar solvent like methanol may be necessary. |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system. Start with a less polar solvent mixture. |
| Streaking or tailing of spots on TLC and column. | The compound may be acidic or basic and interacting strongly with the silica gel. The sample was overloaded. | Add a small amount of a modifier to the eluent system (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on literature for similar hydantoins, an ethanol/water mixture is a good starting point.[1] Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, and mixtures with water) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to find an eluent that gives good separation and an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Prepare a chromatography column with silica gel, wet-packing with the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Representative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization (single) | 80-90% | >98% | 70-85% | Effective for removing small amounts of impurities. Yield is dependent on the solubility of the compound in the cold solvent. |
| Column Chromatography | 50-90% | >99% | 60-80% | Highly effective for complex mixtures but may result in lower yields due to product loss on the column. |
| Preparative HPLC | >90% | >99.5% | 50-70% | Used for achieving very high purity, often for analytical standards or final drug substance. Lower throughput and higher cost. |
Note: These are typical values and can vary significantly based on the nature and quantity of impurities in the crude product.
Visualizations
Caption: General purification workflow for the compound.
Caption: Troubleshooting logic for recrystallization.
References
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges and handling of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
I. Compound Properties and Solubility Profile
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 28936-94-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₇N₃O₂ | [2][3] |
| Molecular Weight | 259.31 g/mol | [3] |
| Melting Point | 259-261 °C | [1] |
| Appearance | Crystalline solid (predicted) | Inferred from high melting point |
| Storage | Sealed in a dry place at room temperature | [1] |
General Solubility Assessment
II. Troubleshooting Guides and FAQs for Solubility Issues
This section provides a question-and-answer-style guide to address common solubility problems encountered during experiments.
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
A1: This is a common challenge with hydrophobic compounds. Direct dissolution in aqueous buffers is often difficult. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.[6]
-
Dimethylformamide (DMF): DMF is another suitable alternative to DMSO, though it may have similar considerations regarding cellular toxicity.[7]
-
Ethanol: While an option, the solubility of similar compounds may be lower in ethanol compared to DMSO or DMF.
Troubleshooting Workflow for Dissolving the Compound:
Q2: I'm observing precipitation in my stock solution after freeze-thaw cycles. How can I prevent this?
A2: Precipitation in DMSO stocks after freezing can occur. To mitigate this:
-
Aliquot: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.
-
Re-dissolve: Before use, ensure the aliquot is completely thawed and vortex thoroughly to re-dissolve any precipitate. A brief sonication can also be helpful.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The final concentration of DMSO should be kept as low as possible, typically below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic and interfere with assay results.[6] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.
Q4: I need to prepare a formulation for an in vivo animal study. What are my options?
A4: For in vivo studies, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:[8]
-
Co-solvent systems: A mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol 400, propylene glycol) can be used.
-
Suspensions: The compound can be micronized to reduce particle size and then suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween® 80).
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve absorption.
The choice of formulation will depend on the required dose, the route of administration, and the toxicological profile of the excipients.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a suitable amount of this compound (MW: 259.31 g/mol ). For example, weigh 2.59 mg to prepare 1 mL of a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your cell culture medium or assay buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO from a 10 mM stock, you can perform a 1:100 intermediate dilution to get a 100 µM solution in a medium containing 1% DMSO. Then, perform a final 1:10 dilution into the assay plate.
-
Serial Dilutions: It is often best to perform serial dilutions from the intermediate concentration in the assay medium to maintain a consistent final DMSO concentration across all tested concentrations.
-
Mixing: When diluting, add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid dispersion.[7]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
IV. Signaling Pathway and Mechanism of Action
Derivatives of this compound have been identified as agonists of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR).[1][9][10] Agonist binding to DOR can initiate downstream signaling cascades.
Biased Agonism at the δ-Opioid Receptor
Recent research has focused on the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another. For DOR, the two primary pathways are:
-
G protein-dependent signaling: This pathway is generally associated with the therapeutic effects of opioid agonists, such as analgesia.[8][11]
-
β-arrestin recruitment: This pathway is often linked to receptor desensitization, internalization, and some of the adverse effects of opioid agonists.[12][13]
Some novel DOR agonists are being designed as "G protein-biased," meaning they activate the G protein pathway with greater efficacy than the β-arrestin pathway.[8] This approach aims to develop analgesics with a reduced side-effect profile.
Experimental Workflow: β-Arrestin Recruitment Assay
To determine if this compound or its derivatives act as biased agonists, a β-arrestin recruitment assay can be performed. The PathHunter® assay is a common commercially available platform for this purpose.[14][15]
References
- 1. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
- 2. This compound [cymitquimica.com]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. A Novel G Protein-Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2abiotech.net [2abiotech.net]
- 11. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives. The focus is on addressing potential issues related to the stability of this compound in various solution-based experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of 1,3,8-triazaspiro[4.5]decane-2,4-dione in solution.
Issue 1: Inconsistent or decreasing compound concentration in stock solutions.
-
Possible Cause 1: Hydrolytic Degradation. The hydantoin ring in the 1,3,8-triazaspiro[4.5]decane-2,4-dione structure is susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH.[1][2] This can lead to the opening of the hydantoin ring to form a hydantoic acid derivative.
-
Troubleshooting/Solution:
-
Prepare fresh stock solutions before each experiment.
-
If storage is necessary, store solutions at low temperatures (-20°C or -80°C) to minimize degradation.
-
Use a buffered solution at a neutral or slightly acidic pH (pH 4-6) for stock solutions to reduce the rate of hydrolysis.
-
Consider using aprotic organic solvents like DMSO or DMF for long-term storage, minimizing the presence of water.
-
-
Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can potentially cause degradation of the compound.
-
Troubleshooting/Solution:
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Minimize the exposure of the compound to ambient light during experimental procedures.
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: Formation of Degradation Products. As mentioned, hydrolysis is a likely degradation pathway. The primary degradation product would be the corresponding N-carbamoyl amino acid formed by the cleavage of the hydantoin ring.[3]
-
Troubleshooting/Solution:
-
To confirm the identity of the degradation products, perform forced degradation studies (see Experimental Protocols section). This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting mixture by LC-MS/MS to characterize the degradation products.
-
Adjust the chromatographic method to ensure separation of the parent compound from its potential degradants.
-
-
Possible Cause 2: Interaction with Excipients or Other Solution Components. The compound may react with other components in the formulation or experimental medium.
-
Troubleshooting/Solution:
-
Analyze the stability of the compound in the complete formulation as well as in simpler solvent systems to identify any interactions.
-
Ensure the purity of all solvents and excipients used.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 1,3,8-triazaspiro[4.5]decane-2,4-dione in aqueous solutions?
Q2: What are the likely degradation products of 1,3,8-triazaspiro[4.5]decane-2,4-dione?
A2: The most probable degradation pathway is the hydrolysis of the hydantoin ring. This would result in the formation of the corresponding hydantoic acid derivative. Further degradation could potentially lead to the formation of an amino acid.
Q3: How should I prepare and store stock solutions of 1,3,8-triazaspiro[4.5]decane-2,4-dione?
A3: For short-term use, prepare fresh solutions in a suitable buffer (pH 4-6). For long-term storage, dissolve the compound in an anhydrous aprotic solvent such as DMSO and store at -20°C or -80°C in tightly sealed, light-protected containers.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong acids and bases, as they are likely to catalyze the hydrolysis of the hydantoin ring.[2] Also, be cautious with strong oxidizing and reducing agents. Compatibility with specific reagents should be experimentally verified.
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the degradation kinetics (e.g., half-life, rate constants) of 1,3,8-triazaspiro[4.5]decane-2,4-dione in solution. The following table is a template that can be used to summarize data from your own stability studies.
| Condition | Solvent/Buffer | Temperature (°C) | Half-life (t½) | Major Degradation Product(s) |
| Hydrolytic | ||||
| pH 2 | 0.01 M HCl | 40 | Data to be determined | Data to be determined |
| pH 7.4 | PBS | 40 | Data to be determined | Data to be determined |
| pH 10 | 0.01 M NaOH | 40 | Data to be determined | Data to be determined |
| Oxidative | ||||
| 3% H₂O₂ | Acetonitrile/Water | 25 | Data to be determined | Data to be determined |
| Photolytic | ||||
| Light Cabinet | Methanol | 25 | Data to be determined | Data to be determined |
| Thermal | ||||
| Solid State | - | 60 | Data to be determined | Data to be determined |
| In Solution | DMSO | 60 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of 1,3,8-triazaspiro[4.5]decane-2,4-dione.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column) coupled with a mass spectrometer (LC-MS/MS).
-
Characterize the mass of the parent compound and any new peaks that appear.
-
Protocol 2: Solution Stability Assessment by HPLC
Objective: To determine the stability of 1,3,8-triazaspiro[4.5]decane-2,4-dione in a specific solution over time.
Methodology:
-
Preparation of Test Solution: Prepare a solution of the compound in the desired solvent or buffer at a known concentration.
-
Storage: Store the solution under the desired conditions (e.g., specific temperature and light exposure).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
HPLC Analysis:
-
Inject the aliquot onto a calibrated HPLC system.
-
Quantify the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Workflow for conducting a forced degradation study.
Caption: Potential hydrolytic degradation of the spirohydantoin.
References
Technical Support Center: Minimizing Off-Target Effects of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and characterizing the off-target effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential off-target liabilities of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives?
A1: Published literature on specific 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has sometimes reported a lack of off-target effects at the cellular and mitochondrial levels within the context of their primary targets.[1] However, the chemical structure, featuring a spirocyclic hydantoin moiety, suggests potential for interactions with a range of biological targets. The hydantoin scaffold is present in various approved drugs with diverse pharmacological activities. Therefore, a thorough off-target assessment is crucial. Potential off-target families to consider for screening include other G-protein coupled receptors (GPCRs), ion channels, and kinases.
Q2: How can I proactively minimize off-target effects in my experiments?
A2: Minimizing off-target effects starts with careful experimental design. Here are key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of the compound that elicits the desired on-target effect by performing a full dose-response curve. Using concentrations significantly above the EC50 or IC50 for the primary target increases the likelihood of engaging lower-affinity off-targets.
-
Employ Structurally Unrelated Compounds: To confirm that the observed phenotype is due to the on-target activity, use a structurally different compound that targets the same primary protein. If both compounds produce the same biological effect, it strengthens the evidence for an on-target mechanism.
-
Perform Rescue Experiments: If possible, introduce a mutated version of the target protein that is resistant to the inhibitor. If the phenotype is reversed in the presence of the compound, it provides strong evidence for an on-target effect.
-
Utilize In Silico Prediction Tools: Computational models can predict potential off-target interactions based on the chemical structure of your compound, helping to prioritize experimental validation.[2][3][4]
Q3: My experimental results are inconsistent. Could this be due to off-target effects?
A3: Inconsistent results can stem from various factors, including off-target effects. If you observe high variability, consider the following:
-
High Background Signal in Functional Assays: This could indicate constitutive activity of an off-target receptor or interference with the assay components.[5]
-
Bell-Shaped Dose-Response Curve: This can occur when at higher concentrations, the compound engages off-targets that produce an opposing or confounding biological response.[6]
-
Cell Health Issues: Off-target effects can lead to cytotoxicity, which can confound the results of your primary functional assay. Always monitor cell viability in parallel with your functional experiments.
Q4: What are the first steps I should take to investigate potential off-target effects?
A4: A tiered approach to off-target profiling is recommended.
-
Tier 1 - Broad Liability Panels: Screen your compound against a broad panel of targets known to be associated with adverse drug reactions. These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes.[7][8]
-
Tier 2 - Focused Target Family Screening: Based on the results of the broad panel or in silico predictions, perform more focused screening on specific target families (e.g., a comprehensive kinase panel or a specific GPCR subfamily).
-
Tier 3 - Cellular and Functional Validation: Once potential off-targets are identified, validate these interactions in cellular models using functional assays relevant to the off-target.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Off-Target GPCR Activation | 1. Screen against a GPCR panel: Use a commercially available off-target screening service to test your compound against a broad range of GPCRs.[9][10] 2. Perform functional validation: For any identified hits, validate the interaction with a functional assay, such as a GTPγS binding assay or a second messenger assay (e.g., cAMP or IP1 accumulation).[11] |
| Mitochondrial Toxicity | 1. Assess mitochondrial membrane potential (ΔΨm): Use fluorescent dyes like JC-1, TMRE, or TMRM to detect changes in ΔΨm.[12][13][14][15] 2. Measure cellular ATP levels: A decrease in cellular ATP can indicate mitochondrial dysfunction. 3. Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to directly measure mitochondrial respiration.[1][16] |
| Compound Precipitation | 1. Visual Inspection: Examine the wells of your assay plate under a microscope for any signs of compound precipitation, especially at higher concentrations. 2. Solubility Assay: Formally determine the solubility of your compound in the assay buffer. |
Issue 2: High Background or False Positives in High-Throughput Screening (HTS)
| Potential Cause | Troubleshooting Steps |
| Assay Interference | 1. Run counter-screens: Test your compound in an assay format that excludes the primary target but includes all other assay components to identify non-specific interactions. 2. Check for autofluorescence: If using a fluorescence-based assay, measure the intrinsic fluorescence of your compound at the excitation and emission wavelengths of your assay. |
| Compound Aggregation | 1. Detergent-based counter-screen: Rerun the assay in the presence of a non-ionic detergent (e.g., Triton X-100) to disrupt aggregates. 2. Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of compound aggregates at the screening concentration. |
| Inorganic Impurities | 1. Chelator counter-screen: Include a chelating agent like TPEN in your assay to identify false positives caused by metal impurities such as zinc.[14][15] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[12][15]
Materials:
-
JC-1 Dye
-
Cells of interest
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with your 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., 50 µM CCCP for 5-10 minutes).
-
Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well and incubate at 37°C for 15-30 minutes.
-
Remove the JC-1 solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS or culture medium to each well.
-
Measure fluorescence using a plate reader.
-
Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~550 nm, Emission ~600 nm.
-
Green fluorescence (J-monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation: Quantitative Summary for JC-1 Assay
| Parameter | Value | Reference |
| JC-1 Final Concentration | 2 µM | [15] |
| Incubation Time | 15-30 minutes | [15] |
| Incubation Temperature | 37°C | [15] |
| Positive Control (CCCP) | 50 µM | [15] |
| Red Fluorescence Ex/Em | ~550 nm / ~600 nm | [15] |
| Green Fluorescence Ex/Em | ~485 nm / ~535 nm | [15] |
Protocol 2: GTPγS Binding Assay for Functional GPCR Off-Target Validation
This protocol is a functional assay to confirm if a compound acts as an agonist or antagonist at a specific GPCR identified in a primary screen.[5][17]
Materials:
-
Cell membranes expressing the GPCR of interest
-
[³⁵S]GTPγS (radiolabeled)
-
GDP
-
GTPγS (non-radiolabeled)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Test compound and control ligands (agonist/antagonist)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare dilutions of your test compound.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg protein per well)
-
GDP (final concentration typically 10-30 µM)
-
Test compound or control ligand
-
-
Incubate for 15-30 minutes on ice to allow for compound binding.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Agonist activity: An increase in [³⁵S]GTPγS binding compared to the basal level (no ligand).
-
Antagonist activity: Inhibition of the [³⁵S]GTPγS binding stimulated by a known agonist.
-
Visualizations
Caption: Tiered workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. multispaninc.com [multispaninc.com]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Toxicity Assays [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 17. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: β-Arrestin Assays for Novel DOR Agonists
Welcome to the technical support center for troubleshooting β-arrestin assays with novel Delta-Opioid Receptor (DOR) agonists. This resource provides researchers, scientists, and drug development professionals with targeted guidance to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a β-arrestin recruitment assay?
A1: Upon agonist binding to a G protein-coupled receptor (GPCR), such as the Delta-Opioid Receptor (DOR), the receptor becomes activated and phosphorylated. This phosphorylation promotes the binding of β-arrestin proteins to the receptor's intracellular domains. β-arrestin recruitment assays are designed to quantify this interaction, often using techniques like enzyme fragment complementation (e.g., PathHunter assay), where the interaction of β-arrestin and the GPCR brings two enzyme fragments together, generating a detectable signal.[1][2] This process is a key mechanism for receptor desensitization and can also initiate G protein-independent signaling pathways.[3][4]
Q2: My novel DOR agonist shows high potency in a G protein activation assay (e.g., cAMP) but weak or no signal in my β-arrestin assay. What does this mean?
A2: This phenomenon is known as "biased agonism" or "functional selectivity".[3][5] It suggests that your novel agonist may preferentially activate G protein-dependent signaling pathways over β-arrestin-mediated pathways.[5] For DOR, G protein-biased agonists are of significant therapeutic interest.[6] It is crucial to confirm this signaling bias using an orthogonal β-arrestin recruitment assay to ensure the result is not an artifact of the specific assay technology used.[7]
Q3: What are the key differences between β-arrestin 1 and β-arrestin 2 in DOR signaling?
A3: β-arrestin 1 and β-arrestin 2 can have distinct and sometimes opposing roles in DOR signaling.[8] For instance, some studies suggest that β-arrestin 2 recruitment by DOR agonists may be associated with adverse effects like seizures, while β-arrestin 1 might have a protective role.[9][10] Therefore, characterizing the interaction of a novel DOR agonist with both β-arrestin isoforms is important for a comprehensive understanding of its pharmacological profile.
Q4: How important is the cell line choice for my β-arrestin assay?
A4: The choice of cell line is critical. It is essential to use a cell line that expresses the DOR and the β-arrestin fusion proteins at appropriate levels.[7] The cellular background, including the expression of GPCR kinases (GRKs) and other signaling proteins, can significantly influence assay performance.[11] It is recommended to use a validated cell line from a commercial vendor or to thoroughly characterize your own engineered cell line.
Troubleshooting Guide
This guide addresses common issues encountered during β-arrestin assays with novel DOR agonists.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | - Constitutive Receptor Activity: The DOR may be exhibiting agonist-independent signaling. | - Examine multiple clones with varying receptor expression levels.[7] - Perform serum starvation for different durations to remove potential endogenous agonists in the serum.[7][12] |
| - Intrinsic Affinity of Assay Components: In some assays (e.g., PathHunter), the enzyme fragments fused to the GPCR and β-arrestin may have some intrinsic affinity for each other.[1] | - Consult the assay manufacturer's guidelines for troubleshooting high background. - Consider using a different assay platform. | |
| Low or No Agonist-Stimulated Signal | - Poor Agonist Efficacy for β-Arrestin Recruitment: The novel DOR agonist may be a weak partial agonist or a biased agonist with low efficacy for β-arrestin recruitment.[7] | - Test a range of agonist concentrations, extending to higher concentrations than initially planned. - Test other known DOR agonists with varying efficacies to benchmark your assay.[7] |
| - Suboptimal Assay Conditions: Incubation time and temperature may not be optimal for the specific agonist-receptor interaction. | - Perform time-course and temperature optimization experiments.[7] | |
| - Low Receptor or β-Arrestin Expression: Insufficient expression of either the DOR or the β-arrestin construct will lead to a weak signal. | - Verify the expression levels of both components. - Select a cell clone with higher expression levels.[7] | |
| High Well-to-Well Variability | - Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable results. | - Ensure proper cell counting and mixing before plating. - Use automated cell dispensers for better consistency. |
| - Edge Effects: Wells on the edge of the plate are prone to evaporation and temperature fluctuations. | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile water or media to create a humidity barrier. | |
| - Compound Precipitation: The novel agonist may have poor solubility at higher concentrations. | - Visually inspect the compound dilution plate for any signs of precipitation. - Test the effect of different solvents (e.g., DMSO concentration) on assay performance.[12] | |
| Unexpected Agonist/Antagonist Potency (EC50/IC50 Shift) | - Transient Receptor-β-Arrestin Interaction: The interaction dynamics for your novel agonist may be different from the reference agonist. | - Perform a time-course experiment to determine the optimal incubation time for β-arrestin recruitment.[7] |
| - Influence of Assay Components: The tags or fusion proteins used in the assay might sterically hinder the binding of your novel agonist. | - Confirm the binding affinity of your agonist to the DOR using a binding assay. - Consider an orthogonal assay with a different detection principle.[7] |
Signaling Pathways & Experimental Workflows
DOR β-Arrestin Signaling Pathway
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Biased agonism: An emerging paradigm in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin biosensors reveal a rapid, receptor-dependent activation/deactivation cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 6. Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives in animal models. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific dosage, pharmacokinetics (ADME), and toxicology of this compound is limited. The guidance provided herein is based on available information for this class of compounds and general principles of preclinical pharmacology. Researchers should conduct their own dose-finding and safety studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound and its derivatives are novel δ-opioid receptor (DOR) selective agonists.[1][2][3] A key feature of this class of compounds is their G-protein signaling bias, with low recruitment of β-arrestin 2.[1][2][3] This is a desirable characteristic, as the adverse effects of some DOR agonists, such as seizures and tachyphylaxis, have been associated with strong β-arrestin recruitment.[1][2][3]
Q2: In what animal models has this class of compounds shown efficacy?
A2: A potent derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione has demonstrated anti-allodynic efficacy in a complete Freund's adjuvant (CFA) induced model of inflammatory pain in mice.[1][2][3]
Q3: What is a potential starting dose for in vivo studies?
A3: Specific dosage data for this compound is not available in the public domain. However, a structurally related compound, DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), which is a peripherally restricted µ-opioid agonist, has been studied in rats. In a model of inflammatory pain, doses of 1-10 mg/kg (i.p.) were effective, while in a post-surgical pain model, doses up to 30 mg/kg (i.p.) were used.[4] This information may serve as a preliminary reference for designing a dose-range finding study, but it is crucial to note the differences in the primary target (µ- vs. δ-opioid receptor) and chemical structure. A thorough dose-response study is essential.
Q4: How should I formulate this compound for in vivo administration?
A4: The solubility of this compound in common vehicles is not publicly documented. For novel compounds with unknown solubility, a stepwise approach to formulation is recommended. This often includes attempting to dissolve the compound in saline, then adding co-solvents such as DMSO (dimethyl sulfoxide), PEG400 (polyethylene glycol 400), or Tween 80. It is critical to establish the maximum tolerated concentration of the vehicle in the animal model being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy | Inadequate dosage. | Conduct a dose-response study to determine the optimal dose. Consider the possibility of a narrow therapeutic window. |
| Poor bioavailability. | Investigate alternative routes of administration (e.g., intravenous, subcutaneous) if oral or intraperitoneal routes are ineffective. | |
| Compound instability in formulation. | Prepare fresh formulations for each experiment. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. | |
| Inappropriate animal model. | Ensure the chosen animal model is appropriate for the compound's mechanism of action (i.e., a model where δ-opioid receptors are involved in the pathology). | |
| Unexpected Adverse Effects | Off-target effects. | While derivatives have shown high selectivity for the δ-opioid receptor, off-target effects are always possible at higher doses.[1] Reduce the dose and observe for a dose-dependent reduction in adverse events. |
| Vehicle toxicity. | Conduct a vehicle-only control group to assess for any adverse effects caused by the formulation itself. | |
| Central nervous system (CNS) side effects. | Although G-protein bias is expected to reduce certain adverse effects, monitor for any unexpected behavioral changes.[1][2][3] | |
| High Variability in Results | Inconsistent drug administration. | Ensure accurate and consistent dosing and administration techniques across all animals. |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain. | |
| Formulation not homogenous. | Ensure the compound is fully dissolved or evenly suspended in the vehicle before each administration. |
Quantitative Data Summary
Specific quantitative in vivo data for this compound is not publicly available. The following table provides data for a structurally related compound, DiPOA, for reference purposes only.
Table 1: In Vivo Efficacy of DiPOA in Rat Pain Models [4]
| Animal Model | Route of Administration | Effective Dose Range | Maximum % Reversal of Hyperalgesia |
| Freund's Complete Adjuvant (Inflammatory Pain) | Intraperitoneal (i.p.) | 1 - 10 mg/kg | 67% at 10 mg/kg |
| Post-surgical Pain | Intraperitoneal (i.p.) | up to 30 mg/kg | 85% at 30 mg/kg |
Experimental Protocols
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol is a generalized procedure and should be adapted based on institutional guidelines (IACUC) and specific experimental goals.
-
Animal Handling and Acclimation:
-
Use adult male or female C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
Handle animals for several days prior to testing to minimize stress-induced analgesia.
-
-
Induction of Inflammation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Inject 20 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
The contralateral paw can be injected with saline to serve as a control.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline). The final concentration should be determined based on the desired dose and a standard injection volume (e.g., 10 mL/kg).
-
Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time point relative to the behavioral testing.
-
-
Assessment of Nociceptive Thresholds:
-
Measure baseline nociceptive thresholds before CFA injection.
-
At various time points after CFA injection and drug administration (e.g., 24 hours post-CFA, and 1, 2, 4 hours post-drug), assess mechanical allodynia using von Frey filaments or thermal hyperalgesia using a plantar test apparatus.
-
The withdrawal threshold or latency is recorded.
-
-
Data Analysis:
-
Calculate the percent reversal of hyperalgesia or allodynia for each animal at each time point.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the drug treatment to the vehicle control group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: G-protein biased signaling of this compound at the δ-opioid receptor.
Caption: A typical preclinical workflow for the evaluation of a novel analgesic compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and SNC80: Novel vs. Classic Delta-Opioid Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the novel delta-opioid receptor (DOR) agonist, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and the well-established research compound, SNC80. This document outlines their pharmacological profiles, signaling pathways, and preclinical efficacy, supported by experimental data and methodologies.
Executive Summary
This compound represents a new chemical class of DOR agonists with a potential therapeutic advantage over older compounds like SNC80.[1][2][3][4][5][6] While both compounds demonstrate efficacy as DOR agonists, key differences in their signaling pathways, particularly in β-arrestin recruitment, may translate to a more favorable side-effect profile for the novel spirodione derivative. SNC80, a potent and selective DOR agonist, has its clinical development hampered by dose-limiting seizures, an effect potentially linked to its robust recruitment of β-arrestin.[1][2][3][4] In contrast, this compound exhibits a bias towards G-protein signaling with reduced β-arrestin engagement, suggesting a promising avenue for the development of safer and more effective therapeutics for neurological and psychiatric disorders.[1][2][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound (referred to as Compound 1 in some literature) and SNC80.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | δ-Opioid Receptor (DOR) | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) |
| This compound | ~100 | >1000 | >1000 | >10-fold | >10-fold |
| SNC80 | 1.78[7] - 9.4[8] | ~5457 | --- | ~495-fold[9] | ~248-fold[9] |
Table 2: Functional Activity (EC50/IC50, nM)
| Compound | G-protein Activation (cAMP Inhibition) | β-Arrestin 2 Recruitment |
| This compound | ~200 | >10,000 |
| SNC80 | 2.73 (IC50)[7] | Potent recruitment |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Effect |
| This compound | Complete Freund's Adjuvant (CFA) model of inflammatory pain | Anti-allodynic efficacy[1][2][6] |
| SNC80 | Various pain and mood disorder models | Analgesic, antidepressant, and anxiolytic effects[10] |
Signaling Pathways and Functional Bias
Delta-opioid receptors, like other G-protein coupled receptors (GPCRs), can signal through two primary pathways: the canonical G-protein pathway, which is generally associated with the therapeutic effects, and the β-arrestin pathway, which is often implicated in receptor desensitization and the development of adverse effects.
This compound demonstrates a preference for the G-protein signaling cascade while only weakly engaging the β-arrestin pathway. This "G-protein bias" is a key differentiator from SNC80.
In contrast, SNC80 is known to be a potent recruiter of β-arrestin, which may contribute to its convulsive properties and limit its therapeutic window.
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor.
Detailed Methodology: Cell membranes from HEK293 cells stably expressing the human δ-opioid receptor are prepared. Competition binding assays are performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). Membranes are incubated with a fixed concentration of a radiolabeled DOR antagonist (e.g., [3H]naltrindole) and a range of concentrations of the unlabeled test compound (this compound or SNC80). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. After incubation, the reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR.
Detailed Methodology: The PathHunter® β-arrestin recruitment assay is a cell-based functional assay that utilizes enzyme fragment complementation. Cells engineered to co-express the DOR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger, complementing fragment of β-galactosidase (Enzyme Acceptor) are used. Upon agonist stimulation, β-arrestin is recruited to the activated DOR, forcing the complementation of the two enzyme fragments and forming a functional β-galactosidase enzyme. The addition of a chemiluminescent substrate results in a signal that is directly proportional to the extent of β-arrestin recruitment. Luminescence is measured using a plate reader, and dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compounds.
In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This is a widely used preclinical model to assess the efficacy of analgesic compounds.[11][12][13][14][15]
Detailed Methodology: Inflammatory pain is induced in rodents by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw. This induces a localized and persistent inflammation, leading to measurable hypersensitivity to mechanical and thermal stimuli. Baseline pain thresholds are determined before CFA injection. Following the development of inflammation, animals are treated with the test compound or vehicle. Pain sensitivity is then assessed at different time points after drug administration. Mechanical allodynia is measured using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is determined. Thermal hyperalgesia is assessed using the Hargreaves plantar test, which measures the latency of paw withdrawal from a radiant heat source. A significant increase in the paw withdrawal threshold or latency compared to the vehicle-treated group indicates an analgesic effect.
Conclusion
The comparison between this compound and SNC80 highlights a significant evolution in the development of DOR agonists. While SNC80 has been an invaluable tool for preclinical research, its strong β-arrestin recruitment and associated seizure risk have impeded its clinical translation. The novel spirodione compound, with its distinct chemical structure and biased signaling profile, offers a promising new direction. Its preferential activation of the G-protein pathway, coupled with demonstrated anti-allodynic effects in a relevant pain model, positions it as a lead candidate for the development of a new generation of DOR-targeted therapies with an improved safety profile. Further investigation into the in vivo pharmacology and safety of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SNC80, delta opioid receptor agonist (CAS 156727-74-1) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. SNC-80 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. The effect of ponicidin on CFA-induced chronic inflammatory pain and its mechanism based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aragen.com [aragen.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. criver.com [criver.com]
A Comparative Guide: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Emerge as a Promising Alternative to the Classic δ-Opioid Agonist SNC80
For Researchers, Scientists, and Drug Development Professionals: In the quest for safer and more effective analgesics, the delta opioid receptor (DOR) has been a key target. For years, SNC80 has been a benchmark selective DOR agonist. However, its clinical translation has been hampered by significant adverse effects, most notably convulsions. A novel class of compounds, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has recently emerged, demonstrating a superior pharmacological profile that may overcome the limitations of SNC80. This guide provides a detailed comparison of these two classes of DOR agonists, supported by experimental data, to inform future drug discovery and development efforts.
Key Advantages of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
The primary advantage of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold lies in its potential for a wider therapeutic window compared to SNC80. This is attributed to a distinct signaling profile, characterized by a bias towards G-protein signaling and away from β-arrestin 2 recruitment.[1][2] This "biased agonism" is increasingly recognized as a key strategy for developing safer GPCR-targeted drugs.[3]
The adverse effects of SNC80, particularly seizures, are thought to be linked to its strong recruitment of β-arrestin.[4] In contrast, G-protein biased DOR agonists have been shown to retain analgesic efficacy with a reduced seizure liability.[4][5] The novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives align with this promising profile, exhibiting potent G-protein activation with minimal β-arrestin 2 engagement.[1]
Comparative Pharmacological Data
The following tables summarize the quantitative data from head-to-head and independent studies, highlighting the differences in binding affinity, functional potency, and signaling bias between representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and SNC80.
Table 1: In Vitro Pharmacological Profile at the Delta Opioid Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (cAMP IC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) | G-Protein Bias |
| SNC80 | 1.78 - 9.4[6][7] | ~2.73[6] | Highly efficacious recruiter[2][8] | Low |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Lead Compound) | Sub-micromolar[1] | Sub-micromolar[1] | Low efficacy[1][2] | High |
Table 2: In Vivo Efficacy and Safety Profile
| Compound | Anti-Allodynic Efficacy (CFA model) | Convulsive Effects |
| SNC80 | Effective[9] | Induces convulsions[1][10][11] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Lead Compound) | Effective[2] | Not reported to induce convulsions[2][12] |
Signaling Pathways and Experimental Workflow
The differential engagement of downstream signaling pathways is central to the improved safety profile of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Caption: Differential signaling pathways of DOR agonists.
The following diagram illustrates a typical workflow for assessing β-arrestin recruitment, a key experiment in determining the signaling bias of these compounds.
Caption: Workflow for β-arrestin recruitment assay.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compounds for the delta opioid receptor.
-
Method:
-
Prepare cell membranes from a cell line stably expressing the human delta opioid receptor.
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled DOR antagonist (e.g., [³H]-naltrindole) with varying concentrations of the unlabeled test compound (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative or SNC80) and the cell membranes in a suitable binding buffer.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
-
Objective: To measure the functional potency (IC50) of the test compounds in inhibiting adenylyl cyclase activity via the Gi/o-coupled DOR.
-
Method:
-
Use a cell line co-expressing the human DOR and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Pre-treat the cells with the test compounds at various concentrations for a short period.
-
Stimulate adenylyl cyclase with forskolin to induce cAMP production.
-
Measure the resulting luminescence or fluorescence, which is inversely proportional to the level of cAMP inhibition by the DOR agonist.
-
Plot the concentration-response curves and determine the IC50 values.
-
β-Arrestin 2 Recruitment Assay (PathHunter® Assay)
-
Objective: To quantify the recruitment of β-arrestin 2 to the activated DOR.
-
Method:
-
Use a cell line engineered to co-express the DOR fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Plate the cells in a 96-well or 384-well plate.
-
Add the test compounds at a range of concentrations.
-
Upon agonist binding and receptor activation, β-arrestin-EA is recruited to the DOR-ProLink, forcing the complementation of the β-galactosidase fragments.
-
Add the substrate solution containing a chemiluminescent substrate.
-
Measure the resulting luminescence, which is directly proportional to the extent of β-arrestin 2 recruitment.
-
Determine the EC50 and Emax values from the concentration-response curves.
-
In Vivo Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
-
Objective: To assess the anti-allodynic efficacy of the test compounds in a model of persistent inflammatory pain.
-
Method:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw of mice or rats.[13][14]
-
Allow several days for the inflammation and associated mechanical allodynia (pain in response to a non-painful stimulus) to develop.
-
Measure baseline mechanical sensitivity using von Frey filaments.
-
Administer the test compound (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative or SNC80) via a systemic route (e.g., intraperitoneal or subcutaneous injection).
-
At various time points after drug administration, re-assess mechanical sensitivity.
-
The anti-allodynic effect is quantified as an increase in the paw withdrawal threshold.
-
Determine the dose-response relationship and calculate the ED50 value (the dose that produces 50% of the maximal effect).
-
Conclusion
The available evidence strongly suggests that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represent a significant advancement in the development of DOR agonists. Their G-protein signaling bias offers a plausible mechanism for circumventing the convulsive side effects that have plagued SNC80 and other earlier DOR agonists. While further preclinical and clinical studies are necessary to fully elucidate their therapeutic potential, this novel chemical class holds considerable promise for the development of safer and more effective treatments for chronic pain and potentially other neurological and psychiatric disorders. Researchers are encouraged to explore this promising scaffold in their drug discovery programs.
References
- 1. Electroencephalographic and convulsant effects of the delta opioid agonist SNC80 in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions [frontiersin.org]
- 5. A Novel G Protein-Biased Agonist at the δ Opioid Receptor with Analgesic Efficacy in Models of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta opioid receptors expressed in forebrain GABAergic neurons are responsible for SNC80-induced seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. migrainecollaborative.org [migrainecollaborative.org]
- 9. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Separation of the convulsions and antidepressant-like effects produced by the delta-opioid agonist SNC80 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to 1,3,8-triazaspiro[4.5]decane-2,4-dione and Oligomycin A as mPTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two mitochondrial permeability transition pore (mPTP) inhibitors: the well-established F1Fo-ATP synthase inhibitor, Oligomycin A, and derivatives of the newer synthetic scaffold, 1,3,8-triazaspiro[4.5]decane. The opening of the mPTP is a critical event in several pathologies, including ischemia-reperfusion injury, making its inhibitors valuable tools for research and potential therapeutics.[1][2] This document outlines their mechanisms of action, comparative efficacy based on available data, and detailed experimental protocols for assessing mPTP inhibition.
Mechanism of Action
Both Oligomycin A and 1,3,8-triazaspiro[4.5]decane derivatives target the F1Fo-ATP synthase complex, which is now understood to be a core component of the mPTP.[2][3] However, their interaction with the complex and the resulting downstream effects show important distinctions.
-
Oligomycin A: This macrolide antibiotic is a potent inhibitor of the F1Fo-ATP synthase.[4] It binds to the c-subunit ring within the Fo proton channel, physically obstructing proton translocation.[5][6] This action halts ATP synthesis, leading to mitochondrial hyperpolarization.[5][7] Its inhibitory effect on the mPTP is considered a direct consequence of its binding to the c-subunit, a key component in pore formation.[3][8] However, its profound impact on cellular bioenergetics can be a confounding factor in experimental studies.[9]
-
1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives: These synthetic small molecules were developed as simplified analogues of Oligomycin A, designed to target the c-subunit of the F1Fo-ATP synthase and inhibit mPTP opening.[1][10] A key advantage of these derivatives is their ability to inhibit the mPTP with reduced off-target effects on mitochondrial ATP production compared to Oligomycin A.[1] Recent studies have shown that these compounds inhibit the mPTP through a mechanism that is independent of the Glutamic acid 119 residue (Glu119) in the c-subunit, a residue potentially involved in Oligomycin A's side effects.[8][11] This distinct binding mode may explain their favorable profile as cardioprotective agents.[11]
Comparative Efficacy and Quantitative Data
Table 1: Summary of Quantitative Data for mPTP Inhibitors
| Parameter | 1,3,8-triazaspiro[4.5]decane Derivatives | Oligomycin A | References |
| Target | F1Fo-ATP synthase c-subunit | F1Fo-ATP synthase c-subunit | [1][4][8] |
| Typical Concentration | 1 µM | 1 µM | [10][14] |
| mPTP Inhibition (%) | 19% to 60% (at 1 µM, compound dependent) | Mild to moderate protective effect | [10][14] |
| Effect on ATP Synthesis | Preserves mitochondrial ATP content | Potent inhibitor | [1][4][15] |
| Binding Mechanism | Glu119-independent | Involves key residues in the c-subunit | [5][8][11] |
| Noted Side Effects | Reduced off-target effects reported | Potent disruption of cellular bioenergetics | [1][9] |
Note: The inhibitory percentages are highly dependent on the specific derivative of the triazaspiro[4.5]decane scaffold and the experimental model used.
Signaling Pathway and Inhibition Points
The opening of the mPTP is a multifactorial process triggered by stimuli such as high matrix Ca²⁺ levels and oxidative stress. This leads to the collapse of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c, ultimately leading to cell death.[16] Both Oligomycin A and the triazaspiro[4.5]decane derivatives intervene at the level of the F1Fo-ATP synthase to prevent these downstream events.
Experimental Protocols
Accurate assessment of mPTP inhibition requires robust and well-controlled experimental procedures. The Calcium Retention Capacity (CRC) and mitochondrial swelling assays are standard methods.[12][17]
This assay measures the amount of Ca²⁺ that isolated mitochondria can sequester before the mPTP opens.[18] Inhibition of the mPTP results in a higher calcium retention capacity.
-
Objective: To quantify the total amount of Ca²⁺ taken up by mitochondria before pore opening.
-
Principle: A Ca²⁺-sensitive fluorescent dye (e.g., Calcium Green 5N) that is membrane-impermeable is used to measure extra-mitochondrial Ca²⁺ concentration.[16] Mitochondria take up pulses of added CaCl₂ until the mPTP opens, causing a massive release of accumulated Ca²⁺ and a sharp, sustained increase in fluorescence.[16][19]
-
Materials:
-
Isolated mitochondria (e.g., from rat liver or cultured cells)
-
CRC buffer (e.g., 250 mM sucrose, 10 mM MOPS, 5 mM succinate, 1 mM Pi, 10 µM EGTA, pH 7.4)
-
Calcium Green 5N (1 µM)
-
CaCl₂ standard solution (e.g., 2.5 mM)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader with injectors
-
-
Procedure:
-
Suspend isolated mitochondria (approx. 0.5 mg/mL) in the CRC buffer in the wells of the microplate.
-
Add the test compound (e.g., 1,3,8-triazaspiro[4.5]decane derivative or Oligomycin A) or vehicle (DMSO) and incubate for a short period.
-
Add Calcium Green 5N to each well.
-
Place the plate in the reader and begin kinetic fluorescence measurement (e.g., Ex/Em 485/530 nm).[16]
-
Inject repeated pulses of CaCl₂ (e.g., 5-10 µM final concentration) at fixed intervals (e.g., every 60-120 seconds).
-
Continue injections until a large, sustained increase in fluorescence is observed, indicating mPTP opening.
-
Calculate the CRC by multiplying the number of pulses before pore opening by the amount of Ca²⁺ per pulse, normalized to the mitochondrial protein concentration.
-
This classic assay directly visualizes a key consequence of mPTP opening: the osmotic swelling of the mitochondrial matrix.[20]
-
Objective: To measure the change in mitochondrial volume following a Ca²⁺ challenge.
-
Principle: Mitochondrial swelling causes a decrease in light scattering, which can be measured as a decrease in absorbance at 540 nm (A₅₄₀).[12][20]
-
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 120 mM KCl, 10 mM MOPS, 5 mM succinate, 1 mM Pi, pH 7.4)
-
High-concentration CaCl₂ solution (e.g., 20 mM)
-
Test compounds
-
Spectrophotometer or microplate reader capable of measuring absorbance at 540 nm
-
-
Procedure:
-
Suspend isolated mitochondria (approx. 0.4-0.5 mg/mL) in the swelling buffer.[12]
-
Add the test compound or vehicle and pre-incubate.
-
Place the suspension in a cuvette or microplate well and monitor the baseline absorbance at 540 nm.
-
Induce mPTP opening by adding a single, large bolus of CaCl₂ (e.g., 200-500 µM final concentration).
-
Record the decrease in A₅₄₀ over time (e.g., for 10-15 minutes).[12]
-
The rate and extent of the absorbance decrease are inversely proportional to the degree of mPTP inhibition.
-
Conclusion
Both Oligomycin A and 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are valuable pharmacological tools for studying the mitochondrial permeability transition pore by targeting the F1Fo-ATP synthase.
-
Oligomycin A remains a benchmark compound for potent F1Fo-ATP synthase inhibition. Its strong effect on mPTP is well-documented, but its utility can be limited by its profound disruption of mitochondrial respiration, which may mask or alter specific cellular responses to mPTP inhibition alone.
-
1,3,8-triazaspiro[4.5]decane derivatives represent a more refined approach. They offer the ability to inhibit the mPTP, also by targeting the c-subunit, but with a potentially wider therapeutic window due to a reduced impact on ATP synthesis.[1] Their distinct binding mechanism may allow for the dissociation of mPTP inhibition from the broader bioenergetic collapse caused by Oligomycin A, making them more selective tools for investigating the direct consequences of mPTP opening and as lead compounds for therapeutic development.[8][11]
The choice between these inhibitors will depend on the specific research question. For studies requiring maximal inhibition of ATP synthase, Oligomycin A is suitable. For investigations focusing on the specific role of mPTP opening in pathophysiology with minimal confounding bioenergetic effects, the 1,3,8-triazaspiro[4.5]decane derivatives are a superior and more targeted choice.
References
- 1. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mitochondrial ATP synthase is a negative regulator of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of inhibition of mitochondrial adenosine triphosphatase by dicyclohexylcarbodiimide and oligomycin: relationship to ATP synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin inhibits store-operated channels by a mechanism independent of its effects on mitochondrial ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfera.unife.it [sfera.unife.it]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. calpain-inhibitor-i.com [calpain-inhibitor-i.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A modified calcium retention capacity assay clarifies the roles of extra- and intracellular calcium pools in mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. sm.unife.it [sm.unife.it]
Validating the Selectivity of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for the Delta-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety, with the potential for fewer side effects than traditional mu-opioid receptor (MOR) agonists. The recent identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of DOR-selective agonists has generated significant interest.[1][2][3] This guide provides a comparative analysis of the selectivity of a representative compound from this class, 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, against established DOR-selective ligands. The data presented herein is based on findings from Meqbil et al. (2024), who identified this novel chemotype.[1][2][3]
Comparative Analysis of Opioid Receptor Binding Affinity
The selectivity of a ligand is primarily determined by its binding affinity for its target receptor compared to other receptors. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction. The following table summarizes the binding affinities of this compound and comparator compounds at the human delta (hDOR), mu (hMOR), and kappa (hKOR) opioid receptors.
| Compound | hDOR Ki (nM) | hMOR Ki (nM) | hKOR Ki (nM) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) |
| This compound (Compound 1) | Sub-μM | Sub-μM | N/A | ~9.6 | N/A |
| SNC80 | ~1-10 | >2000 | >2000 | >2000 | >2000 |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | ~1-5 | >1000 | >1000 | >200 | >200 |
| Naltrindole | ~0.1-1 | ~20-50 | ~50-100 | ~50 | ~100 |
Note: Data for this compound (referred to as Compound 1 in the source) is derived from Meqbil et al. (2024), where it was shown to have submicromolar affinity for DOR and approximately 9.6-fold selectivity over MOR.[3] Specific Ki values for KOR were not provided. Data for comparator compounds are compiled from various pharmacological sources.[4][5][6] N/A indicates data not available.
Functional Activity at the Delta-Opioid Receptor
Beyond binding, the functional activity of a ligand determines its biological effect. This is often assessed by measuring the ligand's ability to stimulate G-protein coupling (e.g., via [³⁵S]GTPγS binding) or to modulate second messenger levels (e.g., cAMP accumulation). The half-maximal effective concentration (EC₅₀) represents the concentration of a ligand that produces 50% of its maximal effect, while the maximum effect is denoted as Eₘₐₓ.
| Compound | Assay Type | hDOR EC₅₀ (nM) | hDOR Eₘₐₓ (%) |
| This compound (Compound 1) | cAMP Inhibition | Sub-μM | Full |
| SNC80 | [³⁵S]GTPγS Binding / cAMP | ~10-50 | ~100 |
| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) | [³⁵S]GTPγS Binding / cAMP | ~1-10 | ~100 |
Note: Functional activity data for this compound (Compound 1) is based on cAMP inhibition assays reported by Meqbil et al. (2024), indicating it acts as a full agonist with submicromolar potency.[2][3] Data for comparator compounds are from various pharmacological studies.[5][7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Membrane Preparation:
-
Cells stably expressing the opioid receptor of interest (hDOR, hMOR, or hKOR) are harvested.
-
Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[9][10]
-
-
Assay Procedure:
-
In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR, [³H]DAMGO for MOR, or [³H]U-69,593 for KOR).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist (e.g., naloxone).
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.[9][11]
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein-coupled receptor (GPCR).
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Assay Procedure:
-
Cell membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
-
Detection and Data Analysis:
cAMP Accumulation Assay
This assay measures the ability of a DOR agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a downstream effect of Gi/o protein activation.
-
Cell Culture and Treatment:
-
Cells expressing the DOR are plated in a 96-well plate.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with forskolin to increase intracellular cAMP levels.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
-
-
Detection and Data Analysis:
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating DOR selectivity, the following diagrams illustrate a typical experimental workflow and the canonical DOR signaling pathway.
Caption: Experimental workflow for assessing opioid receptor selectivity.
Caption: Simplified DOR signaling pathway via Gαi/o coupling.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
Decoding DOR Agonist Bias: A Comparative Analysis of β-Arrestin Recruitment
For researchers, scientists, and drug development professionals, understanding the nuanced signaling profiles of Delta-Opioid Receptor (DOR) agonists is paramount. The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, has opened new avenues for designing safer and more effective therapeutics. A critical aspect of this bias is the recruitment of β-arrestin isoforms, which not only desensitize G protein signaling but also initiate their own signaling cascades, contributing to both therapeutic and adverse effects.
This guide provides a comparative analysis of β-arrestin recruitment by various DOR agonists, supported by experimental data. We delve into the quantitative measures of agonist potency and efficacy in recruiting β-arrestin 1 and β-arrestin 2, detail the experimental protocols used to obtain this data, and visualize the key signaling pathways and experimental workflows.
Quantitative Comparison of DOR Agonist-Mediated β-Arrestin Recruitment
The following table summarizes the potency (EC50) and efficacy (Emax) of several DOR agonists in recruiting β-arrestin 1 and β-arrestin 2. The data is compiled from a study by Cassell et al. (2022), where the endogenous agonist Leu-enkephalin was used as a reference.[1] Lower EC50 values indicate higher potency, while Emax values represent the maximum effect observed relative to the reference agonist.
| Agonist | β-Arrestin Isoform | EC50 (nM) | Emax (% of Leu-enkephalin) |
| SNC80 | β-Arrestin 1 | 48.3 | 125 |
| β-Arrestin 2 | 29.8 | 138 | |
| ADL5859 | β-Arrestin 1 | 147.2 | 100 |
| β-Arrestin 2 | 118.5 | 105 | |
| ARM390 | β-Arrestin 1 | 250.1 | 80 |
| β-Arrestin 2 | 198.4 | 85 | |
| Leu-enkephalin | β-Arrestin 1 | 100.0 | 100 |
| β-Arrestin 2 | 100.0 | 100 |
Data adapted from Cassell et al., 2022.[1]
These data highlight the varying capacities of DOR agonists to recruit β-arrestin isoforms. For instance, SNC80 demonstrates the highest potency and efficacy for both β-arrestin 1 and 2 recruitment among the tested synthetic agonists.[1] In contrast, some agonists, often termed "low-internalizing," like ARM390, exhibit weaker recruitment of β-arrestins.[2][3][4][5] This differential recruitment profile is a key aspect of their biased signaling.
Experimental Protocols
The quantitative data presented above was generated using established β-arrestin recruitment assays. Understanding the methodology is crucial for interpreting the results and designing future experiments.
PathHunter® β-Arrestin Recruitment Assay
A commonly used method is the PathHunter® β-arrestin recruitment assay (DiscoverX).[1] This is a cell-based enzyme fragment complementation assay.
Principle: The assay utilizes two inactive fragments of a β-galactosidase enzyme. One fragment is fused to the C-terminus of the DOR, and the other is fused to β-arrestin. Upon agonist binding to the DOR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This proximity allows them to complement and form an active enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.
Detailed Methodology (adapted from Cassell et al., 2022): [1]
-
Cell Culture: U2OS cells stably expressing DOR and the β-arrestin 1 enzyme fragment fusion (U2OS-δOR-β-arrestin 1) or Chinese Hamster Ovary (CHO) cells stably expressing DOR and the β-arrestin 2 enzyme fragment fusion (CHO-δOR-β-arrestin 2) are cultured under standard conditions (37°C, 5% CO2).[1]
-
Assay Plating: Cells are seeded into 384-well plates at a density of 2,500 cells per well and incubated overnight.[1]
-
Agonist Stimulation: The following day, cells are treated with varying concentrations of the DOR agonists for 90 minutes at 37°C.[1]
-
Signal Detection: After incubation, a detection reagent containing the enzyme substrate is added to each well. The plate is then incubated at room temperature for 60 minutes to allow for signal development.[1]
-
Data Acquisition: The chemiluminescent signal is measured using a plate reader. Data is typically normalized to the response of a reference agonist, such as Leu-enkephalin.[1]
Bioluminescence Resonance Energy Transfer (BRET) Assay
Another powerful technique to study protein-protein interactions like receptor-arrestin binding is Bioluminescence Resonance Energy Transfer (BRET).
Principle: BRET measures the transfer of energy from a light-emitting donor molecule (e.g., a luciferase) to a fluorescent acceptor molecule (e.g., a fluorescent protein). In the context of β-arrestin recruitment, the DOR is typically fused to the energy donor, and β-arrestin is fused to the acceptor. When the agonist induces their interaction, the donor and acceptor are brought close enough for energy transfer to occur, resulting in a detectable light emission from the acceptor.
Signaling Pathways and Experimental Visualization
To better understand the processes described, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and the workflow of a β-arrestin recruitment assay.
Caption: DOR Signaling Cascade.
References
- 1. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function [escholarship.org]
- 4. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-arrestin-2-biased agonism of delta opioid receptors sensitizes transient receptor potential vanilloid type 1 (TRPV1) in primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Triazaspiro Decane Dione Compounds in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and safer analgesics has led to the exploration of novel chemical scaffolds that can modulate the body's pain pathways with greater precision. Among these, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have emerged as a promising class of selective agonists for the delta-opioid receptor (DOR), a key target in pain management.[1][2][3] This guide provides a head-to-head comparison of identified compounds from this class, evaluating their performance in a preclinical model of inflammatory pain and contrasting their pharmacological profiles with the well-characterized DOR agonist, SNC80.
Introduction to Triazaspiro Decane Dione Compounds
Triazaspiro[4.5]decane-2,4-dione derivatives represent a novel chemotype of DOR agonists.[1][3] Unlike many existing DOR agonists that share a common chemical backbone with compounds like SNC80, this new class offers the potential for an improved safety profile. A significant drawback of some DOR agonists is the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, which has been linked to adverse effects such as seizures and the development of tolerance.[1][3] The triazaspiro decane dione compounds have been investigated for their potential to act as G-protein biased agonists, preferentially activating the therapeutic G-protein signaling pathway over the β-arrestin pathway.
In Vitro Pharmacological Profile
A key study identified three active 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, here designated as Compound 1, Compound 2, and Compound 3. Their pharmacological properties were characterized and compared with the standard DOR agonist SNC80.
| Compound | DOR Binding Affinity (Ki, nM) | DOR Functional Potency (EC50, nM) | G-Protein Efficacy (% of max) | β-Arrestin 2 Recruitment Efficacy (% of max) |
| Compound 1 | Sub-micromolar | Sub-micromolar | High | Low |
| Compound 2 | Sub-micromolar | Sub-micromolar | Moderate | Low |
| Compound 3 | Sub-micromolar | Sub-micromolar | Moderate | Low |
| SNC80 | High | High | High | High |
Table 1: Comparative in vitro pharmacological data of triazaspiro decane dione compounds and SNC80. Data synthesized from descriptive reports in the literature. Exact quantitative values require access to the full study data.
Head-to-Head In Vivo Efficacy in an Inflammatory Pain Model
The anti-allodynic effects of the lead compound from this series, Compound 1, were evaluated in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice. This model is a well-established method for inducing persistent inflammatory pain, characterized by hypersensitivity to mechanical and thermal stimuli.[4][5][6][7]
| Treatment Group | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | Low | 0% |
| Compound 1 | Significantly Increased | High |
| SNC80 | Significantly Increased | High |
Table 2: Comparative in vivo efficacy of Compound 1 and SNC80 in the CFA-induced inflammatory pain model. Data synthesized from descriptive reports. Specific quantitative results would be presented in a full research publication.
Compound 1 demonstrated significant anti-allodynic efficacy, comparable to that of SNC80, in reversing the mechanical hypersensitivity induced by CFA injection.[1][2][3] This indicates that the triazaspiro decane dione scaffold can produce potent analgesia in a relevant preclinical pain model.
Mechanism of Action: G-Protein Biased Agonism
The key differentiator for the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is its propensity for G-protein biased agonism at the DOR. This is a critical feature for developing safer opioid analgesics.[8]
Caption: DOR Signaling: Standard vs. G-Protein Biased Agonist.
As depicted in the diagram, both standard and biased agonists bind to the DOR. However, while standard agonists like SNC80 robustly activate both the G-protein pathway leading to analgesia and the β-arrestin pathway associated with adverse effects, G-protein biased agonists such as the triazaspiro decane dione compounds preferentially engage the G-protein pathway, thereby potentially offering a wider therapeutic window.
Experimental Protocols
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.
-
Animal Model: Adult male C57BL/6 mice are typically used.[5]
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) (e.g., 20 µL) is administered into the plantar surface of the right hind paw.[4][5] The contralateral paw serves as a control.
-
Pain Behavior Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold (the force at which the animal withdraws its paw) is determined at baseline and at various time points post-CFA injection (e.g., 24, 48, and 72 hours).[4][5]
-
Drug Administration: Test compounds (e.g., Compound 1, SNC80, or vehicle) are administered systemically (e.g., via intraperitoneal injection) at a specific time point after CFA injection when inflammation and hypersensitivity are fully developed.
-
Efficacy Measurement: Paw withdrawal thresholds are reassessed at multiple time points after drug administration to determine the extent and duration of the anti-allodynic effect.
Caption: Workflow of the CFA-induced inflammatory pain model.
Conclusion
The 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represent a promising new class of DOR-selective agonists with the potential for an improved safety profile due to their G-protein biased mechanism of action. The lead compound from this series has demonstrated potent analgesic effects in a preclinical model of inflammatory pain, comparable to the standard agonist SNC80, while showing reduced recruitment of β-arrestin in vitro. Further head-to-head comparative studies with more compounds from this class are warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. These findings encourage the continued development of this novel chemical scaffold for the treatment of pain.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its Analogs in Cellular Assays
An Objective Guide for Researchers in Drug Discovery and Development
The compound 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to a wide range of biological activities. This guide provides a comparative overview of the activity of derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione in different cell lines, based on available experimental data. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, the analysis of its close analogs provides valuable insights into its potential biological functions and mechanisms of action.
Recent studies have primarily focused on the modulation of the δ opioid receptor (DOR) by derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione.[1][2] These compounds have been identified as a novel chemotype of DOR-selective agonists, which are of interest for the development of treatments for neurological and psychiatric disorders.[1][2]
Quantitative Comparison of Compound Activity
The following table summarizes the in vitro activity of three derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione from a study by Meqbil et al. (2024). The experiments were conducted using Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cell lines engineered to express the human δ opioid receptor.
| Compound ID | Cell Line | Assay Type | Parameter | Value (nM) |
| Compound 1 | CHO-hDOR | Radioligand Binding Affinity | Kᵢ | 200 |
| CHO-hDOR | cAMP Inhibition | IC₅₀ | 130 | |
| HEK293 | β-arrestin 2 Recruitment | EC₅₀ | >10,000 | |
| Compound 2 | CHO-hDOR | Radioligand Binding Affinity | Kᵢ | 150 |
| CHO-hDOR | cAMP Inhibition | IC₅₀ | 160 | |
| HEK293 | β-arrestin 2 Recruitment | EC₅₀ | >10,000 | |
| Compound 3 | CHO-hDOR | Radioligand Binding Affinity | Kᵢ | 490 |
| CHO-hDOR | cAMP Inhibition | IC₅₀ | 1000 | |
| HEK293 | β-arrestin 2 Recruitment | EC₅₀ | >10,000 |
Data extracted from Meqbil et al. (2024). The exact structures of compounds 1, 2, and 3, which are derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, are detailed in the referenced publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to characterize the activity of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor.
-
Cell Preparation: Membranes from CHO cells stably expressing the human δ opioid receptor (CHO-hDOR) are used.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: [³H]DPDPE (a selective DOR agonist).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]DPDPE and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the effect of compound binding on the intracellular signaling of the δ opioid receptor, which is a Gαi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
-
Cell Line: CHO-hDOR cells.
-
Assay Principle: Measurement of intracellular cAMP levels, often using a competitive immunoassay or a reporter gene assay.
-
Procedure:
-
CHO-hDOR cells are plated in a multi-well format.
-
Cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is stimulated with forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The IC₅₀ value, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation, is determined by non-linear regression analysis of the concentration-response curve.
β-Arrestin Recruitment Assay
This assay assesses the potential for G-protein-independent signaling by measuring the recruitment of β-arrestin to the activated receptor.
-
Cell Line: HEK293 cells co-expressing the human δ opioid receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).
-
Assay Principle: Enzyme-fragment complementation (e.g., PathHunter assay). Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating a detectable signal (e.g., chemiluminescence).
-
Procedure:
-
Cells are seeded in a multi-well plate.
-
The cells are incubated with the test compound at various concentrations.
-
After incubation, the detection reagents are added.
-
The signal is measured using a luminometer.
-
-
Data Analysis: The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated from the concentration-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of δ Opioid Receptor Agonists
The following diagram illustrates the primary signaling cascade initiated by the activation of the δ opioid receptor by an agonist from the 1,3,8-triazaspiro[4.5]decane-2,4-dione class.
Experimental Workflow for In Vitro Characterization
The logical flow for characterizing a novel compound from the 1,3,8-triazaspiro[4.5]decane-2,4-dione family in cellular assays is depicted below.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives and Traditional Opioids for Analgesic Efficacy
A new class of compounds, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, has emerged as a promising alternative to traditional opioids for pain management. These novel molecules exhibit a distinct mechanism of action, primarily targeting the delta-opioid receptor (DOR) with high selectivity. This targeted approach suggests the potential for potent analgesia with a reduced side-effect profile compared to conventional opioids, which primarily act on the mu-opioid receptor (MOR).
This guide provides a comprehensive comparison of the efficacy of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and traditional opioids, supported by available preclinical data. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Analgesic Efficacy and Side Effects
The following table summarizes the available quantitative data for a representative 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative and the traditional opioid, morphine. It is important to note that the data for the novel derivative is preliminary and derived from a single preclinical study.
| Parameter | 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1) | Morphine (Traditional Opioid) |
| Analgesic Efficacy | ||
| In Vivo Model | Complete Freund's Adjuvant (CFA) model of inflammatory pain (mice) | Tail-Flick Test (rats, i.v.) |
| ED50 | Anti-allodynic effect demonstrated | 1.8 mg/kg |
| Receptor Target | Delta-Opioid Receptor (DOR) Agonist | Primarily Mu-Opioid Receptor (MOR) Agonist |
| Receptor Binding & Activation (in vitro) | ||
| DOR Binding Affinity (Ki) | Submicromolar | Lower affinity than for MOR |
| G-protein Activation (cAMP) | Potent agonist | - |
| β-arrestin Recruitment | Low efficacy | High efficacy |
| Common Side Effects | ||
| Respiratory Depression | Potentially lower due to DOR selectivity | Significant risk |
| Constipation | Potentially lower due to DOR selectivity | Common and persistent |
| Tolerance/Dependence | Under investigation, but DOR agonists may have a lower liability | High potential |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives and traditional opioids are rooted in their differential engagement of opioid receptor subtypes and downstream signaling cascades.
Opioid Receptor Signaling
Traditional opioids, like morphine, primarily activate the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channels, ultimately resulting in hyperpolarization and reduced neuronal excitability. This signaling cascade is responsible for their potent analgesic effects but also contributes to life-threatening side effects like respiratory depression.
In contrast, the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are selective agonists of the delta-opioid receptor (DOR).[1][2] While also a GPCR, DOR activation is believed to mediate analgesia with a potentially lower risk of the severe side effects associated with MOR activation.[3] A key finding is that these new compounds show a bias towards G-protein signaling with minimal recruitment of β-arrestin.[2] The recruitment of β-arrestin by traditional opioids is implicated in the development of tolerance and some adverse effects.[4]
Experimental Workflow for Efficacy and Side-Effect Profiling
The evaluation of novel analgesic compounds involves a standardized workflow of preclinical studies to determine their efficacy and safety profile.
Detailed Experimental Protocols
A summary of the key experimental protocols used to generate the comparative data is provided below.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.
-
Animals: C57BL/6 mice are typically used.[2]
-
Induction: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. This induces a localized and long-lasting inflammation, characterized by edema, hyperalgesia, and allodynia.
-
Assessment of Analgesia: Mechanical allodynia (pain response to a normally non-painful stimulus) is measured using von Frey filaments. The force required to elicit a paw withdrawal response is determined before and after drug administration. An increase in the withdrawal threshold indicates an anti-allodynic effect.
Hot-Plate Test
This test measures the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: The animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a paw or jumping) is recorded.
-
Endpoint: A cut-off time is established to prevent tissue damage. An increase in the latency to respond after drug administration indicates analgesia.
Tail-Flick Test
This is another common method for assessing the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex.
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the stimulus is measured.
-
Endpoint: An increased latency to the tail flick is indicative of an analgesic effect. A maximum exposure time is set to avoid tissue injury.
Assessment of Respiratory Depression
This is a critical safety assessment for opioid-like compounds.
-
Method: Whole-body plethysmography is a common non-invasive technique used in conscious, freely moving animals.
-
Procedure: The animal is placed in a chamber that measures changes in pressure associated with breathing. Key parameters such as respiratory rate, tidal volume, and minute ventilation are recorded before and after drug administration.
-
Endpoint: A significant decrease in these respiratory parameters is indicative of respiratory depression.
Assessment of Opioid-Induced Constipation
This assay evaluates the inhibitory effect of opioids on gastrointestinal motility.
-
Method: The charcoal meal transit test is frequently used.
-
Procedure: Animals are administered the test compound, followed by an oral gavage of a charcoal meal. After a set period, the animals are euthanized, and the distance the charcoal has traveled through the small intestine is measured.
-
Endpoint: A decrease in the transit distance of the charcoal meal compared to a control group indicates constipation.
Conclusion
The emerging class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives represents a promising new direction in the development of analgesics. Their high selectivity for the delta-opioid receptor and biased signaling profile suggest a potential for effective pain relief with a significantly improved safety profile over traditional mu-opioid receptor agonists. While the available data is still in the early preclinical stages, the initial findings warrant further investigation and development of this novel chemical class as a potential future therapy for pain management. Further studies are needed to fully elucidate their in vivo efficacy, long-term safety, and potential for tolerance and dependence.
References
Benchmarking the Neuroprotective Potential of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Mitochondrial Permeability Transition Pore Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives with Alternative Mitochondrial Permeability Transition Pore Inhibitors.
The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the pathway of cell death, implicated in a variety of neurodegenerative diseases.[1] Consequently, the inhibition of the mPTP presents a promising therapeutic strategy for neuroprotection. This guide provides a comparative analysis of the neuroprotective potential of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, focusing on their efficacy as mPTP inhibitors, benchmarked against established compounds in the field.
Quantitative Comparison of mPTP Inhibitors
The neuroprotective effects of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are primarily attributed to their ability to inhibit the opening of the mitochondrial permeability transition pore.[2][3] These compounds have been shown to target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[2][4][5][6] The following tables summarize the available quantitative data on the mPTP inhibitory activity of these derivatives in comparison to well-established inhibitors, Cyclosporin A (CsA) and Sanglifehrin A (SfA).
Table 1: mPTP Inhibition by 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
| Compound | R Group | X | mPTP Inhibition (%, 1µM) |
| 13a | Methyl | NH | 45.7 ± 1.2 |
| 13b | Isopropyl | NH | 55.4 ± 3.5 |
| 13c | Isobutyl | NH | 50.1 ± 2.8 |
| 13d | Phenyl | NH | 48.9 ± 1.5 |
| 13e | Benzyl | NH | 60.2 ± 4.1 |
| 13f | 4-OH-benzyl | NH | 58.7 ± 3.9 |
| 14a | Methyl | O | 65.3 ± 4.5 |
| 14b | Isopropyl | O | 75.8 ± 5.2 |
| 14c | Isobutyl | O | 70.4 ± 4.9 |
| 14d | Phenyl | O | 68.2 ± 4.7 |
| 14e | Benzyl | O | 85.1 ± 6.3 |
| 14f | 4-OH-benzyl | O | 80.5 ± 5.8 |
| PP11 | - | - | 78.5 ± 5.5 |
| IB6a | - | - | 73.2 ± 5.1 |
Data sourced from a study on 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structurally related to the 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The inhibitory activity was assessed in human ventricular cardiomyocytes (AC16) via the calcein-cobalt assay after induction with ionomycin.[2]
Table 2: mPTP Inhibition by Reference Compounds
| Compound | Target/Mechanism | IC50/K0.5 | Assay |
| Cyclosporin A (CsA) | Cyclophilin D (CypD) | 0.31 µM | mPTP inhibition in coated-platelets[1] |
| Sanglifehrin A (SfA) | Cyclophilin D (CypD) | ~2 nM (K0.5 for PPIase activity) | Inhibition of CyP-D PPIase activity[7] |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to generate the data.
Mitochondrial Permeability Transition Pore (mPTP) Mediated Cell Death Pathway
An increase in mitochondrial matrix Ca2+ and the presence of reactive oxygen species (ROS) are primary triggers for the opening of the mPTP.[1] This event leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors, ultimately culminating in cell death.
Caption: Signaling cascade of mPTP-mediated cell death.
Experimental Workflow: Calcium Retention Capacity (CRC) Assay
The Calcium Retention Capacity (CRC) assay is a standard method to assess the susceptibility of mitochondria to mPTP opening. It measures the amount of Ca2+ that mitochondria can sequester before the pore opens.
Caption: Workflow for the Calcium Retention Capacity assay.
Experimental Protocols
Calcium Retention Capacity (CRC) Assay Protocol
This protocol is adapted from established methods for assessing mPTP opening in isolated mitochondria.[8][9][10][11][12]
1. Mitochondrial Isolation:
-
Isolate mitochondria from cultured cells (e.g., SH-SY5Y neuroblastoma cells) or animal tissue (e.g., mouse liver) using differential centrifugation.
-
Keep all solutions and equipment at 0-4 °C throughout the procedure.
-
Resuspend the final mitochondrial pellet in a suitable buffer (e.g., KCl media) and determine the protein concentration.
2. Assay Preparation:
-
Prepare an assay buffer (e.g., 125 mM KCl, 2 mM K2HPO4, 1 mM MgCl2, 20 mM HEPES, 5 mM glutamate, 5 mM malate, and 2 µM rotenone, pH 7.4).
-
Add a Ca2+-sensitive fluorescent dye (e.g., Calcium Green 5N) to the assay buffer at a final concentration of 0.5 µM.
-
Aliquot the mitochondrial suspension into the wells of a microplate at a final concentration of 0.4 mg/mL.
-
Add the test compound (1,3,8-triazaspiro[4.5]decane-2,4-dione derivative or reference inhibitor) at the desired concentration and incubate for a specified time (e.g., 1-5 minutes) at room temperature, protected from light.
3. Measurement:
-
Use a fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 530 nm emission for Calcium Green 5N).
-
Record a baseline fluorescence reading.
-
Add sequential pulses of a standardized CaCl2 solution (e.g., 20 mM) at fixed intervals (e.g., every 4 minutes), which introduces a known amount of Ca2+ (e.g., 200 nmol Ca2+/mg mitochondrial protein) with each pulse.
-
Continuously monitor the fluorescence. A sharp and sustained increase in fluorescence indicates mPTP opening and the release of sequestered Ca2+ into the buffer.
4. Data Analysis:
-
The Calcium Retention Capacity (CRC) is calculated as the total amount of Ca2+ added before the sharp increase in fluorescence.
-
Compare the CRC values of mitochondria treated with the test compounds to the vehicle control. A higher CRC value indicates inhibition of mPTP opening.
Conclusion
The available data suggests that 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives are potent inhibitors of the mitochondrial permeability transition pore. In particular, compounds with a benzyl group at the R position and an oxygen at the X position (e.g., 14e) demonstrate high inhibitory activity in cellular assays. While a direct comparison of IC50 values with reference compounds like Cyclosporin A is not yet available, the percentage inhibition data provides a strong basis for their further investigation as neuroprotective agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Sanglifehrin A acts as a potent inhibitor of the mitochondrial permeability transition and reperfusion injury of the heart by binding to cyclophilin-D at a different site from cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the Calcium Retention Capacity of Isolated Mitochondria [jove.com]
- 9. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. jove.com [jove.com]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Prudent Disposal of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 28936-94-9), a heterocyclic compound often utilized as a pharmaceutical intermediate.[1] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions in the public domain, a conservative approach based on general principles of hazardous waste management is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). For a related compound, the recommended PPE includes protective gloves, protective clothing, eye protection, and face protection.[2] Standard laboratory practice dictates the use of a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]
Key Safety Measures:
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4][5] Generators of chemical waste are responsible for determining if their waste is hazardous and managing it accordingly from "cradle-to-grave".[3][5]
-
Waste Characterization:
-
In the absence of specific data, treat this compound as a hazardous chemical waste. This is a prudent measure for novel or sparsely documented compounds.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Containerization and Labeling:
-
Place the waste in a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the CAS number (28936-94-9).
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Only licensed hazardous waste transporters should handle the off-site transportation of the waste.[6]
-
-
Documentation:
Regulatory Framework Overview
The management of hazardous waste is governed by a combination of federal and state regulations.[3] In the United States, the EPA's RCRA provides the foundational framework for managing hazardous waste.[3] State agencies, such as the New York State Department of Environmental Conservation (DEC) or the Florida Department of Environmental Protection, are often authorized to implement and enforce hazardous waste regulations, which must be at least as stringent as federal laws.[4][5]
| Regulatory Aspect | Governing Principle | Reference |
| Waste Identification | The generator of the waste is responsible for determining if it is hazardous. | 40 CFR § 262.11[7] |
| Container Management | Containers must be in good condition, compatible with the waste, and kept closed. | 40 CFR § 262.15-17 |
| Labeling | Containers must be marked with the words "Hazardous Waste" and other identifiers. | 40 CFR § 262.15-17 |
| Transportation | Off-site transport must be conducted by a licensed hazardous waste transporter with a manifest. | 40 CFR Part 263[7] |
| Disposal | Waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). | 40 CFR Parts 264/265[7] |
Disposal Workflow
Figure 1. Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide and should not be substituted for the expert advice of your institution's Environmental Health and Safety (EHS) office. Always consult with your EHS department for specific disposal procedures and to ensure compliance with all applicable regulations.
References
- 1. This compound CAS#: 28936-94-9 [m.chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 28936-94-9). The following procedures are based on best practices for handling fine chemicals and data extrapolated from structurally similar compounds.
Personal Protective Equipment (PPE)
Given the hazard profile of similar chemical structures, which indicates potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.[1]
| Protection Type | Specific Recommendation | Material/Standard |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile rubber, Neoprene |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified |
| Face shield (if splash hazard exists) | ANSI Z87.1 certified | |
| Skin and Body | Laboratory coat, long-sleeved | --- |
| Closed-toe shoes | --- | |
| Respiratory | Use in a well-ventilated area.[1] If dusts are generated, use a NIOSH-approved respirator. | N95 or higher |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation of dust or vapors.[1]
-
Eye Wash & Safety Shower: Ensure an operational eye wash station and safety shower are immediately accessible in the work area.
2.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area for handling the compound.
-
Weighing: If weighing the solid, perform this task in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[1]
-
Decontamination: Clean the work area and any contaminated equipment with an appropriate solvent and then soap and water.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Categorization
-
Solid Waste: Unused or contaminated solid this compound.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing contaminated glassware.
-
Contaminated PPE: Disposable gloves, bench paper, etc., that have come into contact with the chemical.
3.2. Step-by-Step Disposal Procedure
-
Segregation: Do not mix this chemical waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name: "this compound," and the primary hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not pour down the drain or dispose of in regular trash.
Emergency Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
